molecular formula C6H4N2O4 B1319075 3-Nitropyridine-2-carboxylic acid CAS No. 59290-85-6

3-Nitropyridine-2-carboxylic acid

Cat. No.: B1319075
CAS No.: 59290-85-6
M. Wt: 168.11 g/mol
InChI Key: ZUUJWCKWJJGJOE-UHFFFAOYSA-N
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Description

3-Nitropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJWCKWJJGJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593261
Record name 3-Nitropyridine-2-carboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59290-85-6
Record name 3-Nitropyridine-2-carboxylic acid
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Record name 3-Nitropyridine-2-carboxylic acid
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Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Nitropyridine-2-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, also known as 3-nitropicolinic acid. It is intended for researchers, scientists, and professionals in drug development who utilize substituted heterocyclic compounds as synthetic building blocks. This document delves into the molecule's physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounding all claims in authoritative sources.

This compound (CAS No: 59290-85-6) is a yellow crystalline solid that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group at adjacent positions, imparts a unique combination of reactivity and electronic properties. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group significantly influences the molecule's acidity and electrophilicity.

The compound exhibits low solubility in water but is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is critical for its use in various reaction media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O₄[1][3][4]
Molar Mass 168.11 g/mol [1][3][4]
Appearance Yellow crystalline solid[1]
Melting Point 105 °C[1][5]
Boiling Point 369.5 ± 27.0 °C (Predicted)[1][5]
Density ~1.6 g/cm³[1][5]
pKa 1.27 ± 0.30 (Predicted)[1]
CAS Number 59290-85-6[1][3][4]

Predicted Spectroscopic Signature

While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the known effects of its functional groups. This analysis is crucial for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and nitro groups.

  • O-H Stretch: A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6][7]

  • C=O Stretch: A strong, sharp absorption should appear around 1700-1730 cm⁻¹, characteristic of the carbonyl group.[6][7]

  • N-O Stretch (NO₂): Two distinct bands are expected for the asymmetric and symmetric stretching of the nitro group, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would feature a highly deshielded, broad singlet for the carboxylic acid proton between 10-13 ppm.[7] The three protons on the pyridine ring would appear in the aromatic region (typically 7.5-9.0 ppm), with their precise shifts and coupling patterns dictated by the strong deshielding effects of the adjacent nitro and carboxyl substituents.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the 160-185 ppm range.[7] The six carbons of the pyridine ring will also be in the aromatic region (120-150 ppm), with the carbons directly attached to the electron-withdrawing substituents (C2 and C3) being significantly deshielded.

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns would include the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), and the nitro group (M-46).

Synthesis and Purification

The synthesis of this compound is not trivial. While some sources suggest a simple two-step process involving nitration of pyridine followed by a reaction with acetic anhydride, this latter step is chemically implausible for introducing a carboxyl group at the 2-position.[1] A more chemically sound, albeit generalized, approach involves the nitration of a suitable pyridine precursor followed by oxidation.

A plausible synthetic route could start with the nitration of 2-methylpyridine (2-picoline). However, direct nitration is often challenging. A more effective method for nitrating pyridines involves using dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine upon reaction with a sulfite source.[8][9] The subsequent oxidation of the methyl group would yield the desired product.

Synthesis_Workflow Start 2-Methylpyridine Step1 Nitration (e.g., N2O5, SO2/HSO3-) Start->Step1 Intermediate 2-Methyl-3-nitropyridine Step1->Intermediate Step2 Oxidation (e.g., KMnO4) Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Oxidation of a Substituted Picoline (General Methodology)

This protocol is a generalized procedure based on the common oxidation of picoline derivatives to their corresponding carboxylic acids.[10]

  • Dissolution: Dissolve the starting material (e.g., 2-methyl-3-nitropyridine) in water.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction. This typically forms a brown precipitate of manganese dioxide (MnO₂).

  • Workup: Filter the reaction mixture to remove the MnO₂ precipitate.

  • Isolation: Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. This will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the nitro group, and the pyridine ring.

Reactivity_Pathways cluster_0 Carboxyl Group Reactions cluster_1 Nitro Group Reactions cluster_2 Decarboxylation Parent This compound Ester Ester Derivative Parent->Ester Esterification (ROH, H+) Amide Amide Derivative Parent->Amide Amidation (R2NH, coupling agent) AminoAcid 3-Aminopyridine-2-carboxylic acid Parent->AminoAcid Reduction (H2, Pd/C) Decarboxylated 3-Nitropyridine Parent->Decarboxylated Heating

Caption: Key reactivity pathways of this compound.

Reduction of the Nitro Group

One of the most valuable transformations of this molecule is the selective reduction of the nitro group to an amine, yielding 3-aminopyridine-2-carboxylic acid. This product is a versatile precursor for synthesizing fused heterocyclic systems.

Experimental Protocol: Catalytic Hydrogenation to 3-Aminopyridine-2-carboxylic acid This protocol is adapted from a published synthetic procedure.[11]

  • Reagent Preparation: In a reaction vessel suitable for hydrogenation, dissolve this compound (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.

  • Inerting: Purge the system with nitrogen gas to remove oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a pressurized system).

  • Reaction: Stir the mixture vigorously at room temperature for approximately 50 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Adjust the pH of the filtrate to weakly acidic with 1N HCl. Concentrate the solution under reduced pressure. The residue can be triturated with ethanol and ethyl acetate to precipitate any remaining inorganic salts, which are then filtered off.

  • Final Product: Concentrate the final filtrate to yield 3-aminopyridine-2-carboxylic acid as a solid.

Causality Insight: The use of sodium bicarbonate is crucial. It deprotonates the carboxylic acid, forming the carboxylate salt. This increases the compound's solubility in water and, more importantly, prevents the acidic proton from potentially poisoning the palladium catalyst, leading to a more efficient and complete reduction.

Decarboxylation

Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction facilitated by the adjacent ring nitrogen.[12][13] The mechanism is believed to proceed through a zwitterionic intermediate, where the pyridinium nitrogen stabilizes the negative charge that develops on the ring carbon as the C-C bond cleaves.[14] The presence of the strongly electron-withdrawing 3-nitro group is expected to further stabilize this transient carbanionic character, suggesting that this compound may decarboxylate more readily than unsubstituted picolinic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The pyridine carboxylic acid framework is a "privileged structural motif" found in numerous FDA-approved drugs.[15][16] This scaffold is a key component in the discovery of new enzyme inhibitors, with applications in treating cancer, inflammation, and neurodegenerative diseases.[17][18]

  • Precursor to Fused Heterocycles: Following the reduction of the nitro group, the resulting 3-amino-2-carboxylic acid is an ideal precursor for constructing bicyclic systems like pyrido[3,2-d]pyrimidines or other azaindole analogues, which are prevalent in modern pharmaceuticals.

  • Pesticide Development: The nitropyridine moiety is also utilized in the research and development of novel pesticides.[1]

Safety, Handling, and Storage

As a toxic chemical, this compound must be handled with appropriate safety precautions.[1]

Table 2: GHS Hazard Classification

Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[3][19][20]
H315 Causes skin irritation[3][19][20]
H319 Causes serious eye irritation[3][19][20]
H335 May cause respiratory irritation[3][19][20]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][21]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][21] Keep away from incompatible materials such as strong oxidizing agents and flammable substances.[1]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[20] If swallowed, rinse mouth and get medical help.[20] If inhaled, move to fresh air.[20]

References

  • This compound - ChemBK. (2024). [Link]

  • 3-nitro-pyridine-2-carboxylic acid suppliers USA. (n.d.). [Link]

  • This compound | C6H4N2O4 | CID 18376612 - PubChem. (n.d.). [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2002). [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (2023). [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (1972). [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (2021). [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2024). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2024). [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids - Chemistry Stack Exchange. (2017). [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (n.d.). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2024). [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023). [Link]

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed. (1967). [Link]

  • Picolinic acid - Wikipedia. (n.d.). [Link]

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A Technical Guide to the Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitropyridine-2-carboxylic acid, also known as 3-nitropicolinic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a nitro group, offers versatile handles for further chemical modification. The electron-withdrawing nature of the nitro group and the chelating potential of the picolinic acid moiety make it a valuable precursor for the synthesis of complex pharmaceutical intermediates, including anti-cancer agents, and specialized organic materials. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers in drug development and chemical synthesis.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound is most logically approached through a two-step sequence starting from a readily available precursor, 2-picoline (2-methylpyridine). This primary pathway involves the introduction of the nitro group onto the pyridine ring, followed by the oxidation of the methyl group to the target carboxylic acid. An alternative pathway, the direct nitration of pyridine-2-carboxylic acid (picolinic acid), is significantly challenged by the regiochemical outcome of the reaction and is therefore considered less viable.

Primary Pathway: Synthesis from 2-Picoline

This strategy is divided into two key transformations: the nitration of the pyridine ring and the subsequent oxidation of the benzylic methyl group.

Primary_Pathway 2-Picoline 2-Picoline 3-Nitro-2-picoline 3-Nitro-2-picoline 2-Picoline->3-Nitro-2-picoline Step 1: Nitration 3-Nitropyridine-2-carboxylic_acid 3-Nitropyridine-2-carboxylic_acid 3-Nitro-2-picoline->3-Nitropyridine-2-carboxylic_acid Step 2: Oxidation

Caption: Overall synthetic scheme from 2-Picoline.

Step 1: Nitration of 2-Picoline to 3-Nitro-2-picoline

Expertise & Causality: The direct electrophilic nitration of pyridine is an inherently challenging reaction. The nitrogen atom in the ring exerts a strong deactivating, electron-withdrawing effect, making the aromatic system less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Consequently, forcing conditions, such as high temperatures with mixed sulfuric and nitric acids, are often required, leading to low yields and potential side reactions.[1]

A more contemporary and often higher-yielding approach utilizes a potent nitrating agent generated in situ from nitric acid and trifluoroacetic anhydride.[2][3] This system enhances the electrophilicity of the nitrating species, allowing the reaction to proceed under more controlled conditions. The substitution occurs preferentially at the 3- and 5-positions, which are the least deactivated positions on the pyridine ring.

Experimental Protocol: Nitration via Trifluoroacetic Anhydride

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation A Cool Trifluoroacetic Anhydride (TFAA) to 0°C B Slowly add 70% HNO3 to TFAA (maintain T < 10°C) A->B Exothermic D Add nitrating mixture dropwise to 2-Picoline solution at 0°C B->D C Dissolve 2-Picoline in TFAA C->D E Allow to warm to RT and stir (monitor by TLC/GC) D->E F Pour reaction mixture onto ice E->F G Neutralize with aq. Na2CO3 / NaOH F->G H Extract with organic solvent (e.g., CH2Cl2) G->H I Dry, filter, and concentrate H->I J Purify via chromatography I->J

Caption: Experimental workflow for the nitration of 2-Picoline.

  • Preparation of Nitrating Agent: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, add trifluoroacetic anhydride. Slowly, add 70% nitric acid dropwise while ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 15-20 minutes before use.

  • Reaction: In a separate reaction vessel, dissolve 2-picoline in trifluoroacetic anhydride and cool to 0°C.

  • Addition: Add the pre-formed nitrating mixture dropwise to the 2-picoline solution. Maintain the temperature at 0°C during the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of 3-nitro and 5-nitro isomers, is purified by column chromatography on silica gel to isolate the desired 3-nitro-2-picoline.

Step 2: Oxidation of 3-Nitro-2-picoline to this compound

Expertise & Causality: The conversion of the methyl group on the pyridine ring to a carboxylic acid is a classic benzylic oxidation. Potassium permanganate (KMnO₄) is an exceptionally effective and robust oxidizing agent for this transformation.[4][5] The reaction proceeds because the carbon attached to the aromatic ring (a "benzylic-like" position) is activated towards oxidation. The reaction is typically performed in an aqueous medium under neutral or slightly basic conditions and often requires heating to drive the reaction to completion. The strong oxidizing power of KMnO₄ ensures complete conversion of the methyl group to the carboxylate salt, which is then protonated to the final carboxylic acid during acidic work-up.[5]

Experimental Protocol: Potassium Permanganate Oxidation

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation A Suspend 3-Nitro-2-picoline in water B Heat mixture to reflux (e.g., 90-100°C) A->B C Add KMnO4 portion-wise over several hours B->C D Continue reflux until purple color disappears C->D E Cool mixture and filter off MnO2 D->E F Wash MnO2 cake with hot water E->F G Cool combined filtrate in an ice bath F->G H Acidify filtrate with conc. HCl to pH ~2-3 G->H I Collect precipitated product by filtration H->I J Wash with cold water and dry I->J

Caption: Experimental workflow for the KMnO₄ oxidation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitro-2-picoline and water.

  • Heating: Heat the suspension to reflux (approximately 95-100°C) with vigorous stirring.

  • Oxidant Addition: Prepare a solution of potassium permanganate in water. Add this KMnO₄ solution portion-wise to the refluxing reaction mixture over several hours. The purple color of the permanganate should dissipate as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: Continue heating at reflux until the purple color of the permanganate persists for at least 30 minutes, indicating the complete consumption of the starting material.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

  • Precipitation: Combine the filtrate and washings and cool the solution in an ice bath.

  • Acidification: Slowly and carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The target product, this compound, will precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data Summary
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Nitration2-Picoline, HNO₃, TFAATFAA0 to RT12 - 2410-83%[3]
2 Oxidation3-Nitro-2-picoline, KMnO₄Water~1004 - 8>70%

Alternative Pathway Analysis: The Challenge of Nitrating Picolinic Acid

A seemingly direct route to the target molecule would be the nitration of commercially available picolinic acid. However, this pathway is complicated by the directing effects of the substituents on the pyridine ring. Both the ring nitrogen and the C2-carboxylic acid group are strongly deactivating, making electrophilic substitution difficult.

Furthermore, to overcome this deactivation, a common strategy is to first form the pyridine N-oxide. While this activates the ring for electrophilic substitution, it directs nitration primarily to the 4-position. A documented procedure for the nitration of picolinic acid N-oxide using a mixture of fuming nitric acid and sulfuric acid at 120-130°C exclusively yields 4-nitropicolinic acid N-oxide.[6] The formation of the desired 3-nitro isomer is not favored, making this pathway unsuitable for the specific synthesis of this compound.

Safety and Handling

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Trifluoroacetic anhydride (TFAA) is also highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control using an ice bath is crucial to prevent runaway reactions.

  • Potassium Permanganate: KMnO₄ is a powerful oxidizing agent. Avoid contact with combustible materials.

  • Nitro Compounds: Organic nitro compounds can be thermally unstable and potentially explosive. Avoid excessive heating during isolation and drying.

Conclusion

The most reliable and chemically sound pathway for the synthesis of this compound commences with 2-picoline. The two-stage process, involving an initial nitration of the pyridine ring followed by a robust oxidation of the methyl group, provides a logical and executable route to the target molecule. While the initial nitration step can present challenges in yield and isomer separation, the subsequent oxidation with potassium permanganate is a high-yielding and dependable transformation. Alternative routes, such as the direct nitration of picolinic acid, are hampered by unfavorable regioselectivity, reinforcing the 2-picoline-based approach as the strategy of choice for researchers and drug development professionals.

References

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  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
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  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]

  • RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Characteristics of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of a carboxylic acid and a nitro group on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical insights.

Molecular Structure and Key Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental chemical identity.

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O₄[2]
Molecular Weight 168.11 g/mol [3][4]
Appearance Yellow crystalline solid[1]
CAS Number 59290-85-6[2]

The arrangement of the nitro and carboxylic acid groups at the 2 and 3 positions of the pyridine ring, respectively, creates a molecule with distinct electronic and steric properties that govern its physical behavior.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

N1 [label="N", pos="0,1.5!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.3,0.75!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontsize=12, fontcolor="#202124"];

C_COOH [label="C", pos="-2.6,1.5!", fontsize=12, fontcolor="#202124"]; O1_COOH [label="O", pos="-3.9,0.75!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_COOH [label="OH", pos="-3.9,2.25!", fontsize=12, fontcolor="#202124"];

N_NO2 [label="N+", pos="-2.6,-1.5!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; O1_NO2 [label="O-", pos="-3.9,-0.75!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_NO2 [label="O", pos="-3.9,-2.25!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"];

H4 [label="H", pos="0,-2.5!", fontsize=12, fontcolor="#5F6368"]; H5 [label="H", pos="2.3,-1.25!", fontsize=12, fontcolor="#5F6368"]; H6 [label="H", pos="2.3,1.25!", fontsize=12, fontcolor="#5F6368"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;

C3 -- N_NO2; N_NO2 -- O1_NO2; N_NO2 -- O2_NO2 [style=double];

C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: 2D Molecular Structure of this compound.

Thermal Properties

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces within the crystal lattice.

PropertyValueSource(s)
Melting Point 105 °C[1][3]

The relatively moderate melting point suggests that while the molecule possesses polar functional groups capable of hydrogen bonding and dipole-dipole interactions, these forces are not as extensive as in some other highly functionalized aromatic compounds.

This protocol outlines a standard laboratory procedure for the accurate determination of the melting point.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid preliminary heating can be performed to estimate the approximate melting point.

    • For a more accurate determination, heat the block rapidly to about 10-15°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the sample.

  • Purity Assessment: A broad melting range (greater than 2°C) typically indicates the presence of impurities.

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subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; A [label="Grind Sample"]; B [label="Pack Capillary Tube"]; A -> B; }

subgraph "cluster_Measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; C [label="Insert into Apparatus"]; D [label="Heat Slowly (1-2°C/min)"]; E [label="Observe Melting"]; C -> D -> E; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; F [label="Record T_start"]; G [label="Record T_end"]; H [label="Determine Melting Range"]; F -> H; G -> H; }

B -> C; E -> F; E -> G; }

Caption: Experimental workflow for melting point determination.

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its application in synthesis, purification, and formulation.

SolventSolubilityRationaleSource(s)
Water LowThe nonpolar pyridine ring and nitro group counteract the polarity of the carboxylic acid, limiting aqueous solubility.[1]
Ethanol SolubleEthanol's polarity and ability to act as both a hydrogen bond donor and acceptor facilitate dissolution.[1]
Dimethylformamide (DMF) SolubleDMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it a good solvent for this compound.[1]

A qualitative assessment suggests that the compound's solubility will increase with the polarity of the solvent, particularly in those that can engage in hydrogen bonding.

This protocol provides a reliable method for determining the precise solubility of the compound in a given solvent.

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Apparatus:

  • Analytical balance

  • Constant temperature water bath or shaker

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Isolation of Saturated Solution:

    • Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the withdrawn solution through a syringe filter to remove any remaining microscopic solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Carefully evaporate the solvent in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the container from the final weight.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is critical for understanding its behavior in different pH environments, which is particularly important for drug development and biological studies.

PropertyValueMethodSource(s)
pKa (Predicted) ~1.27 - 2.43Computational[1][5]

The predicted pKa values suggest that this compound is a relatively strong acid. This is attributed to the electron-withdrawing effects of both the nitro group and the pyridine ring, which stabilize the carboxylate anion formed upon deprotonation.

This protocol describes a standard method for the experimental determination of the pKa value.[6]

Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture for sparingly soluble compounds) and titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl) for back-titration if necessary

  • Inert gas supply (e.g., nitrogen or argon) to exclude atmospheric CO₂

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable water-cosolvent mixture.

  • Titration Setup:

    • Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.

    • Begin stirring gently.

    • Purge the solution with an inert gas to prevent interference from dissolved carbon dioxide.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized base solution in small, known increments from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

Spectroscopic Properties

Spectroscopic data are essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).[7][8][9]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically in the range of 160-185 ppm). The carbons attached to the nitro group and within the pyridine ring will also show characteristic chemical shifts.[2][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1760-1690 cm⁻¹. Conjugation with the pyridine ring may shift this band to a lower wavenumber.[7][10]

  • N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).

  • C-N and C-C Stretches (Pyridine Ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyridine ring.

Crystal Structure

Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.

Procedure Outline:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of this compound. The presented data and experimental protocols offer a solid foundation for researchers and scientists working with this important compound. A comprehensive understanding of its melting point, solubility, acidity, and spectroscopic properties is essential for its successful application in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation to obtain precise quantitative data for all physical properties is encouraged to build upon the information provided herein.

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Introduction: The Strategic Importance of a Functionalized Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitropyridine-2-carboxylic Acid: A Core Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, functionalized heterocyclic compounds serve as foundational pillars for the construction of complex molecular architectures. Among these, pyridine derivatives are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] this compound, a molecule featuring both an electron-withdrawing nitro group and a versatile carboxylic acid handle, represents a strategically vital building block for researchers and drug development professionals.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. As a key intermediate, understanding its properties and synthetic utility is crucial for leveraging its full potential in the development of novel bioactive compounds.

Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. This compound is cataloged under several identifiers across global databases, ensuring unambiguous reference.

Identifier TypeValue
CAS Number 59290-85-6[3][4][5]
IUPAC Name This compound[4]
Synonyms 3-Nitropicolinic acid, 3-Nitro-2-pyridinecarboxylic acid[4]
EC Number 812-424-0[4]
Molecular Formula C₆H₄N₂O₄[3][4][6]
Molecular Weight 168.11 g/mol [3][4][7]
InChIKey ZUUJWCKWJJGJOE-UHFFFAOYSA-N[4][7]
Canonical SMILES C1=CC(=C(N=C1)C(=O)O)[O-][4]

The compound's physical and chemical characteristics dictate its handling, storage, and reaction conditions. It typically presents as a yellow crystalline solid.[6] Its solubility profile—low in water but soluble in organic solvents like ethanol and dimethylformamide—is a key consideration for reaction and purification solvent selection.[6]

PropertyValue
Appearance Yellow crystalline solid[6]
Melting Point ~105 °C[6]
Boiling Point (Predicted) 369.5 ± 27.0 °C[6]
Density (Predicted) 1.570 ± 0.06 g/cm³[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic aromatic substitution. A common conceptual pathway involves two main stages: the nitration of a pyridine precursor followed by the introduction or modification of the carboxylic acid group.

One described method involves the nitration of pyridine to yield 3-nitropyridine, which is then reacted with acetic anhydride to produce the final product.[6] More advanced procedures for the nitration of pyridines often employ powerful nitrating agents like dinitrogen pentoxide (N₂O₅).[8][9] The reaction proceeds via the formation of an N-nitropyridinium intermediate, which then undergoes a rearrangement, often facilitated by a reagent like sodium bisulfite, to install the nitro group at the 3-position in a[3][5] sigmatropic shift.[8][9]

G cluster_synthesis General Synthetic Workflow Pyridine Pyridine Precursor Intermediate 3-Nitropyridine Intermediate Pyridine->Intermediate Nitration NitratingAgent Nitrating Agent (e.g., N₂O₅) Product This compound Intermediate->Product Carboxylation Oxidation Carboxylation / Oxidation Step

Caption: Generalized synthetic pathway to this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its capacity as a versatile intermediate. The two functional groups—nitro and carboxylic acid—can be manipulated independently or in concert to build molecular complexity.

A cornerstone reaction is the selective reduction of the nitro group to an amine, yielding 3-aminopyridine-2-carboxylic acid. This transformation is pivotal as it installs a nucleophilic amino group, opening avenues for amide bond formation, diazotization, and other standard amine chemistries, while preserving the carboxylic acid for subsequent reactions.

G cluster_utility Synthetic Utility Workflow Start 3-Nitropyridine- 2-carboxylic acid Amine 3-Aminopyridine- 2-carboxylic acid Start->Amine Nitro Group Reduction Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) Deriv1 Amide Coupling Products Amine->Deriv1 Deriv2 Heterocycle Formation Amine->Deriv2 Deriv3 Further Functionalization Amine->Deriv3

Caption: Role as an intermediate for diverse functional amine derivatives.

Experimental Protocol: Reduction of this compound

The following protocol for the synthesis of 3-aminopyridine-2-carboxylic acid is based on established literature procedures.[10] This self-validating system relies on a standard catalytic hydrogenation that can be monitored for completion.

Objective: To selectively reduce the nitro group of this compound to an amine.

Materials:

  • This compound (1.0 eq)

  • Sodium bicarbonate (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Distilled water

  • 1N Hydrochloric acid (HCl)

  • Hydrogen (H₂) gas supply

  • Nitrogen (N₂) gas supply

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve this compound (e.g., 2.72 g, 16.2 mmol) and sodium bicarbonate (1.34 g, 16.2 mmol) in distilled water (20 mL).[10] The bicarbonate neutralizes the carboxylic acid, improving solubility and preventing catalyst poisoning.

  • Inerting: Purge the reaction system thoroughly with nitrogen gas to remove all oxygen, which can be a safety hazard in the presence of hydrogen and can deactivate the catalyst.[10]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 1.72 g) to the reaction mixture under a positive pressure of nitrogen.[10]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (typically via a balloon or a controlled pressure system).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS. A typical reaction time is around 50 hours.[10]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Acidification: Filter the reaction mixture to remove the Pd/C catalyst. Cautiously add 1N HCl to the filtrate to adjust the pH to weakly acidic, which protonates the product for subsequent steps.[10]

  • Isolation: The target compound, 3-aminopyridine-2-carboxylic acid, can then be isolated from the aqueous solution, often through concentration and crystallization.[10]

Applications in Research and Drug Development

Nitropyridine derivatives are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[11] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the group itself is a versatile precursor to the essential amine functionality.[1]

  • Scaffold for Bioactive Molecules: Pyridine carboxylic acids are considered "privileged" structures in drug design, appearing in a vast number of FDA-approved drugs for conditions ranging from cancer to tuberculosis and HIV.[1][2][12] this compound provides a direct entry point into this valuable chemical space.

  • Precursor for Fused Heterocycles: The 2-carboxy-3-amino pyridine structure, readily obtained from the title compound, is an ideal precursor for synthesizing fused bicyclic systems like azaindoles, which are themselves important motifs in medicinal chemistry.[1]

  • Use in Anticancer Research: The compound has been noted for its utility in preparing potential anti-cancer agents.[6] The nitropyridine moiety itself has been investigated for inhibiting enzymes relevant to cancer therapy, such as thioredoxin reductase 1.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications highlight its primary hazards.

GHS Hazard StatementDescription
H302 Harmful if swallowed[4][13]
H315 Causes skin irritation[4][13]
H319 Causes serious eye irritation[4][13]
H335 May cause respiratory irritation[4][13]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][14]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area thoroughly with water.[14][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and flammable materials.[6]

Conclusion

This compound is more than just a catalog chemical; it is a potent synthetic tool. Its dual functionality, combined with the activated pyridine core, provides a robust platform for the synthesis of diverse and complex molecules. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, synthesis, and reactive potential is essential for unlocking new avenues of discovery and innovation.

References

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An In-depth Technical Guide to the Structure Elucidation of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid, also known as 3-nitropicolinic acid, is a heterocyclic compound with the molecular formula C₆H₄N₂O₄.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is a critical first step in any research or development endeavor involving this compound.

This guide provides a comprehensive overview of the analytical techniques and methodologies required to confirm the structure of this compound. It is designed to be a practical resource for researchers, offering not only procedural steps but also the underlying scientific principles that govern the selection and interpretation of these analytical methods.

Physicochemical Properties and Safety Data

A foundational step in structure elucidation is the characterization of the compound's basic physical and chemical properties. This data provides the first clues to the molecule's identity and informs safe handling practices.

This compound is a yellow crystalline solid.[2] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄N₂O₄[1]
Molecular Weight168.11 g/mol [1]
AppearanceYellow crystalline solid[2]
CAS Number59290-85-6[1]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The elucidation of a compound's structure is often preceded by its synthesis. A common route to this compound involves a two-step process starting from pyridine.[2]

Diagram 1: Synthesis Workflow for this compound

Pyridine Pyridine Nitration Nitration (Nitric Acid) Pyridine->Nitration Three_Nitropyridine 3-Nitropyridine Nitration->Three_Nitropyridine Oxidation Oxidation (Acetic Anhydride) Three_Nitropyridine->Oxidation Final_Product 3-Nitropyridine-2- carboxylic Acid Oxidation->Final_Product

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Pyridine to 3-Nitropyridine

  • To a stirred solution of pyridine in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the solution is alkaline.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-nitropyridine.

Step 2: Oxidation of 3-Nitropyridine to this compound

  • Dissolve 3-nitropyridine in acetic anhydride.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.

  • The product, this compound, may precipitate out of the solution. If not, the solution can be concentrated and the product purified by recrystallization.

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the definitive structure elucidation of this compound.

Diagram 2: Structure Elucidation Workflow

cluster_spectroscopy Spectroscopic Techniques cluster_interpretation Data Interpretation H_NMR ¹H NMR Proton_Environment Proton Environment & Coupling H_NMR->Proton_Environment C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight_Frag Molecular Weight & Fragmentation MS->Molecular_Weight_Frag Confirmed_Structure Confirmed Structure: This compound Proton_Environment->Confirmed_Structure Carbon_Backbone->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Weight_Frag->Confirmed_Structure

Caption: A multi-technique approach to structure elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-4~8.9Doublet of doubletsJ(H4,H5) ≈ 8.5 Hz, J(H4,H6) ≈ 1.5 Hz
H-5~7.7TripletJ(H5,H4) ≈ 8.5 Hz, J(H5,H6) ≈ 4.5 Hz
H-6~8.6Doublet of doubletsJ(H6,H5) ≈ 4.5 Hz, J(H6,H4) ≈ 1.5 Hz
-COOH>10Broad SingletN/A

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (C-COOH)~165
C-3 (C-NO₂)~150
C-4~135
C-5~125
C-6~152
COOH~170

Note: These are predicted values. The electron-withdrawing effects of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-N of the pyridine ring, and the N-O of the nitro group.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C=O (Carboxylic acid)1725 - 1700
C=N, C=C (Aromatic ring)1600 - 1475
N-O (Nitro group, asymmetric)1550 - 1500
N-O (Nitro group, symmetric)1360 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z = 168.

Predicted Fragmentation Pattern:

  • [M-OH]⁺ (m/z = 151): Loss of the hydroxyl radical from the carboxylic acid group.

  • [M-NO₂]⁺ (m/z = 122): Loss of the nitro group.

  • [M-COOH]⁺ (m/z = 123): Loss of the carboxyl radical.

X-ray Crystallography

Conclusion

The structure elucidation of this compound is a systematic process that relies on a combination of analytical techniques. By carefully acquiring and interpreting data from NMR, IR, and mass spectrometry, and by considering the compound's physicochemical properties and synthesis route, researchers can confidently confirm its molecular structure. This foundational knowledge is paramount for the successful application of this versatile compound in drug discovery and materials science.

References

  • ChemBK. This compound - Introduction. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. 2-Pyridinecarboxylic acid, 5-nitro-. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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A Guide to the Spectroscopic Characterization of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Nitropyridine-2-carboxylic acid (also known as 3-Nitropicolinic acid), a key heterocyclic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given the absence of publicly available, consolidated experimental spectra, this document serves as a predictive guide based on foundational spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the molecule's structural verification via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Analytical Workflow

This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) possesses a pyridine ring substituted with a carboxylic acid at the 2-position and a nitro group at the 3-position.[3] This substitution pattern dictates a unique electronic environment, which is directly reflected in its spectroscopic signatures. The analytical workflow for a compound of this nature involves a multi-technique approach to unambiguously confirm its identity and purity.

Spectroscopic_Workflow Figure 1. General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve For NMR Pellet Prepare KBr pellet or thin film for IR Sample->Pellet For IR MS_acq Mass Spectrometry (e.g., EI-MS) Sample->MS_acq For MS NMR_acq ¹H & ¹³C NMR Spectroscopy Dissolve->NMR_acq IR_acq FTIR Spectroscopy Pellet->IR_acq Interpret Spectral Interpretation (Chemical Shifts, Frequencies, m/z) NMR_acq->Interpret IR_acq->Interpret MS_acq->Interpret Structure Structure Correlation & Verification Interpret->Structure Report Final Report & Data Archiving Structure->Report

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the nitro group, the carboxylic acid, and the pyridine nitrogen atom will significantly deshield the aromatic protons and carbons, pushing their signals downfield.

Predicted ¹H NMR Spectrum

The pyridine ring of this compound has three aromatic protons. Their predicted chemical shifts in a solvent like DMSO-d₆ are detailed below. The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift.[4][5]

Molecular_Structure_H cluster_labels Proton Assignments mol H4 H4 H5 H5 H6 H6 COOH COOH

Caption: Structure with proton designations.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
COOH~13.0 - 14.0Broad Singlet-Acidic proton, subject to hydrogen bonding and exchange.[4][5]
H6~8.9 - 9.1Doublet of DoubletsJ(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1-2 HzPositioned ortho to the ring nitrogen, leading to significant deshielding.
H4~8.6 - 8.8Doublet of DoubletsJ(H4-H5) ≈ 8-9 Hz, J(H4-H6) ≈ 1-2 HzPositioned para to the ring nitrogen and ortho to the nitro group, resulting in strong deshielding.
H5~7.8 - 8.0Doublet of DoubletsJ(H5-H4) ≈ 8-9 Hz, J(H5-H6) ≈ 4-5 HzPositioned meta to both the nitro group and the ring nitrogen, making it the most upfield of the ring protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, as all carbon atoms are in unique chemical environments. The carboxyl carbon will be the most downfield, followed by the carbons directly attached to the electronegative groups.[4][6]

CarbonPredicted δ (ppm)Rationale
C=O~165 - 170Carboxyl carbon, characteristically downfield.[6]
C2~150 - 155Attached to both the ring nitrogen and the carboxylic acid.
C3~148 - 152Attached to the electron-withdrawing nitro group.
C6~152 - 156Alpha to the ring nitrogen, strongly deshielded.
C4~135 - 140Gamma to the ring nitrogen but ortho to the nitro group.
C5~125 - 130Beta to the ring nitrogen and least deshielded of the ring carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum provides critical information about the functional groups present. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)IntensityCharacteristics
Carboxyl O-HStretch2500 - 3300StrongVery broad band due to hydrogen bonding, often obscuring C-H stretches.[7][8]
Aromatic C-HStretch3000 - 3100MediumSharp peaks, may be superimposed on the broad O-H band.
Carboxyl C=OStretch1700 - 1740StrongIntense, sharp peak. Position can be influenced by conjugation and hydrogen bonding.[7][8]
Aromatic C=C/C=NStretch1400 - 1600Medium-StrongMultiple bands characteristic of the pyridine ring.
Nitro N-OAsymmetric Stretch1520 - 1560StrongOne of the most characteristic and intense peaks for a nitro group.[9]
Nitro N-OSymmetric Stretch1340 - 1380StrongAnother strong, characteristic peak for the nitro group.[9]
Carboxyl C-OStretch1210 - 1320StrongPart of the carboxylic acid fingerprint region.[7]
Carboxyl O-HBend910 - 950MediumBroad peak, characteristic of hydrogen-bonded carboxylic acid dimers.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular formula C₆H₄N₂O₄. Carboxylic acids often show a weak molecular ion peak.[10][11]

MS_Fragmentation Figure 2. Predicted Key EI-MS Fragmentation Pathways M [M]⁺˙ m/z = 168 M17 [M-OH]⁺ m/z = 151 M->M17 - •OH (17) M45 [M-COOH]⁺ m/z = 123 M->M45 - •COOH (45) M46 [M-NO₂]⁺ m/z = 122 M->M46 - •NO₂ (46) M30 [M-NO]⁺˙ m/z = 138

Sources

An In-Depth Technical Guide on the Mechanism of Action of 3-Nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitropyridine-2-carboxylic acid and its structural analogues represent a promising class of molecules that function as potent modulators of cellular metabolism. This guide elucidates the core mechanism of action, which is centered on the inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a pivotal enzyme at a branching point in the kynurenine pathway, the de novo synthesis route for nicotinamide adenine dinucleotide (NAD+). By inhibiting ACMSD, this compound effectively redirects tryptophan catabolism towards the synthesis of quinolinic acid, a key NAD+ precursor. This action elevates intracellular NAD+ levels, particularly in tissues with high ACMSD expression like the liver and kidneys. The downstream consequences include enhanced mitochondrial function, mitigation of DNA damage, and significant therapeutic potential for a range of NAD+ deficiency-related pathologies, including metabolic disorders, kidney disease, and age-related conditions.

Introduction

The pyridine carboxylic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide array of biological targets.[1][2] Within this class, this compound (C₆H₄N₂O₄), a yellow crystalline solid, has emerged as a molecule of significant interest.[3][4] While the broader nitropyridine family exhibits diverse biological activities, the primary and most well-documented mechanism of action for this compound and its close analogues is the targeted inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[5][6][7] This enzyme plays a critical gatekeeping role in regulating the flux of tryptophan metabolites, positioning it as a key modulator of de novo NAD+ biosynthesis.[8][9] Understanding this mechanism is crucial for harnessing its therapeutic potential in diseases characterized by perturbed NAD+ homeostasis.[10][11]

The Kynurenine Pathway: The Cellular Context

To comprehend the action of this compound, one must first understand its cellular context: the kynurenine pathway. This pathway is the primary route for de novo NAD+ synthesis from the essential amino acid tryptophan.[12][13] After a series of enzymatic conversions, tryptophan is metabolized to α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), a chemically unstable intermediate.[14] At this juncture, the pathway bifurcates:

  • Catabolic Route: The enzyme ACMSD decarboxylates ACMS, shunting it towards complete oxidation and entry into the tricarboxylic acid (TCA) cycle for energy production.[8]

  • Anabolic Route: In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, which is then converted by quinolinate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NAMN), directly feeding into the NAD+ synthesis cascade.[13][15]

ACMSD is highly expressed in the liver and kidneys, acting as a crucial regulator that prevents excessive NAD+ production from tryptophan in these tissues.[5][16] Its inhibition, therefore, offers a tissue-focused strategy to boost NAD+ levels.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_branch ACMSD Branch Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ACMS ACMS Kynurenine->ACMS Multiple Steps Acetyl-CoA (TCA Cycle) Acetyl-CoA (TCA Cycle) ACMS->Acetyl-CoA (TCA Cycle) ACMSD Quinolinic Acid Quinolinic Acid ACMS->Quinolinic Acid Spontaneous (ACMSD Inhibited) NAD+ NAD+ Quinolinic Acid->NAD+ QPRT & Subsequent Steps Inhibitor 3-Nitropyridine- 2-carboxylic acid ACMSD ACMSD Inhibitor->ACMSD

Caption: The Kynurenine Pathway and the site of ACMSD inhibition.

Core Mechanism of Action: Potent Inhibition of ACMSD

The central mechanism of action of this compound is its function as a potent and selective inhibitor of the ACMSD enzyme.[10] By binding to ACMSD, the compound prevents the decarboxylation of the ACMS intermediate. This enzymatic blockade creates a metabolic "dam," causing ACMS to accumulate. Due to its inherent instability, the accumulated ACMS is non-enzymatically redirected, undergoing spontaneous cyclization and rearrangement to form quinolinic acid.[6][14]

This rerouting of metabolic flux is the critical event. Instead of being catabolized for energy, the tryptophan-derived carbon skeleton is preserved and shunted directly into the de novo NAD+ synthesis pathway.[5][8] The net result is a significant increase in the rate of NAD+ production from tryptophan, a process that is otherwise tightly regulated by ACMSD activity.

Biochemical and Physiological Consequences

The inhibition of ACMSD and subsequent increase in NAD+ initiates a cascade of favorable downstream effects.

Elevation of Cellular NAD+ Levels

The most direct and measurable biochemical outcome is a significant increase in the intracellular pool of NAD+.[5][8][17] This effect is particularly pronounced in the liver and kidneys, where ACMSD is a key regulator of NAD+ homeostasis.[5][16] NAD+ is a vital coenzyme for hundreds of redox reactions and a critical substrate for non-redox enzymes that regulate fundamental cellular processes.[11][12]

Enhanced Mitochondrial Function and Genomic Stability

NAD+ is indispensable for cellular health. Its elevation through ACMSD inhibition has been shown to:

  • Improve Mitochondrial Function: Increased NAD+ enhances the efficiency of oxidative phosphorylation, boosting ATP production and overall mitochondrial health.[5]

  • Reduce DNA Damage: NAD+ is the sole substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes essential for DNA repair. By replenishing NAD+ pools, ACMSD inhibition can support robust DNA repair mechanisms, mitigating genomic stress.[11][17]

  • Activate Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate longevity, metabolism, and stress resistance. Higher NAD+ levels promote sirtuin activity.

Therapeutic Implications in Preclinical Models

Pharmacological inhibition of ACMSD has demonstrated profound therapeutic benefits in various disease models, underscoring its potential for drug development.

Therapeutic AreaPreclinical FindingConsequence of ACMSD InhibitionSupporting Citation(s)
Metabolic Disease Reversal of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD/MASH)Increased hepatic NAD+, reduced fibrosis, inflammation, and DNA damage.[17]
Kidney Disease Protection against Acute Kidney Injury (AKI)Increased renal NAD+ levels, leading to improved kidney function.[5][8]
Aging Lifespan extension in C. elegansEnhanced mitochondrial function and NAD+ levels in a tryptophan-dependent manner.[5]
Neurodegeneration Potential for neuroprotectionModulation of quinolinic acid and kynurenine pathway metabolites.[6][8]

Experimental Protocols for Mechanism Validation

Validating the mechanism of an ACMSD inhibitor involves a logical progression from in vitro enzymatic assays to cellular functional assays.

Protocol: In Vitro ACMSD Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant human ACMSD.

Rationale: This biochemical assay directly measures the compound's effect on the purified enzyme, isolating it from other cellular variables. It is the foundational experiment to confirm the molecular target.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain or express and purify recombinant human ACMSD (isoform I, which is the active form).[16]

    • Synthesize or procure the substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). Due to its instability, it is often generated in situ.

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Create a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the reaction buffer, a fixed concentration of ACMSD enzyme, and varying concentrations of the inhibitor. Include a "no inhibitor" (DMSO only) control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ACMS substrate.

    • Monitor the reaction progress by measuring the decrease in substrate or the formation of the product (α-aminomuconate semialdehyde) over time using a spectrophotometer or HPLC.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular NAD+ Quantification Assay

Objective: To confirm that ACMSD inhibition by the compound leads to increased NAD+ levels in a relevant cell type.

Rationale: This cellular assay validates that the biochemical activity observed in vitro translates into the expected functional outcome in a biological system. Primary hepatocytes are an ideal model due to their high ACMSD expression.[17]

Methodology:

  • Cell Culture and Treatment:

    • Culture primary human hepatocytes or a relevant cell line (e.g., HepG2) in appropriate media.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours).[17] Include a vehicle control (DMSO).

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using an acidic or basic extraction method optimized for NAD+/NADH quantification.

  • Quantification:

    • Quantify the total NAD+ and NADH levels in the cell lysates using a commercially available colorimetric or fluorometric NAD/NADH assay kit or, for greater accuracy, using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Normalize NAD+ levels to the total protein concentration in each sample.

    • Compare the NAD+ levels in treated cells to the vehicle control to determine the fold-increase.

Experimental_Workflow cluster_invitro In Vitro Target Validation cluster_cellular Cellular Mechanism Confirmation Assay ACMSD Enzymatic Assay IC50 Determine IC₅₀ Assay->IC50 Culture Culture Hepatocytes IC50->Culture Proceed if potent Treat Treat with Compound Culture->Treat Extract Extract Metabolites Treat->Extract Quantify Quantify NAD+/NADH Extract->Quantify Result Confirm NAD+ Increase Quantify->Result

Caption: A streamlined workflow for validating an ACMSD inhibitor.

Broader Context and Alternative Mechanisms

While the inhibition of ACMSD is the principal mechanism of action, it is important for drug development professionals to consider the broader context of the chemical scaffold. Other distinct 3-nitropyridine analogues have been reported to function as microtubule-targeting agents, arresting cancer cells in the G2-M phase of the cell cycle by binding to the colchicine site of tubulin.[18] This highlights the chemical versatility of the nitropyridine core. However, the robust body of evidence for ACMSD inhibitors points squarely towards the modulation of the kynurenine pathway as the primary mechanism for compounds like this compound in the context of metabolic and age-related diseases. Any comprehensive drug development program should include counter-screening to rule out significant off-target activities, such as effects on tubulin polymerization.

Conclusion and Future Perspectives

This compound exerts its biological effects through a clear and compelling mechanism of action: the inhibition of ACMSD. This intervention effectively reprograms tryptophan metabolism to boost the de novo synthesis of NAD+, a molecule central to health and longevity. The resulting increase in cellular NAD+ provides a powerful rationale for its development as a therapeutic agent for metabolic diseases, kidney injury, and potentially other conditions linked to NAD+ decline.

Future research should focus on advancing our understanding from the bench to the clinic. Key areas for investigation include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the in vivo exposure-response relationship.

  • In Vivo Efficacy: Confirming the therapeutic benefits in more advanced and diverse animal models of human disease.

  • Safety and Toxicology: Conducting comprehensive safety profiling to identify any potential liabilities.

  • Biomarker Development: Identifying reliable biomarkers (e.g., plasma tryptophan metabolites) to monitor target engagement in clinical settings.

By building on this solid mechanistic foundation, the therapeutic promise of ACMSD inhibition can be fully explored and potentially realized.

References

  • Therapeutic Potential of ACMSD Inhibitors in NAD + Deficient Diseases. (n.d.). MDPI. Retrieved from [Link]

  • What are ACMSD inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • ACMSD inhibition corrects fibrosis, inflammation, and DNA damage in MASLD/MASH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound. (2024). ChemBK. Retrieved from [Link]

  • ACMSD: A Novel Target for Modulating NAD+ homeostasis. (2019). National Institutes of Health. Retrieved from [Link]

  • ACMSD activity as a function of inhibitor concentration in the presence of fixed concentrations of the substrate. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). National Institutes of Health. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). National Institutes of Health. Retrieved from [Link]

  • Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases. (2025). ResearchGate. Retrieved from [Link]

  • Tissue expression and biochemical characterization of human 2-amino 3-carboxymuconate 6-semialdehyde decarboxylase, a key enzyme in tryptophan catabolism. (n.d.). PubMed. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]

  • α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis. (n.d.). PubMed. Retrieved from [Link]

  • Inhibitors of -amino--carboxymuconic acid semialdehyde decarboxylase. (n.d.). Google Patents.
  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. (2021). bioRxiv. Retrieved from [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (IPR032465). (n.d.). InterPro. Retrieved from [Link]

  • NAD+ metabolism and its roles in cellular processes during ageing. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.). MDPI. Retrieved from [Link]

  • The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. (2009). Endocrine Reviews. Retrieved from [Link]

  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. (n.d.). Mary Ann Liebert, Inc., publishers. Retrieved from [Link]

  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. (2019). PubMed. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 3-Nitropyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unexplored Potential of a Versatile Scaffold

Within the vast landscape of medicinal chemistry, the pyridine carboxylic acid scaffold stands as a cornerstone of numerous therapeutic agents, driving advancements in treatments for a wide array of diseases from cancer to infectious agents.[1][2] This guide delves into the latent potential of a specific, yet underexplored, member of this family: 3-Nitropyridine-2-carboxylic acid . While primarily recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its intrinsic structural motifs—a nitro group and a carboxylic acid on a pyridine ring—suggest a rich, untapped vein of biological activity.[3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the path toward investigating and harnessing the therapeutic promise of this intriguing molecule. We will transcend a mere recitation of facts, instead providing a deep, causal understanding of experimental design and a forward-looking perspective on its potential applications.

Physicochemical Properties and Synthetic Utility

This compound is a yellow crystalline solid with the molecular formula C₆H₄N₂O₄.[3] It exhibits low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide.[3] Its chemical nature as both an acid and an electrophilic reagent underpins its utility as a foundational building block in organic synthesis.[3]

PropertyValueSource
Molecular FormulaC₆H₄N₂O₄[3]
Molecular Weight168.11 g/mol [4]
CAS Number59290-85-6[4]
AppearanceYellow crystalline solid[3]

A summary of the key physicochemical properties of this compound.

Its established role as a synthetic intermediate is pivotal, particularly in the creation of more complex, biologically active molecules, including potential anti-cancer drugs and pesticides.[3] This history of utility in generating bioactive compounds provides the foundational rationale for investigating the intrinsic biological activity of the parent molecule itself.

Hypothesized Biological Activity: An Evidence-Based Approach

While direct, extensive research on the biological activities of this compound is nascent, a compelling case for its potential can be constructed from the well-documented activities of its close chemical relatives.

Potential as an Anticancer Agent: A Microtubule-Targeting Mechanism

A significant body of research points to the potent anticancer effects of 3-nitropyridine analogues.[5] These compounds have been identified as a novel class of microtubule-targeting agents, a cornerstone of modern chemotherapy.[5]

Causality of the Hypothesis: The 3-nitropyridine scaffold has been shown to interact with tubulin, inhibiting its polymerization and leading to a G2/M phase cell cycle arrest in cancer cells.[5] This disruption of microtubule dynamics is a clinically validated mechanism for inducing apoptosis in rapidly dividing tumor cells.[5] The specific substitution pattern on the 3-nitropyridine ring is crucial for this high-potency activity.[5] Given that this compound shares this core scaffold, it is a prime candidate for investigation as a microtubule-targeting agent.

G cluster_cell Cancer Cell 3-Nitropyridine-2-carboxylic_acid 3-Nitropyridine-2- carboxylic acid Tubulin Tubulin Dimers 3-Nitropyridine-2-carboxylic_acid->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer 3-Nitropyridine-2-carboxylic_acid->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Proposed mechanism of anticancer activity for this compound.

Potential as an Antimicrobial Agent

The broader family of nitropyridines has demonstrated notable antimicrobial and antifungal activities.[6] Derivatives have shown efficacy against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, and various Candida species.[6]

Causality of the Hypothesis: The electron-withdrawing nature of the nitro group on the pyridine ring can render the molecule reactive towards biological nucleophiles within microbial cells, potentially disrupting essential enzymatic processes or cellular structures. The carboxylic acid moiety can further influence cell permeability and target interaction. This dual functionality suggests that this compound could possess intrinsic antimicrobial properties.

G Compound This compound Cell_Wall Bacterial/Fungal Cell Wall Compound->Cell_Wall Penetration Intracellular Intracellular Targets (Enzymes, DNA) Compound->Intracellular Interaction Cell_Wall->Intracellular Disruption Disruption of Cellular Processes Intracellular->Disruption Inhibition Growth Inhibition Disruption->Inhibition G Start Start: this compound Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial Enzyme Enzyme Inhibition Screening Start->Enzyme MTT Cell Viability Assay (IC50) Anticancer->MTT MIC MIC Determination Antimicrobial->MIC Kinase Kinase Inhibition Assay (IC50) Enzyme->Kinase Flow Cell Cycle Analysis MTT->Flow Tubulin Tubulin Polymerization Assay Flow->Tubulin Hit Identification of Biological Activity Tubulin->Hit MIC->Hit Kinase->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

Experimental workflow for the biological evaluation of this compound.

Concluding Remarks and Future Directions

This compound represents a molecule at the intersection of established synthetic utility and unexplored biological potential. The strong evidence from its chemical analogues provides a compelling rationale for its investigation as a novel therapeutic agent. The experimental workflows detailed in this guide offer a clear and robust path for elucidating its potential anticancer, antimicrobial, and enzyme-inhibitory activities. Successful identification of a primary biological activity will pave the way for structure-activity relationship (SAR) studies and lead optimization, potentially unlocking a new class of therapeutics from a readily accessible chemical scaffold. The journey from a simple chemical intermediate to a life-saving drug is long and arduous, but for this compound, the first steps are both logical and full of promise.

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A Technical Guide to the Safe Handling of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Nitropyridine-2-carboxylic acid (CAS No: 59290-85-6) is a heterocyclic organic compound increasingly utilized as a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring both a carboxylic acid and a nitro group on a pyridine ring, imparts unique reactivity that is valuable for constructing more complex molecules, including potential anti-cancer drugs.[1] However, these same functional groups are responsible for the compound's hazardous properties.

This guide provides a technical framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed to empower laboratory personnel with the knowledge to mitigate risks, grounded in the specific chemical characteristics of the substance. The core principle is not merely procedural compliance, but a deep understanding of the causality behind each safety recommendation.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards is the foundation of safe chemical handling. This compound is a yellow crystalline solid that presents multiple health risks upon exposure.[1]

Globally Harmonized System (GHS) Classification: Based on available data, this compound is classified with significant acute and chronic hazards.[2][3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[4]

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][5]

Toxicological Insights:

  • Oral Toxicity (H302): Accidental ingestion can lead to harmful systemic effects. The "harmful" classification indicates that relatively small quantities can cause damage.[2]

  • Dermal and Ocular Irritation (H315, H319): The acidic nature of the carboxyl group and the overall reactivity of the molecule contribute to its irritant properties. Direct contact with skin will cause irritation, and contact with eyes can lead to serious damage.[2][5]

  • Respiratory Irritation (H335): As a solid powder, the compound can be easily aerosolized.[4] Inhaling the dust can irritate the mucous membranes and the respiratory tract, leading to symptoms like coughing and difficulty breathing.[4][6]

Section 2: Risk Assessment and Control Measures

A systematic risk assessment is mandatory before any work with this compound begins. This process is not a one-time checklist but a continuous cycle of evaluation and refinement. The following workflow provides a logical framework for this assessment.

RiskAssessment cluster_0 Risk Assessment Workflow A Identify Hazards (Review SDS & Literature) B Evaluate Risks (Assess Exposure Potential - Quantity - Frequency - Procedure) A->B Analyze C Implement Controls (Engineering, Admin, PPE) B->C Mitigate D Review & Refine (Monitor Effectiveness, Update Protocols) C->D Verify D->A Iterate

Risk Assessment and Control Cycle.

Causality Behind the Workflow:

  • Identify Hazards: This initial step involves a comprehensive review of the Safety Data Sheet (SDS) and relevant literature to understand the intrinsic properties of the chemical.[2][3]

  • Evaluate Risks: This is a critical step that contextualizes the hazards. Handling milligrams on a lab bench has a different risk profile than handling kilograms in a pilot plant. Consider the specific experimental procedure: Will it be heated? Will it be aerosolized? These factors determine the exposure potential.

  • Implement Controls: Based on the risk level, a hierarchy of controls must be implemented.

    • Engineering Controls: These are the most effective as they physically isolate the hazard. For this compound, this means always handling the solid within a certified chemical fume hood to prevent inhalation of dust.[4]

    • Administrative Controls: These are procedural controls. Examples include developing detailed Standard Operating Procedures (SOPs), restricting access to authorized personnel, and providing thorough training on the specific hazards and handling protocols.[6]

    • Personal Protective Equipment (PPE): This is the last line of defense.

  • Review & Refine: After a procedure is established, it must be reviewed for effectiveness. Were there any near misses? Did personnel feel the controls were adequate? This feedback loop is essential for continuous safety improvement.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[7]

  • Skin Protection: A flame-retardant lab coat is required. Gloves must be worn. Given the compound's nature, thick nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]

  • Respiratory Protection: For routine handling within a fume hood, no additional respiratory protection is typically needed.[7] If engineering controls are not sufficient or during emergency situations, a full-face respirator with appropriate cartridges must be used.[3][9]

Step-by-Step Handling Protocol (Small Scale):

  • Preparation: Cordon off the work area. Ensure a chemical spill kit and the compound's SDS are immediately accessible. Verify the chemical fume hood is functioning correctly.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust. Use a spatula to transfer the solid. Avoid creating dust clouds.

  • Transfer/Reaction: If adding to a solvent, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with bases.

  • Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[6][9]

Storage Requirements:

  • Store in a tightly closed, properly labeled container.[7]

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases to prevent dangerous reactions.[1][4]

  • The storage area should be secure and accessible only to authorized personnel.[6][9]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spill Response Protocol: This protocol is for minor spills (<100g) that can be handled by trained laboratory personnel. For large spills, evacuate the area, alert others, and call emergency services immediately.[11]

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill generates significant dust or vapors, evacuate the lab and close the door.[12][13]

  • Assess: From a safe distance, assess the extent of the spill and consult the SDS.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain & Neutralize:

    • For solid spills, gently cover the powder with a damp paper towel to avoid raising dust.[12]

    • Carefully scoop up the material using spark-proof tools and place it into a designated hazardous waste container.[12]

    • For solutions, create a dike around the spill with an inert absorbent material like vermiculite or cat litter.[8][11][13]

    • Since it is an acid, it can be cautiously neutralized. Sprinkle sodium bicarbonate or another acid neutralizer over the spill, working from the outside in, until bubbling ceases.[12]

  • Clean-Up: Absorb the neutralized mixture and place it in the hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[8]

  • Report: Report the incident to the appropriate safety officer.[12]

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Have the conscious person drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

References

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An In-Depth Technical Guide to the Solubility Profile of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation strategies, and ultimately, its clinical efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-Nitropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a molecule featuring both a carboxylic acid and a nitro group on a pyridine ring, its solubility behavior is governed by a delicate interplay of its acidic nature, polarity, and the surrounding chemical environment. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize and modulate the solubility of this and structurally related compounds.

Physicochemical Properties of this compound

This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) presents as a yellow crystalline solid.[1] Its structure, characterized by a highly polar nitro group and an ionizable carboxylic acid function, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

PropertyValueSource
Molecular FormulaC₆H₄N₂O₄[1]
Molar Mass168.11 g/mol PubChem
AppearanceYellow crystalline solid[1]
Predicted pKa~1.27-2.71(Predicted for structural isomers)[2]

Aqueous and Organic Solvent Solubility

The solubility of this compound exhibits a strong dependence on the polarity of the solvent.

Aqueous Solubility: The compound demonstrates low solubility in water.[1] This can be attributed to the hydrophobic nature of the pyridine ring, which counteracts the hydrophilic contributions of the carboxylic acid and nitro groups.

Organic Solvent Solubility: this compound is soluble in polar organic solvents such as ethanol and dimethylformamide (DMSO).[1][2] This enhanced solubility is a result of favorable dipole-dipole interactions and hydrogen bonding between the solute and the solvent molecules.

SolventQualitative SolubilityRationale
WaterLowThe hydrophobic pyridine backbone limits solubility despite polar functional groups.[1]
EthanolSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution.[1]
Dimethylformamide (DMSO)SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.[1][2]

The Profound Impact of pH on Aqueous Solubility

The aqueous solubility of this compound is intrinsically linked to the pH of the medium due to the presence of the ionizable carboxylic acid group. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship. As an acidic compound, its solubility will increase significantly in basic (high pH) conditions.

At a pH below its pKa, the compound will predominantly exist in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion. The predicted pKa for structurally similar compounds, such as 3-nitroisonicotinic acid and 5-nitropyridine-2-carboxylic acid, falls in the range of 1.27 to 2.71, suggesting that this compound is a relatively strong acid.[2]

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Neutral_Molecule R-COOH (Low Solubility) Anionic_Molecule R-COO⁻ (High Solubility) Neutral_Molecule->Anionic_Molecule + OH⁻ - H₂O Anionic_Molecule->Neutral_Molecule + H⁺

Caption: Ionization equilibrium of this compound.

Influence of Temperature on Solubility

The effect of temperature on the solubility of a solid in a liquid is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[3] While specific data for this compound is not available, it is reasonable to expect a positive correlation between temperature and its solubility in most solvents. This is because additional heat provides the energy needed to overcome the lattice energy of the solid and to break the intermolecular forces between solvent molecules to accommodate the solute.

However, in some rare cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[4] Experimental verification is necessary to definitively determine the temperature-solubility profile of this compound.

Experimental Protocols for Solubility Determination

To accurately characterize the solubility profile of this compound, standardized experimental protocols are essential. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug development and the specific information required.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.

Principle: An excess amount of the solid compound is equilibrated with a solvent over a defined period, and the concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the solubility of the compound in the tested solvents.

Thermodynamic_Solubility A Add excess solid to solvent B Equilibrate (24-48h) at constant temperature A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Withdraw supernatant C->D E Dilute and analyze (HPLC-UV) D->E F Quantify against calibration curve E->F

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often employed in the early stages of drug discovery for rapid screening of a large number of compounds.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates out of solution is determined by measuring the turbidity of the solution.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume of each dilution to a new microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Kinetic_Solubility A Prepare concentrated DMSO stock solution B Serially dilute in DMSO A->B C Add to aqueous buffer in microplate B->C D Incubate (1-2h) C->D E Measure turbidity (plate reader) D->E F Determine precipitation concentration E->F

Caption: Workflow for kinetic solubility determination.

Conclusion and Future Directions

The solubility profile of this compound is a multifaceted characteristic that is paramount to its potential development as a therapeutic agent. Its low aqueous solubility in its neutral form necessitates a thorough understanding of the pH-dependent ionization to optimize its dissolution and absorption. The qualitative data indicating its solubility in polar organic solvents provides a starting point for formulation development.

For a comprehensive understanding, further experimental determination of its quantitative solubility in a range of pharmaceutically relevant solvents at various temperatures is imperative. Additionally, an experimental determination of its pKa will provide a more accurate model of its pH-solubility profile. The protocols outlined in this guide provide a robust framework for researchers to generate these critical data, enabling informed decisions in the advancement of this compound and other novel chemical entities through the drug discovery and development pipeline.

References

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A Theoretical Deep Dive into 3-Nitropyridine-2-carboxylic Acid: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-Nitropyridine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Moving beyond basic characterization, this document outlines a suite of computational chemistry protocols designed to elucidate the molecule's structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and other in silico methods, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a pharmacophore or functional material. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust theoretical methods to accelerate their research and development endeavors.

Introduction: The Scientific Imperative for Theoretical Analysis

This compound is a substituted pyridine derivative, a class of compounds renowned for their diverse biological activities and applications in drug design.[1] The presence of both a nitro group and a carboxylic acid moiety on the pyridine ring suggests a rich chemical reactivity and the potential for varied intermolecular interactions.[2] While experimental characterization is fundamental, a purely empirical approach can be both time-consuming and resource-intensive. Theoretical studies, grounded in quantum mechanics, offer a powerful and predictive lens through which to understand and anticipate the behavior of this molecule at an atomic and electronic level.

The rationale for a theoretical investigation is threefold:

  • Predictive Power: To anticipate the molecule's behavior in different chemical environments and its potential interactions with biological targets.

  • Mechanistic Insight: To understand the underlying electronic structure that governs its reactivity, stability, and spectroscopic signatures.

  • Rational Design: To guide the synthesis of novel derivatives with enhanced properties for specific applications.

This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to unravel the multifaceted nature of this compound.

Methodological Framework: A Validating System for Theoretical Exploration

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The following protocol, based on established practices for similar heterocyclic systems, provides a robust starting point for the investigation of this compound.

Computational Workflow

The theoretical investigation follows a logical progression from structural optimization to the analysis of electronic and spectroscopic properties.

Computational Workflow A Initial Structure Generation B Geometry Optimization (DFT) A->B Initial guess C Frequency Calculation B->C Optimized geometry E Electronic Property Analysis B->E Electronic wavefunction I Molecular Docking (Optional) B->I Ligand preparation D Spectroscopic Analysis (IR, Raman) C->D Vibrational modes F Frontier Molecular Orbitals (HOMO-LUMO) E->F G Natural Bond Orbital (NBO) Analysis E->G H Molecular Electrostatic Potential (MEP) E->H

Caption: A generalized workflow for the theoretical characterization of this compound.

Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis
  • Initial Structure Construction: The 3D structure of this compound is built using a molecular editor.

  • Choice of Functional and Basis Set: Density Functional Theory (DFT) calculations are performed. A common and effective choice is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational frequencies.

  • Spectroscopic Simulation: The calculated vibrational frequencies and their corresponding intensities are used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental data, serving as a critical validation of the computational method.

Unveiling Molecular Properties: From Structure to Reactivity

With a validated optimized geometry, a wealth of information about the molecule's properties can be extracted.

Molecular Geometry

The optimized bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. These parameters are crucial for understanding steric effects and the overall shape of the molecule, which in turn influences its packing in a crystal lattice and its ability to bind to a biological target.

Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C2-C3 Bond Length (Å)Value
C3-N(nitro) Bond Length (Å)Value
C2-C(carboxyl) Bond Length (Å)Value
O-H (carboxyl) Bond Length (Å)Value
C2-N1-C6 Bond Angle (°)Value
O-N-O (nitro) Bond Angle (°)Value

(Note: Specific values would be obtained from the output of the DFT calculation.)

Spectroscopic Signatures: A Theoretical-Experimental Dialogue

The calculated vibrational spectra provide a powerful tool for interpreting experimental IR and Raman data. The assignment of vibrational modes to specific molecular motions (e.g., C=O stretch, N-O stretch, C-H bend) can be complex, but theoretical calculations provide an unambiguous assignment based on the potential energy distribution (PED).

Spectroscopic_Analysis A Experimental Spectra (FT-IR, FT-Raman) D Vibrational Mode Assignment A->D B Theoretical Vibrational Frequencies (DFT) C Potential Energy Distribution (PED) Analysis B->C C->D E Validated Molecular Structure D->E

Caption: The synergistic relationship between experimental and theoretical spectroscopy.

Electronic Properties: The Heart of Reactivity

The electronic structure of a molecule dictates its chemical behavior. Several key analyses provide a detailed picture of electron distribution and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

(Note: Specific values would be obtained from the output of the DFT calculation.)

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization. It examines interactions between filled (donor) and empty (acceptor) orbitals. Strong donor-acceptor interactions indicate significant electron delocalization, which contributes to the stability of the molecule. For this compound, key interactions would likely involve the lone pairs of the oxygen and nitrogen atoms and the π-system of the pyridine ring.

The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid will be a region of high positive potential.

Application in Drug Discovery: Molecular Docking

For researchers in drug development, theoretical studies can extend to predicting the binding affinity of this compound to a specific protein target. Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor).

Molecular Docking Protocol
  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized structure of this compound is used as the input ligand.

  • Docking Simulation: A docking algorithm is used to explore various possible binding poses of the ligand within the active site of the receptor.

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

Conclusion: A Roadmap for Innovation

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing the described computational protocols, researchers can move beyond empirical observation to a predictive and mechanistically informed understanding of this promising molecule. The insights gained from these theoretical studies can significantly accelerate the rational design of new drugs and functional materials, paving the way for future innovations.

References

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A Technical Guide to Sourcing and Utilization of 3-Nitropyridine-2-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Nitropyridine-2-carboxylic acid, a pivotal building block in contemporary drug discovery and organic synthesis. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. This document offers a comprehensive overview of reputable commercial suppliers, critical quality control parameters, and best practices for its application in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound (also known as 3-Nitropicolinic acid) is a substituted pyridine derivative with the chemical formula C₆H₄N₂O₄.[1][2] Its strategic importance in medicinal chemistry stems from the versatile reactivity of its functional groups—a carboxylic acid and a nitro group—on a pyridine scaffold. The pyridine ring is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs.[3][4][5] The nitro group can be readily reduced to an amine, opening avenues for a wide array of chemical transformations, while the carboxylic acid moiety is ideal for amide bond formation, a cornerstone of medicinal chemistry. This unique combination makes this compound a valuable starting material for the synthesis of complex heterocyclic systems with diverse biological activities, including potential anti-cancer and anti-viral agents.[1][3]

Commercial Suppliers and Procurement Strategy

The selection of a reliable supplier for critical starting materials like this compound is paramount to ensure the reproducibility and success of a research and development program. The following table summarizes a selection of commercial suppliers. It is crucial to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierPurity/GradeAvailable QuantitiesNotes
GIHI CHEMICALS CO.,LIMITED Pharmaceutical Grade/98-99%[6]Inquire for detailsA manufactory with a 7-year history on ECHEMI, specializing in chemical synthesis for pharmaceutical companies.[6]
Synchem UG & Co. KG 95%[7]Synthesis on demandSpecializes in rare chemicals and offers a range of building blocks for the chemical and pharmaceutical industry.[7]
US Biological Life Sciences Highly Purified250mg, 500mg, 1g, 2g, 5g[8]A US-based supplier of biochemicals.[8]
Ambeed Not specifiedInquire for detailsProvides comprehensive analytical data (NMR, HPLC, LC-MS) for their products.[9]
SJZ Chem-Pharm Co., Ltd. Not specified1g packaging[10]Appears as a solid and recommends specific storage conditions.[10]
Conier Chem&Pharma Limited Not specifiedInquire for detailsA trader of various chemical products.[11]

Procurement Best Practices:

  • Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and identity of the material. Key analytical data to look for are discussed in the Quality Control section.

  • Inquire about Synthesis Route: Understanding the synthetic route can provide insights into potential impurities.

  • Evaluate Packaging and Shipping: Ensure the supplier provides appropriate packaging to maintain the integrity of the compound during transit. SJZ Chem-Pharm Co., Ltd., for instance, specifies 1g packaging.[10]

  • Start with Small Quantities: For initial evaluation, purchase small quantities from multiple suppliers to assess quality and consistency.

Quality Control and Analytical Characterization

The purity of this compound is critical for its successful application in multi-step syntheses. The presence of impurities can lead to side reactions, low yields, and difficulties in purification of downstream products. A robust quality control workflow is essential for validating incoming material.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and detecting non-volatile impurities. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acid modifier like phosphoric acid, with UV detection around 255 nm.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the compound and identifying any residual solvents or structurally related impurities.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the compound.[9] It is also a sensitive technique for detecting trace impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the key functional groups (carboxylic acid, nitro group, and the pyridine ring).

Common Impurities and their Origin

Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the nitration of pyridine-2-carboxylic acid. Potential impurities could include:

  • Isomeric Nitropyridine Carboxylic Acids: Incomplete regioselectivity during the nitration step could lead to the formation of other isomers.

  • Unreacted Starting Material: Residual pyridine-2-carboxylic acid.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

Experimental Protocols

Incoming Material Verification Workflow

This protocol outlines a self-validating system for the quality control of commercially sourced this compound.

Caption: Quality control workflow for incoming this compound.

Step-by-Step Protocol:

  • Documentation Review: Upon receipt, log the supplier, lot number, and date. Carefully review the provided Certificate of Analysis, paying close attention to the reported purity and the analytical methods used.

  • Solubility Test: Confirm the reported solubility. This compound is expected to have low solubility in water but should be soluble in organic solvents like ethanol and dimethylformamide.[1]

  • HPLC Analysis:

    • Prepare a standard solution of this compound at a known concentration (e.g., 0.2-0.3 mg/mL) in a suitable solvent (e.g., 5% acetonitrile in water with 0.1% phosphoric acid).[12]

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to 255 nm.[12]

    • Run a gradient method to ensure the elution of any potential impurities with different polarities.

    • Calculate the purity based on the area percentage of the main peak.

  • NMR Analysis:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with reference spectra to confirm the chemical structure and identify any impurities.

  • LC-MS Analysis:

    • Utilize the same or a similar LC method as for the HPLC analysis, but with a mass spectrometer as the detector.

    • Confirm the molecular weight of the main peak.

  • Decision: If the analytical data confirms the identity and purity of the compound as per the specifications, release the material for use. If discrepancies are found, quarantine the material and contact the supplier.

Application Example: Synthesis of 3-Amino-2-pyridinecarboxylic acid

A common and important application of this compound is its reduction to 3-Amino-2-pyridinecarboxylic acid, another valuable building block.

Synthesis_Workflow A Dissolve this compound and Sodium Bicarbonate in Water B Inert Atmosphere (Nitrogen Purge) A->B C Add 10% Palladium on Carbon Catalyst B->C D Hydrogen Atmosphere C->D E Stir at Room Temperature for 50 hours D->E F Reaction Monitoring (e.g., TLC, LC-MS) E->F G Adjust pH to Weakly Acidic with HCl F->G Reaction Complete H Remove Solvent (Reduced Pressure) G->H I Triturate with Ethanol/Ethyl Acetate H->I J Filter to Collect Precipitate I->J K Concentrate Filtrate to Obtain Product J->K

Caption: Workflow for the synthesis of 3-Amino-2-pyridinecarboxylic acid.

Step-by-Step Protocol:

This protocol is adapted from a literature procedure.[13]

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound and sodium bicarbonate in distilled water.[13]

  • Inerting: Purge the reaction vessel with nitrogen to remove oxygen.[13]

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the reaction mixture.[13]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen and stir the reaction mixture vigorously at room temperature.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method such as thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (approximately 50 hours).[13]

  • Workup:

    • Once the reaction is complete, carefully filter the reaction mixture to remove the palladium catalyst.

    • Adjust the pH of the filtrate to weakly acidic with the addition of 1N hydrochloric acid.[13]

    • Remove the solvent by distillation under reduced pressure.[13]

  • Purification:

    • Add a small amount of ethanol and ethyl acetate to the residue and collect any resulting precipitate by filtration.[13]

    • Concentrate the filtrate to obtain the target product, 3-Amino-2-pyridinecarboxylic acid.[13]

Safety, Handling, and Storage

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

  • Harmful if swallowed (H302)[2][6][11]

  • Causes skin irritation (H315)[2][6][11]

  • Causes serious eye irritation (H319)[2][6][11]

  • May cause respiratory irritation (H335)[2][6][11]

Precautions for Safe Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6][11]

  • Avoid formation of dust and aerosols.[6][11]

  • Do not eat, drink, or smoke when using this product.[6][11]

Conditions for Safe Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents.[1][6][11]

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. The success of research programs utilizing this compound is heavily reliant on the quality of the starting material. By implementing a robust supplier qualification process, rigorous incoming quality control, and adhering to safe handling practices, researchers can ensure the integrity and reproducibility of their synthetic efforts. This guide provides a framework for these critical activities, empowering scientists to confidently incorporate this compound into their discovery workflows.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Dove Medical Press. (2024, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2024, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ScienceDirect. (2023, April 11). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Nitropyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The protocol details a robust and scalable method centered on the oxidation of the readily available precursor, 3-nitro-2-picoline, using potassium permanganate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and product characterization. This guide is intended for researchers and chemists in academic and industrial settings engaged in organic synthesis and pharmaceutical development.

Introduction and Significance

This compound (CAS No: 59290-85-6) is a key synthetic intermediate characterized by a pyridine ring functionalized with both a nitro group and a carboxylic acid.[2] This unique arrangement of electron-withdrawing groups makes it a versatile precursor for constructing more complex molecular architectures. Its derivatives are integral to the synthesis of various biologically active compounds, including potential anti-cancer agents and other pharmaceuticals.[1][3] The strategic importance of this molecule lies in the reactivity of its functional groups; the carboxylic acid allows for amide bond formation, while the nitro group can be reduced to an amine, opening pathways for further derivatization.[4]

The method described herein—the oxidation of a heteroaromatic methyl group—is a classic yet highly effective transformation in organic synthesis.[5] By providing a detailed and validated protocol, we aim to equip researchers with a reliable method for accessing this important compound.

Key Properties of this compound:

  • Appearance: Yellow crystalline solid[1]

  • Molecular Formula: C₆H₄N₂O₄[1]

  • Molecular Weight: 168.11 g/mol [2]

  • Solubility: Low solubility in water, soluble in organic solvents like ethanol and dimethylformamide.[1]

Scientific Principle: Oxidation with Potassium Permanganate

The conversion of 3-nitro-2-picoline to this compound is achieved via a strong oxidation reaction. Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation due to its high reactivity and effectiveness in oxidizing alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids.[6][7]

The reaction is typically conducted in an aqueous medium. The overall transformation is:

C₆H₆N₂O₂ (3-nitro-2-picoline) + 2 KMnO₄ → C₆H₄N₂O₄K (Potassium 3-nitropicolinate) + 2 MnO₂ + KOH + H₂O

The mechanism, while complex, is understood to proceed through a series of oxidative steps initiated by the abstraction of a benzylic-type hydrogen from the methyl group.[5] The reaction generates manganese dioxide (MnO₂), a brown solid, as a byproduct. The desired carboxylic acid is initially formed as its potassium salt (potassium 3-nitropicolinate) under the basic conditions generated during the reaction. Subsequent acidification of the filtered reaction mixture protonates the carboxylate, causing the final product to precipitate out of the solution.

Logical Workflow of the Synthesis

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Optional Purification A 1. Dissolve 3-nitro-2-picoline in water C 3. Add KMnO4 solution slowly to picoline suspension A->C B 2. Prepare aqueous KMnO4 solution B->C D 4. Heat mixture to reflux (e.g., 90-100°C) C->D E 5. Cool reaction mixture D->E Reaction Complete F 6. Filter to remove MnO2 precipitate E->F G 7. Acidify filtrate with HCl to pH ~2-3 F->G H 8. Isolate product via vacuum filtration G->H I 9. Wash with cold water & Dry H->I J 10. Recrystallize from ethanol/water I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment
Reagents & MaterialsGradeEquipment
3-Nitro-2-picolineReagent (≥98%)500 mL Three-neck round-bottom flask
Potassium permanganate (KMnO₄)ACS Reagent (≥99%)Reflux condenser
Hydrochloric Acid (HCl)Concentrated (37%)Dropping funnel
Sodium Hydroxide (NaOH)Pellets (for pH adjustment if needed)Magnetic stirrer and stir bar
EthanolReagent Grade (for recrystallization)Heating mantle with temperature control
Distilled WaterBuchner funnel and vacuum flask
Celite® or filter aid (optional)pH indicator strips or pH meter
Standard laboratory glassware
Safety Precautions
  • Potassium Permanganate (KMnO₄): Strong oxidizer. Avoid contact with combustible materials. Can cause skin and eye irritation.

  • 3-Nitro-2-picoline: Harmful if swallowed or in contact with skin. Handle with care.[8]

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves throughout the procedure. The reaction can be exothermic; ensure controlled addition of the oxidant.

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 3-nitro-2-picoline (5.0 g, 36.2 mmol). Add 150 mL of distilled water to the flask. Stir the mixture to create a suspension.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) (11.44 g, 72.4 mmol, 2.0 equivalents) in 150 mL of warm (approx. 40-50°C) distilled water. Stir until fully dissolved.

  • Reaction Execution:

    • Gently heat the 3-nitro-2-picoline suspension to 80°C using a heating mantle.

    • Once the temperature is stable, begin the slow, dropwise addition of the KMnO₄ solution from the dropping funnel over a period of 60-90 minutes. Causality: A slow addition rate is critical to control the exothermic nature of the oxidation and prevent a runaway reaction.

    • After the addition is complete, increase the heat to bring the reaction mixture to a gentle reflux (approx. 100°C). Maintain reflux with vigorous stirring for 3-4 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Work-up and Product Isolation:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the MnO₂ precipitate. For easier filtration, a pad of Celite® can be used.

    • Wash the brown MnO₂ cake with two portions of hot distilled water (2 x 30 mL) to ensure complete recovery of the product salt. Trustworthiness: This washing step is crucial for maximizing yield, as the product is soluble in the aqueous filtrate.

    • Combine the initial filtrate and the washings in a beaker and cool the solution in an ice bath to below 10°C.

  • Precipitation:

    • While stirring the cooled filtrate, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the solution.

    • Monitor the pH closely. A pale yellow precipitate of this compound will begin to form as the solution becomes acidic. Continue adding HCl until the pH is approximately 2-3.

    • Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Final Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a clean Buchner funnel.

    • Wash the solid product with two portions of cold distilled water (2 x 20 mL) to remove any residual inorganic salts.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 70-85%.

Purification (Optional)

For higher purity, the crude product can be recrystallized. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Data Summary and Characterization

Quantitative Data
ParameterValueNotes
Starting Material 3-Nitro-2-picoline5.0 g (36.2 mmol)
Oxidant Potassium Permanganate11.44 g (72.4 mmol)
Molar Ratio (Picoline : KMnO₄)1 : 2
Reaction Temperature 100°C (Reflux)
Reaction Time 3-4 hoursMonitored by disappearance of purple color.
Theoretical Yield 6.09 g
Expected Actual Yield 4.3 g - 5.2 gCorresponds to 70-85% yield.
Characterization
  • Melting Point: Literature value is approximately 114-118 °C.

  • ¹H NMR: Expected signals for the three aromatic protons on the pyridine ring.

  • FT-IR (cm⁻¹): Characteristic peaks for C=O stretch (carboxylic acid, ~1700 cm⁻¹), O-H stretch (broad, ~3000 cm⁻¹), and N-O stretches (nitro group, ~1530 and ~1350 cm⁻¹).

Chemical Transformation Diagram

G cluster_main Oxidation of 3-Nitro-2-picoline reactant reagents 1. KMnO₄, H₂O, Reflux 2. HCl (aq) reactant->reagents product product_name This compound product->product_name reactant_name 3-Nitro-2-picoline reactant_name->reactant

Caption: Reaction scheme for the synthesis of this compound.

References

  • ChemBK. this compound - Introduction. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Published January 22, 2023. Available at: [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • Google Patents.US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

Sources

Application Notes and Protocols for 3-Nitropyridine-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

3-Nitropyridine-2-carboxylic acid is a valuable and versatile building block in modern organic synthesis.[1] Its unique trifunctional nature, possessing a carboxylic acid, a nitro group, and an electron-deficient pyridine ring, allows for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this reagent, complete with detailed protocols and mechanistic insights.

The pyridine moiety is a privileged scaffold in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[2] The strategic placement of the nitro and carboxylic acid groups on the pyridine ring of this compound offers multiple avenues for molecular elaboration, making it a key intermediate in the synthesis of complex bioactive molecules and functional materials.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₄N₂O₄[1]
Molecular Weight168.11 g/mol
AppearanceYellow crystalline solid[1]
SolubilitySoluble in organic solvents like ethanol and dimethylformamide (DMF); low solubility in water.[1]

Core Synthetic Applications and Protocols

This section details key synthetic transformations utilizing this compound, providing step-by-step protocols and the scientific rationale behind the experimental choices.

Amide Bond Formation: A Gateway to Bioactive Amides

The carboxylic acid functionality of this compound serves as a handle for the construction of amide bonds, a ubiquitous linkage in pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation. The electron-withdrawing nature of the nitropyridine ring can influence the reactivity of the carboxylic acid and the resulting amide.

Protocol 1: Synthesis of N-phenyl-3-nitropyridine-2-carboxamide

This protocol details a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of Hydroxybenzotriazole (HOBt), a combination effective for coupling with electron-deficient amines.[3]

Reaction Scheme:

G reactant1 This compound product N-phenyl-3-nitropyridine-2-carboxamide reactant1->product reactant2 Aniline reactant2->product reagents EDC, DMAP, HOBt (cat.) CH3CN, rt

A schematic of the amide coupling reaction.

Materials:

ReagentM.W.AmountMoles
This compound168.111.00 g5.95 mmol
Aniline93.130.61 mL6.54 mmol
EDC155.241.14 g7.34 mmol
DMAP122.170.73 g5.95 mmol
HOBt135.1280 mg0.59 mmol
Acetonitrile (CH₃CN)-30 mL-
Dichloromethane (DCM)-50 mL-
1 M HCl (aq)-20 mL-
Saturated NaHCO₃ (aq)-20 mL-
Brine-20 mL-
Anhydrous MgSO₄---

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.95 mmol).

  • Solvent and Reagents Addition: Add acetonitrile (30 mL), followed by aniline (0.61 mL, 6.54 mmol), EDC (1.14 g, 7.34 mmol), DMAP (0.73 g, 5.95 mmol), and HOBt (80 mg, 0.59 mmol).

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-phenyl-3-nitropyridine-2-carboxamide.

Causality and Trustworthiness:

  • EDC/HOBt: This combination forms a highly reactive HOBt ester in situ, which is less prone to racemization and side reactions compared to other activators. The reaction of the HOBt ester with an electron-deficient amine like aniline is facilitated.[3]

  • DMAP: DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate, which accelerates the reaction.[3]

  • Aqueous Work-up: The acidic and basic washes are crucial to remove unreacted starting materials, coupling reagents, and byproducts, ensuring the purity of the final product.

Synthesis of Fused Heterocycles: Building Complexity

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. These scaffolds are of significant interest in medicinal chemistry as they are often found in compounds with diverse biological activities.[4]

Protocol 2: Synthesis of 3-Nitropyrido[2,3-b]pyrazin-2(1H)-one

This protocol involves the condensation of this compound with ethane-1,2-diamine, followed by cyclization. The initial step is an amide bond formation, followed by an intramolecular nucleophilic aromatic substitution where the newly formed amine displaces the nitro group.

Reaction Scheme:

G start This compound intermediate Intermediate Amide start->intermediate Ethane-1,2-diamine, EDC, HOBt product 3-Nitropyrido[2,3-b]pyrazin-2(1H)-one intermediate->product Heat, Base

Workflow for the synthesis of a fused heterocycle.

Materials:

ReagentM.W.AmountMoles
This compound168.111.00 g5.95 mmol
Ethane-1,2-diamine60.100.44 mL6.54 mmol
EDC155.241.25 g8.03 mmol
HOBt135.1280 mg0.59 mmol
N,N-Diisopropylethylamine (DIPEA)129.242.07 mL11.9 mmol
Dimethylformamide (DMF)-20 mL-
Potassium Carbonate (K₂CO₃)138.211.64 g11.9 mmol
Ethyl Acetate-100 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Step-by-Step Protocol:

  • Amide Formation: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 5.95 mmol) in DMF (20 mL). Add EDC (1.25 g, 8.03 mmol), HOBt (80 mg, 0.59 mmol), and DIPEA (2.07 mL, 11.9 mmol). Stir for 10 minutes at room temperature.

  • Amine Addition: Add ethane-1,2-diamine (0.44 mL, 6.54 mmol) dropwise to the reaction mixture. Stir at room temperature for 12 hours.

  • Cyclization: Add potassium carbonate (1.64 g, 11.9 mmol) to the reaction mixture and heat to 100 °C for 6 hours. Monitor the formation of the cyclized product by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 3-nitropyrido[2,3-b]pyrazin-2(1H)-one.

Mechanistic Rationale:

The reaction proceeds through a two-step sequence. First, a standard amide coupling forms the N-(2-aminoethyl)-3-nitropyridine-2-carboxamide intermediate. In the second step, the terminal primary amine of the ethylenediamine moiety acts as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group. The nitro group is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the adjacent electron-withdrawing pyridine nitrogen and the newly formed amide. The basic conditions (K₂CO₃) facilitate the deprotonation of the amine, increasing its nucleophilicity and driving the cyclization forward.

Decarboxylation: Accessing 3-Nitropyridine

Decarboxylation of pyridine-2-carboxylic acids can be achieved under thermal conditions, often facilitated by a catalyst. This reaction provides a route to substituted pyridines that might be otherwise difficult to access.

Protocol 3: Thermal Decarboxylation to 3-Nitropyridine

This protocol is based on a general method for the decarboxylation of heterocyclic carboxylic acids using an organic acid catalyst in a high-boiling polar aprotic solvent.[2]

Reaction Scheme:

G reactant This compound product 3-Nitropyridine reactant->product conditions Formic Acid (cat.) DMF, 120-130 °C

A schematic of the decarboxylation reaction.

Materials:

ReagentM.W.AmountMoles
This compound168.111.00 g5.95 mmol
Formic Acid (98%)46.030.05 mL~1.3 mmol
N,N-Dimethylformamide (DMF)-10 mL-
Diethyl Ether-50 mL-
Water-50 mL-
Saturated NaHCO₃ (aq)-20 mL-
Brine-20 mL-
Anhydrous MgSO₄---

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.00 g, 5.95 mmol) in DMF (10 mL).

  • Catalyst Addition: Add a catalytic amount of formic acid (0.05 mL).

  • Reaction: Heat the reaction mixture to 120-130 °C. Monitor the evolution of CO₂ gas. The reaction progress can be followed by TLC by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water (50 mL).

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution (20 mL) to remove any remaining acid, followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low pressure and moderate temperature to avoid loss of the volatile product.

  • Purification: The resulting 3-nitropyridine can be further purified by distillation or chromatography if necessary.

Causality and Self-Validation:

  • High-Boiling Solvent: DMF serves as a high-boiling polar aprotic solvent that can effectively dissolve the starting material and facilitate the reaction at elevated temperatures.

  • Acid Catalyst: The organic acid catalyst is believed to protonate the pyridine nitrogen, which may facilitate the decarboxylation mechanism.

  • Monitoring CO₂ Evolution: The visible evolution of carbon dioxide provides a real-time indication that the decarboxylation reaction is proceeding.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Nitro Group

The electron-withdrawing nitro group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, activates the ring towards nucleophilic aromatic substitution. This allows for the displacement of the nitro group by various nucleophiles, providing a powerful tool for C-C, C-N, C-O, and C-S bond formation.

Protocol 4: Synthesis of 3-(Phenylthio)pyridine-2-carboxylic acid

This protocol describes the SNAr reaction of this compound with thiophenol. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiophenolate anion.

Reaction Scheme:

G reactant1 This compound product 3-(Phenylthio)pyridine-2-carboxylic acid reactant1->product reactant2 Thiophenol reactant2->product conditions K2CO3, DMF 80 °C

A schematic representation of the SNAr reaction.

Materials:

ReagentM.W.AmountMoles
This compound168.111.00 g5.95 mmol
Thiophenol110.180.67 mL6.54 mmol
Potassium Carbonate (K₂CO₃)138.211.64 g11.9 mmol
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate-100 mL-
1 M HCl (aq)-50 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g, 5.95 mmol), potassium carbonate (1.64 g, 11.9 mmol), and DMF (20 mL).

  • Nucleophile Addition: Add thiophenol (0.67 mL, 6.54 mmol) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and pour into 1 M HCl (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(phenylthio)pyridine-2-carboxylic acid.

Mechanistic Insight:

The reaction proceeds via a classic SNAr mechanism. The thiophenolate anion, generated in situ by the reaction of thiophenol with potassium carbonate, acts as the nucleophile. It attacks the electron-deficient C-3 position of the pyridine ring, forming a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group and the pyridine nitrogen. Subsequent elimination of the nitrite anion restores the aromaticity of the pyridine ring, yielding the final product.

G start This compound + PhS- meisenheimer Meisenheimer Complex (intermediate) start->meisenheimer Nucleophilic Attack product 3-(Phenylthio)pyridine-2-carboxylic acid + NO2- meisenheimer->product Elimination of Nitrite

Sources

3-Nitropyridine-2-carboxylic Acid: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Nitropyridine-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry. Its unique trifunctional nature—a pyridine ring, a nitro group, and a carboxylic acid—provides a versatile platform for synthesizing a diverse range of complex molecules. The strategic positioning of these functional groups allows for sequential and regioselective modifications, making it an invaluable starting material for constructing novel therapeutic agents. This guide provides an in-depth analysis of its properties, synthetic utility, and key protocols for its application in drug discovery programs.

Introduction: The Strategic Advantage of this compound

In the landscape of drug design, pyridine and its derivatives are cornerstone structures, found in a multitude of approved therapeutic agents.[1][2][3] this compound stands out as a particularly useful building block due to the orthogonal reactivity of its functional groups.[1][4]

  • The Carboxylic Acid (C2): This group serves as a primary handle for amide bond formation, one of the most common reactions in medicinal chemistry.[5] It allows for the introduction of diverse side chains and pharmacophores, profoundly influencing the target binding and pharmacokinetic properties of the final compound.[6]

  • The Nitro Group (C3): As a strong electron-withdrawing group, it significantly influences the reactivity of the pyridine ring.[7] More importantly, it is a versatile precursor to an amine, which can be introduced later in a synthetic sequence. This latent amino group is crucial for late-stage diversification and for forming key interactions with biological targets.

  • The Pyridine Ring: This nitrogenous heterocycle is a bioisostere for a phenyl ring but offers distinct advantages, including improved solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.[7]

This combination of features allows chemists to build molecular complexity in a controlled manner, making this compound a go-to fragment for developing inhibitors for various enzyme classes, such as kinases and proteases.[8][9]

Physicochemical Properties & Safe Handling

Accurate knowledge of a building block's properties and hazards is fundamental to its effective and safe use in the laboratory.

Key Properties
PropertyValueSource
Molecular Formula C₆H₄N₂O₄[4][10]
Molecular Weight 168.11 g/mol [10][11]
Appearance Yellow crystalline solid[4]
CAS Number 59290-85-6[10][12]
Solubility Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide (DMF).[4]
Safety & Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[10][13]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10][13]

    • H315: Causes skin irritation.[10][13]

    • H319: Causes serious eye irritation.[10][13]

    • H335: May cause respiratory irritation.[10][13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[4][14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][14]

Core Synthetic Transformations

The power of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build complex molecular architectures.

G cluster_0 Key Synthetic Pathways A This compound B Amide Derivatives (Scaffold Extension) A->B Amine (R-NH2) Coupling Agent (e.g., HATU) D Ester Derivatives (Protecting Group/Prodrug) A->D Alcohol (R-OH) Acid Catalyst or SOCl2 C 3-Aminopyridine-2-carboxamides (Bioactive Core) B->C Nitro Group Reduction (e.g., H2, Pd/C or Fe/HCl) D->C 1. Nitro Reduction 2. Amide Coupling

Caption: Key synthetic routes starting from this compound.

The primary synthetic strategies involve:

  • Amide Bond Formation: The carboxylic acid is readily converted into an amide. This is typically the first step, installing a significant portion of the target molecule.

  • Nitro Group Reduction: The nitro group is subsequently reduced to an amine. This transformation unmasks a key functional group for further elaboration or for direct interaction with the biological target.

Application Protocol 1: Amide Coupling

Objective: To synthesize an N-aryl amide derivative of this compound, a common step in the synthesis of kinase inhibitors.

Principle: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and racemization.[5] It reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.[16][17] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.[5]

Materials & Reagents:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until all solids are dissolved.

  • Addition of Reagents: Add the aniline derivative (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially to the stirred solution.

    • Causality Insight: Adding the reagents in this order ensures the carboxylic acid is activated by HATU before the base can cause significant side reactions. HATU is preferred over reagents like DCC for its higher efficiency and the water-soluble nature of its byproducts, simplifying purification.[5][17]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Aqueous Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product, N-(4-fluorophenyl)-3-nitropyridine-2-carboxamide, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Nitro Group Reduction

Objective: To selectively reduce the aromatic nitro group to a primary amine, yielding the corresponding 3-aminopyridine-2-carboxamide derivative.

Principle: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups.[18] The reaction proceeds via transfer of hydrogen from the catalyst surface to the nitro group, passing through nitroso and hydroxylamine intermediates before reaching the amine.[19][20] This method is often preferred for its high yield and the ease of removing the catalyst by filtration.

Materials & Reagents:

  • N-aryl-3-nitropyridine-2-carboxamide (from Protocol 1) (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the nitro-compound (1.0 eq) in a suitable solvent (MeOH or EtOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care and do not add it to a hot solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress. The reaction is typically complete within 2-16 hours.

    • Causality Insight: Vigorous stirring is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen gas for a reasonable reaction rate. The choice of catalyst loading (mol%) is a balance between reaction time and cost; 5-10% is standard for this transformation.

  • Catalyst Removal: Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to recover any adsorbed product.

  • Concentration & Validation: Combine the filtrates and concentrate under reduced pressure to yield the desired 3-aminopyridine-2-carboxamide derivative. The product is often pure enough for the next step, but can be purified by chromatography if necessary.

  • Characterization: Confirm the structure by ¹H NMR (disappearance of the nitro-aromatic signals and appearance of a new -NH₂ signal) and mass spectrometry (correct molecular weight for the reduced product).

Case Studies in Drug Discovery

The synthetic utility of this compound is exemplified by its use in the development of potent and selective inhibitors for various therapeutic targets. For instance, derivatives of this scaffold have been investigated as Janus kinase 2 (JAK2) inhibitors for myeloproliferative disorders and as inhibitors for other kinases involved in cancer and inflammation.[8][9] The 3-amino-2-carboxamide core structure that results from the two protocols described above is a classic "hinge-binding" motif, enabling potent inhibition of many protein kinases.

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its pre-installed, orthogonally reactive functional groups provide a logical and efficient pathway for the synthesis of complex, biologically active molecules. The robust and well-established protocols for amide coupling and nitro reduction enable medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the journey from hit identification to clinical candidate.

References

  • This compound - ChemBK . (2024). ChemBK. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules . Pharmaceuticals (Basel), 18(5), 692. Retrieved from [Link]

  • This compound . (n.d.). PubChem. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules . OUCI. Retrieved from [Link]

  • Klyuev, M.V., & Shmonina, V.P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . Oriental Journal of Chemistry. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules . PubMed. Retrieved from [Link]

  • Pyridine . (n.d.). Wikipedia. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules . ResearchGate. Retrieved from [Link]

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  • Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. Retrieved from [Link]

  • 3-nitro-N-pyridin-2-ylpyridin-2-amine . (2025). Chemsrc. Retrieved from [Link]

  • Kumar, P., et al. (2014). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol . PMC - NIH. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids . (n.d.). University of Johannesburg. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach . Growing Science. Retrieved from [Link]

  • Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PMC - PubMed Central. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Coupling Reagents . (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals . Wiley-VCH. Retrieved from [Link]

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The Strategic Utility of 3-Nitropyridine-2-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Well-Positioned Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. Within this class, 3-Nitropyridine-2-carboxylic acid stands out as a particularly valuable building block. The orthogonal reactivity of its carboxylic acid and nitro group functionalities, strategically positioned at the 2 and 3 positions respectively, allows for a stepwise and controlled elaboration of molecular complexity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its conversion into key medicinal chemistry intermediates.

The primary strategic value of this compound lies in its capacity to serve as a precursor to 3-aminopyridine-2-carboxamides. This transformation, achieved through a two-step sequence of amide coupling followed by nitro group reduction, yields a versatile intermediate primed for further diversification. The resulting 1,2,3-trisubstituted pyridine core is a key pharmacophore in a range of therapeutic agents, most notably in the development of kinase inhibitors.[1]

Core Synthetic Strategy: From Nitro-Acid to Amino-Amide

The central workflow for leveraging this compound in medicinal chemistry involves two key transformations: the formation of an amide bond and the subsequent reduction of the nitro group. This sequence is critical as the nitro group's electron-withdrawing nature can influence the reactivity of the carboxylic acid, and the choice of reagents for each step must be compatible with the overall molecular framework.

G A This compound B Amide Coupling (e.g., HATU, DIPEA) A->B + Amine (R-NH₂) C 3-Nitropyridine-2-carboxamide Intermediate B->C D Selective Nitro Reduction (e.g., H₂, Pd/C) C->D E 3-Aminopyridine-2-carboxamide Scaffold D->E F Further Diversification (e.g., Cyclization, Arylation) E->F G Bioactive Molecules (Kinase Inhibitors, etc.) F->G

Caption: Core workflow for utilizing this compound.

Application I: Synthesis of Kinase Inhibitor Scaffolds

A primary application of the 3-aminopyridine-2-carboxamide scaffold derived from this compound is in the synthesis of kinase inhibitors. Numerous kinase inhibitors feature a bicyclic heteroaromatic core, which can be constructed from the juxtaposition of the amino and amide functionalities of the scaffold. For instance, the synthesis of Janus kinase 2 (JAK2) inhibitors often involves intermediates structurally related to 3-aminopyridine-2-carboxamides.[1]

Protocol 1: Amide Coupling of this compound

This protocol details a standard procedure for the amide coupling of this compound with a representative primary amine using HATU, a common and efficient coupling reagent.

Rationale: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.[3][4] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound168.111.01.0
Benzylamine (example amine)107.151.11.1
HATU380.231.21.2
DIPEA129.243.03.0
N,N-Dimethylformamide (DMF), anhydrous---

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 168 mg).

  • Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Add the amine (e.g., Benzylamine, 1.1 mmol, 118 mg, 0.12 mL).

  • Add DIPEA (3.0 mmol, 388 mg, 0.52 mL) to the solution.

  • In a separate vial, dissolve HATU (1.2 mmol, 456 mg) in anhydrous DMF (2 mL) and add this solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-nitro-N-benzylpyridine-2-carboxamide.

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes the catalytic hydrogenation of the 3-nitropyridine-2-carboxamide intermediate to the corresponding 3-aminopyridine-2-carboxamide.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for the reduction of aromatic nitro groups to amines.[1] The reaction proceeds with high chemoselectivity, typically leaving other functional groups such as amides and the pyridine ring intact. Hydrogen gas is the terminal reductant, and the reaction produces water as the only byproduct.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Nitro-N-benzylpyridine-2-carboxamide257.251.01.0
10% Palladium on Carbon (Pd/C)-10 mol %0.1
Ethanol or Methanol---
Hydrogen (H₂) gas2.02Excess-

Procedure:

  • To a hydrogenation flask, add the 3-nitro-N-benzylpyridine-2-carboxamide (1.0 mmol, 257 mg).

  • Add a suitable solvent such as ethanol or methanol (10 mL).

  • Carefully add 10% Pd/C (10 mol %, e.g., ~27 mg).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-benzylpyridine-2-carboxamide, which can be used in the next step without further purification or purified by chromatography if necessary.

Application II: Precursor for Bicyclic Heterocycles in PARP Inhibitors

The 3-aminopyridine-2-carboxamide scaffold is also a valuable precursor for the synthesis of bicyclic heteroaromatic systems found in other classes of therapeutic agents, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP inhibitors are a class of anticancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms.[7][8]

G A 3-Aminopyridine-2-carboxamide B Cyclization Reaction (e.g., with a 1,3-dielectrophile) A->B C Pyrido[2,3-d]pyrimidin-4(3H)-one Core B->C D Further Functionalization C->D E PARP Inhibitor Analogs D->E

Caption: Synthesis of a PARP inhibitor core from the amino-amide scaffold.

The vicinal amino and amide groups can undergo cyclization reactions with appropriate dielectrophiles to form fused ring systems like pyrido[2,3-d]pyrimidinones, which are common cores in PARP inhibitors.[3]

Conclusion and Future Outlook

This compound is a potent and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the efficient construction of the 3-aminopyridine-2-carboxamide scaffold, a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to harness the synthetic potential of this valuable starting material. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of scaffolds derived from this compound is poised to remain a cornerstone of innovative drug discovery.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly-ADP-ribose polymerase (PARP) inhibitors and ovarian function. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines. Retrieved from [Link]

  • University of Johannesburg. (2023). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

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Application Notes: 3-Nitropyridine-2-carboxylic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal and materials chemistry, the pyridine scaffold is a privileged structural motif, integral to numerous FDA-approved drugs and advanced materials.[1] Among the vast array of pyridine derivatives, 3-nitropyridine-2-carboxylic acid stands out as a particularly powerful and versatile building block for the construction of complex, fused heterocyclic systems. Its unique electronic and steric arrangement—an electron-withdrawing nitro group positioned ortho to a carboxylic acid—activates the pyridine ring for a variety of transformations and provides two key functional handles for sequential cyclization strategies. This document serves as a technical guide for researchers, outlining the strategic utility and practical application of this valuable precursor.

This compound is a yellow crystalline solid with the molecular formula C₆H₄N₂O₄.[2][3] While its solubility is low in water, it dissolves in organic solvents like ethanol and dimethylformamide (DMF), making it amenable to a range of reaction conditions.[2] The core synthetic value of this compound lies in the strategic manipulation of its two functional groups. The nitro group can be readily reduced to a nucleophilic amino group, which can then participate in intramolecular or intermolecular cyclizations with the adjacent carboxylic acid (or its derivatives). This ortho-amino acid arrangement is a classic precursor for forming a variety of fused six-membered rings.

This guide will detail the key synthetic transformations, provide strategic insights into reaction design, and furnish detailed protocols for the synthesis of prominent heterocyclic cores derived from this compound.

Strategic Diversification and Key Transformations

The synthetic journey with this compound almost invariably begins with the reduction of the nitro group. This single transformation unlocks a plethora of cyclization pathways, converting the electrophilic nature of the nitropyridine into the nucleophilic, highly reactive 3-aminopyridine-2-carboxylic acid. This intermediate is the linchpin for creating diverse heterocyclic families.

The diagram below illustrates the central role of this compound and its primary amino-acid intermediate in accessing different fused heterocyclic systems.

G cluster_reagents Key Reagents A 3-Nitropyridine- 2-carboxylic Acid R1 Reduction (e.g., SnCl₂, H₂/Pd-C) A->R1 Step 1 B 3-Aminopyridine- 2-carboxylic Acid R2 1,2-Dicarbonyls B->R2 Condensation R3 Nitriles, Amidoximes, etc. B->R3 Cyclization R4 Various Electrophiles & Cyclization Agents B->R4 Multi-step Synthesis C Pyrido[2,3-b]pyrazines D [1,2,4]Triazolo[1,5-a]pyridines E Other Fused Pyridines (e.g., Thienopyridines) R1->B R2->C R3->D R4->E

Caption: Synthetic pathways from this compound.

Reduction to 3-Aminopyridine-2-carboxylic Acid

The conversion of the nitro group to an amine is the gateway transformation. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding over-reduction of the pyridine ring or unwanted side reactions with the carboxylic acid.

  • Expertise & Experience: Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective and clean but may require high pressure and careful monitoring. For benchtop synthesis, chemical reducing agents are often more convenient. Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic, reliable method for this specific transformation. It is mild enough to preserve the carboxylic acid and the aromaticity of the pyridine ring. Other methods, like using iron powder in acetic acid, are also effective and economical.

Synthesis of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, known for its applications in kinase inhibitors and other therapeutic agents.[4] The synthesis is typically achieved through the condensation of the intermediate, 3-aminopyridine-2-carboxylic acid (or its corresponding amine, 2,3-diaminopyridine), with a 1,2-dicarbonyl compound.

  • Causality: The reaction proceeds via a tandem condensation mechanism. One amino group of the diamine precursor reacts with one carbonyl to form an imine, followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. Subsequent dehydration/aromatization yields the stable, fused heterocyclic system.[5] Using the amino acid directly often involves in-situ decarboxylation or requires harsh conditions, so converting it to 2,3-diaminopyridine first is a common strategy.

Synthesis of[1][2][6]Triazolo[1,5-a]pyridines

The[1][2][6]triazolo[1,5-a]pyridine scaffold is another privileged structure with a wide range of biological activities, including applications as JAK inhibitors and treatments for cardiovascular disorders.[7] The synthesis from 2,3-diaminopyridine derivatives often involves reaction with reagents that can provide the final nitrogen and carbon atom of the triazole ring.

  • Mechanism Insight: A common route involves reacting the 2-aminopyridine moiety with reagents like N-(pyridin-2-yl)formamidoximes or N-(pyridin-2-yl)benzimidamides followed by an oxidative N-N bond formation.[8] This cyclization can be mediated by various reagents, including trifluoroacetic anhydride or iodine/potassium iodide, to facilitate the intramolecular annulation.[8]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any chemical synthesis. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[3]

Protocol 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a reliable and high-yielding method.

Reaction Scheme: this compound → 3-Aminopyridine-2-carboxylic acid

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound168.115.00 g29.71.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6526.8 g1194.0
Ethanol (EtOH)46.07150 mL--
Saturated aq. NaHCO₃ solution-~300 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 29.7 mmol) and ethanol (150 mL).

  • Stir the suspension and add tin(II) chloride dihydrate (26.8 g, 119 mmol) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:EtOAc with 1% acetic acid). The product spot should be UV active and stain with ninhydrin.

  • After completion, cool the mixture to room temperature. A precipitate may form.

  • Carefully neutralize the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~7-8. Caution: Vigorous CO₂ evolution will occur. Perform this step in a well-ventilated fume hood and add the base slowly. A thick, white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if purity is sufficient. Expected yield: 80-90%.

Protocol 2: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

This protocol demonstrates the condensation reaction to form a fused pyrazine ring, a common follow-up to the reduction step. It uses 2,3-diaminopyridine (which can be synthesized from the product of Protocol 1 via decarboxylation or other methods) and benzil.

Reaction Scheme: 2,3-Diaminopyridine + Benzil → 2,3-Diphenylpyrido[2,3-b]pyrazine

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2,3-Diaminopyridine109.131.09 g10.01.0
Benzil210.232.10 g10.01.0
Glacial Acetic Acid60.0540 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,3-diaminopyridine (1.09 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol) in glacial acetic acid (40 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 2 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The product will be a highly fluorescent spot under UV light.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the cooled mixture into 150 mL of cold water with stirring. A solid product will precipitate out.

  • Collect the solid by vacuum filtration, washing with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol. Expected yield: 85-95%.[4]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocols described above.

G A Start: This compound B Protocol 1: Reduction 1. Add SnCl₂·2H₂O in EtOH 2. Reflux for 3-4h 3. Monitor by TLC A->B Step 1 C Workup 1 1. Cool and neutralize with NaHCO₃ 2. Filter through Celite® 3. Evaporate solvent B->C D Intermediate: 3-Aminopyridine-2-carboxylic Acid C->D E Conversion (Not Detailed) e.g., Decarboxylation D->E Further processing F Intermediate: 2,3-Diaminopyridine E->F G Protocol 2: Condensation 1. Add Benzil in Acetic Acid 2. Reflux for 2h 3. Monitor by TLC F->G Step 2 H Workup 2 1. Cool and precipitate in water 2. Filter and wash solid 3. Dry under vacuum G->H I Final Product: 2,3-Diphenylpyrido[2,3-b]pyrazine H->I

Caption: Experimental workflow from starting material to a fused heterocycle.

Conclusion

This compound is a cost-effective and synthetically tractable starting material for accessing a rich variety of fused pyridine heterocycles. The strategic reduction of its nitro group to unveil an ortho-amino acid motif is the key step that enables subsequent cyclization and condensation reactions. The protocols provided herein for the synthesis of 3-aminopyridine-2-carboxylic acid and a representative pyrido[2,3-b]pyrazine serve as a foundational guide for researchers. By leveraging the principles outlined, scientists in drug discovery and materials science can efficiently construct complex molecular architectures for a multitude of applications.

References

  • ChemBK. This compound - Introduction. Available at: [Link].

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link].

  • ChemicalLand21. 3-Aminopyridine-2-carboxylate | Chemical Properties, Uses, Safety Data & Supplier China. Available at: [Link].

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link].

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link].

  • MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link].

  • University of Bergen. Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link].

  • ResearchGate. The Chemistry of[2][6][9]Triazolo[1,5- a] pyridines. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link].

  • NIH National Library of Medicine. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link].

  • NIH National Library of Medicine. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link].

  • NIH National Library of Medicine. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link].

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link].

  • MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link].

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link].

  • MDPI. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Available at: [Link].

  • Google Patents. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • NIH National Library of Medicine. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Available at: [Link].

  • NIH National Library of Medicine. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link].

  • PubChem. This compound | C6H4N2O4 | CID 18376612. Available at: [Link].

Sources

Application Note: A Detailed Protocol for the Nitration of 2-Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a nitro group onto the pyridine ring is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. However, the electron-deficient nature of the pyridine nucleus presents a significant challenge to classical electrophilic aromatic substitution, often necessitating harsh reaction conditions. This application note provides a comprehensive, step-by-step experimental protocol for the nitration of 2-pyridinecarboxylic acid (also known as picolinic acid) to yield 5-nitro-2-pyridinecarboxylic acid. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind the procedural choices, ensuring a thorough understanding of the reaction.

Introduction

2-Pyridinecarboxylic acid and its derivatives are pivotal structural motifs in a wide array of biologically active molecules. The selective functionalization of the pyridine ring allows for the modulation of a compound's physicochemical properties and biological activity. The nitration of 2-pyridinecarboxylic acid to 5-nitro-2-pyridinecarboxylic acid is a key step in the synthesis of more complex heterocyclic structures. The resulting nitro-substituted product serves as a versatile intermediate, amenable to further chemical modifications, such as reduction of the nitro group to an amine, which can then be elaborated into a variety of functional groups.

This protocol details a robust and reproducible method for the nitration of 2-pyridinecarboxylic acid using a mixed acid (sulfuric and nitric acid) approach, a standard and effective method for the nitration of deactivated aromatic rings.

Scientific Rationale and Mechanism

The nitration of 2-pyridinecarboxylic acid is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. Furthermore, under the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, further deactivating the ring.

The carboxylic acid group at the 2-position is an electron-withdrawing group and a meta-director. However, in the case of the pyridine ring, the directing influence of the ring nitrogen is a dominant factor. Electrophilic attack at the C-3 and C-5 positions is favored over the C-4 and C-6 positions because the resulting cationic intermediates (sigma complexes) are more stable. Attack at the C-4 or C-6 position would place a positive charge on the carbon adjacent to the already positively charged nitrogen, which is highly energetically unfavorable. Between the C-3 and C-5 positions, the C-5 position is generally favored for substitution, leading to the formation of 5-nitro-2-pyridinecarboxylic acid.

The nitrating agent in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start cool_h2so4 Cool Concentrated H₂SO₄ to 0-5 °C start->cool_h2so4 add_2pca Slowly Add 2-Pyridinecarboxylic Acid cool_h2so4->add_2pca add_nitrating_mix Add Nitrating Mixture Dropwise (<10 °C) add_2pca->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄) prep_nitrating_mix->add_nitrating_mix warm_and_stir Warm to 60-70 °C and Stir for 4-6 hours add_nitrating_mix->warm_and_stir monitor_reaction Monitor Reaction (TLC/HPLC) warm_and_stir->monitor_reaction cool_mixture Cool to Room Temperature monitor_reaction->cool_mixture pour_on_ice Pour onto Crushed Ice cool_mixture->pour_on_ice adjust_ph Adjust pH to 3-4 with NaOH pour_on_ice->adjust_ph precipitate Product Precipitates adjust_ph->precipitate filter_product Collect Solid by Filtration precipitate->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product end Obtain 5-Nitro-2-pyridinecarboxylic Acid dry_product->end

Application Note & Protocols for the Quantification of 3-Nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 3-Nitropyridine-2-carboxylic acid (3-NPCA), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Recognizing the critical need for robust and reliable analytical methods in research, drug development, and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A feasibility analysis of Gas Chromatography-Mass Spectrometry (GC-MS) is also presented. The narrative emphasizes the scientific rationale behind procedural choices, method validation principles, and practical insights to empower researchers and drug development professionals in selecting and implementing the most suitable method for their specific applications.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₆H₄N₂O₄, is a yellow crystalline solid that serves as a pivotal building block in the synthesis of various bioactive molecules and pharmaceutical agents.[1][3] Its structure, incorporating both a nitro group and a carboxylic acid on a pyridine ring, makes it a versatile precursor.[1] The compound exhibits low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[1]

Given its role as a critical intermediate, the ability to accurately quantify 3-NPCA is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthesis protocols.

  • Quality Control: To assess the purity of starting materials and final active pharmaceutical ingredients (APIs), ensuring they meet stringent regulatory specifications.

  • Pharmacokinetic Studies: To measure metabolite concentrations in biological matrices during preclinical and clinical development, should it be identified as a metabolite.

The inherent polarity and aromaticity of 3-NPCA present unique analytical challenges that necessitate carefully developed and validated methods. This guide provides a detailed examination of the most effective analytical techniques to address this need.

Method Selection: A Comparative Overview

The choice of an analytical method is governed by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For a polar, non-volatile compound like 3-NPCA, liquid chromatography is the most direct and widely applicable approach.

Method Principle Primary Application Pros Cons
HPLC-UV Chromatographic separation based on polarity, detection via UV absorbance.Routine quality control, purity assessment, high-concentration assays.Robust, cost-effective, simple operation.Lower sensitivity, potential for matrix interference.
LC-MS/MS Chromatographic separation coupled with mass-based detection of precursor and product ions.Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling.Unmatched sensitivity and selectivity.Higher instrument cost and complexity, susceptible to matrix effects.
GC-MS Chromatographic separation based on volatility, coupled with mass detection.Analysis of volatile and semi-volatile compounds.High resolving power.Requires mandatory, multi-step derivatization for 3-NPCA; risk of incomplete reaction.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for routine analysis and quality control. Its robustness and simplicity make it an ideal choice when high sensitivity is not the primary requirement.

Scientific Principle

Reversed-phase (RP) HPLC separates analytes based on their relative hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For acidic compounds like 3-NPCA, the mobile phase is typically acidified (e.g., with formic or phosphoric acid). This suppresses the ionization of the carboxylic acid group (R-COOH ⇌ R-COO⁻ + H⁺), rendering the molecule more neutral and increasing its retention on the nonpolar stationary phase, which leads to better peak shape and reproducibility.[4] Detection is achieved by measuring the absorbance of the analyte's chromophore (the nitropyridine ring) at its wavelength of maximum absorbance (λmax).

Detailed Experimental Protocol

A. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid), analytical grade

  • Methanol (HPLC grade, for stock solutions)

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

B. Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-NPCA reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

C. Sample Preparation:

  • Accurately weigh the sample containing 3-NPCA.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

D. Instrumental Parameters:

Parameter Recommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ Scan for λmax (typically 254 nm or 270 nm)
Run Time 10 minutes

E. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Quantify the amount of 3-NPCA in the samples using the linear regression equation from the calibration curve.

Method Validation Insights

A robust method must be validated according to established guidelines (e.g., ICH Q2(R1)).[5]

  • Linearity: A typical acceptance criterion is a coefficient of determination (R²) > 0.999 for the calibration curve.[4]

  • Accuracy: Determined by spike recovery studies on a sample matrix. Typical recovery should be within 98-102%.[6]

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (%RSD) should typically be < 2%.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Suitable Solvent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter into HPLC Vials dilute->filter inject Inject into HPLC System filter->inject Analysis Queue separate Separation on C18 Column inject->separate detect UV Detection (λmax) separate->detect integrate Integrate Peak Area detect->integrate Raw Data calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for 3-NPCA quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the definitive method.

Scientific Principle

LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, analytes are ionized, typically using electrospray ionization (ESI). For 3-NPCA, ESI in negative ion mode is highly effective, as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode:

  • Q1 (Quadrupole 1): Isolates the specific precursor ion of 3-NPCA ([M-H]⁻, m/z 167.0).

  • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Quadrupole 3): Isolates one or more specific, characteristic fragment ions (product ions).

This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and eliminating background noise.

Derivatization: An Optional Enhancement

While direct analysis is feasible, derivatization of the carboxylic acid group can sometimes improve chromatographic retention and/or ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) react with carboxylic acids to form derivatives that are more amenable to reversed-phase LC and can be highly sensitive.[7][8][9][10] However, this adds a step to sample preparation and is often unnecessary given the sensitivity of modern mass spectrometers. The protocol below focuses on direct analysis.

Detailed Experimental Protocol (Direct Analysis)

A. Reagents and Materials:

  • As per HPLC method, but using LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chemical properties (e.g., another nitropyridine derivative) can be used.

B. Standard and Sample Preparation:

  • Stock and Working Standards: Prepare as for the HPLC method, but at much lower concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

  • Internal Standard Spiking: Add a fixed concentration of the internal standard to all calibration standards and samples to correct for matrix effects and instrumental variability.

  • Sample Preparation: May require more rigorous cleanup, such as solid-phase extraction (SPE) or protein precipitation (for biological samples), to minimize matrix suppression of the ESI signal.

D. Instrumental Parameters:

Parameter Recommended Setting
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
MS System Triple Quadrupole (e.g., Sciex 6500, Agilent 6495)
Ionization Mode ESI Negative
MRM Transitions Precursor [M-H]⁻ (m/z): 167.0Product Ion 1 (m/z): 123.0 (Loss of CO₂)Product Ion 2 (m/z): 121.0 (Loss of NO₂)
Key MS Settings Capillary Voltage: -3500 VSource Temp: 150 °CDesolvation Gas Flow: 800 L/hr

Note: MRM transitions and collision energies must be optimized empirically by infusing a standard solution of 3-NPCA.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extract Sample Extraction (SPE, LLE, etc.) spike Spike with Internal Standard extract->spike evap Evaporate & Reconstitute spike->evap inject UPLC Injection evap->inject Analysis ionize ESI Source (Negative Ion) inject->ionize mrm MRM Detection (Q1 -> Q2 -> Q3) ionize->mrm integrate Integrate Analyte & IS Peaks mrm->integrate Ion Chromatograms ratio Calculate Area Ratio integrate->ratio quantify Quantify using Cal. Curve ratio->quantify GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dry Dry Sample (Anhydrous) react Add Solvent & Silylating Reagent dry->react heat Heat to Complete Reaction react->heat inject GC Injection heat->inject Analysis separate Separation (e.g., DB-5ms) inject->separate detect MS Detection (Scan or SIM) separate->detect integrate Integrate Peak detect->integrate Chromatogram quantify Quantify vs. Standard integrate->quantify

Sources

Application Notes & Protocols: The Chemistry and Utility of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

3-Nitropyridine-2-carboxylic acid is a yellow crystalline solid characterized by a pyridine ring functionalized with both a nitro group and a carboxylic acid.[1] This arrangement of functional groups makes it a highly valuable and versatile intermediate in organic and medicinal chemistry. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the molecule, activating it for a range of chemical transformations.[2] Its derivatives are pivotal in the synthesis of a wide array of bioactive molecules and complex heterocyclic systems, finding applications in the development of pharmaceuticals and pesticides.[1][3] This document provides an in-depth guide to the key reaction conditions, reagents, and detailed protocols for the synthetic manipulation of this important compound.

Core Reactions and Synthetic Protocols

The utility of this compound stems from the distinct reactivity of its two functional groups: the nitro group at the 3-position and the carboxylic acid at the 2-position. These sites can be targeted selectively or manipulated in sequence to build molecular complexity.

G cluster_0 This compound Core Structure cluster_1 Key Transformations main_mol This compound reduction Nitro Group Reduction main_mol->reduction [H] amidation Amidation main_mol->amidation esterification Esterification main_mol->esterification decarboxylation Decarboxylation main_mol->decarboxylation product_reduction 3-Aminopyridine-2-carboxylic Acid reduction->product_reduction product_amide 3-Nitropyridine-2-carboxamide Derivatives amidation->product_amide product_ester 3-Nitropyridine-2-carboxylate Esters esterification->product_ester product_decarboxy 3-Nitropyridine decarboxylation->product_decarboxy G start Start: Dissolve Reactants (this compound + NaHCO3 in H2O) inert Purge with Nitrogen start->inert catalyst Add 10% Pd/C Catalyst inert->catalyst hydrogen Introduce Hydrogen Atmosphere catalyst->hydrogen react Stir at Room Temp (~50 hours) hydrogen->react filter Filter to Remove Catalyst react->filter acidify Acidify Filtrate (1N HCl) filter->acidify concentrate Concentrate Under Vacuum acidify->concentrate isolate Isolate Product by Precipitation/Filtration concentrate->isolate end End Product: 3-Aminopyridine-2-carboxylic Acid isolate->end

Sources

scale-up synthesis of 3-Nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Nitropyridine-2-carboxylic Acid

Abstract

This document provides a comprehensive guide for the (CAS: 59290-85-6), a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the challenges in producing this compound at scale with high purity and yield, this application note details a robust and scalable two-step synthetic strategy starting from 2-methylpyridine (2-picoline). The protocol emphasizes process control, safety, and optimization parameters critical for transitioning from laboratory to pilot or production scale. We provide detailed experimental procedures, causality-driven explanations for process choices, a thorough safety analysis, and workflow visualizations to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a yellow crystalline solid with the molecular formula C₆H₄N₂O₄.[1][2] Its utility as a building block for complex bioactive molecules, including anti-cancer agents, necessitates a reliable and economically viable manufacturing process.[1] The primary challenges in its synthesis involve achieving regioselective nitration on the pyridine ring and efficient, safe oxidation of the alkyl side chain without degrading the sensitive nitro-substituted aromatic system.

Several synthetic routes have been explored, including those starting from 2-chloro-3-nitropyridine or direct functionalization of 3-nitropyridine.[3][4] However, for large-scale production, a strategy involving the oxidation of 2-methyl-3-nitropyridine offers a direct and high-yielding pathway. This note focuses on this preferred two-step synthesis:

  • Nitration: Regioselective nitration of commercially available 2-methylpyridine to produce the key intermediate, 2-methyl-3-nitropyridine.

  • Oxidation: Controlled oxidation of the methyl group on 2-methyl-3-nitropyridine to the corresponding carboxylic acid.

This approach is favored for its use of accessible starting materials and its amenability to standard industrial chemical processing equipment.

Reaction Mechanism and Synthetic Pathway

The overall transformation leverages fundamental organic reactions optimized for a scale-up environment. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the reaction can be driven under forcing conditions using a mixed acid system (HNO₃/H₂SO₄). The subsequent oxidation of the methyl group is a robust transformation, often accomplished with strong oxidizing agents like nitric acid or permanganate, which are effective for converting alkyl side chains on electron-deficient aromatic rings.[5][6]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation 2-Methylpyridine 2-Methylpyridine 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 2-Methylpyridine->2-Methyl-3-nitropyridine HNO₃, H₂SO₄ (Mixed Acid) Intermediate 2-Methyl-3-nitropyridine Final_Product This compound Intermediate->Final_Product Nitric Acid (HNO₃) Heat, Pressure

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for execution by trained professionals in a controlled chemical manufacturing or laboratory environment. All operations must be preceded by a thorough risk assessment.

Part 1: Synthesis of 2-Methyl-3-nitropyridine Intermediate

This procedure details the nitration of 2-methylpyridine. The strong exothermic nature of this reaction necessitates strict temperature control.

Equipment:

  • Jacketed glass-lined reactor with overhead stirring, temperature probe, and pressure relief.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Cooling system capable of maintaining temperatures at 0-10°C.

Reagents:

  • 2-Methylpyridine (2-Picoline)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Concentrated Nitric Acid (70%)

  • Ammonium Hydroxide solution

  • Deionized Water

  • Ice

Procedure:

  • Reactor Setup: Charge the jacketed reactor with fuming sulfuric acid. Begin agitation and cool the reactor contents to 0-5°C.

  • Substrate Addition: Slowly add 2-methylpyridine to the cold sulfuric acid via the addition funnel. The rate of addition must be controlled to maintain the internal temperature below 10°C. This protonation step is highly exothermic.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to fuming sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Slowly dose the prepared nitrating mixture into the reactor containing the 2-methylpyridine salt solution. The internal temperature must be rigorously maintained between 5-10°C throughout the addition.

  • Reaction Maturation: Once the addition is complete, slowly raise the reactor temperature to 90-100°C and hold for 2-3 hours to drive the reaction to completion. Monitor progress using a suitable analytical method (e.g., HPLC, GC).

  • Quenching: After completion, cool the reaction mass to ambient temperature. Carefully and slowly quench the reaction by adding it to a separate vessel containing a stirred mixture of ice and water. This step is highly exothermic and requires efficient cooling.

  • Neutralization & Isolation: Cool the quenched solution to below 20°C. Slowly add ammonium hydroxide solution to adjust the pH to 8-9. The product, 2-methyl-3-nitropyridine, will precipitate as a solid or oil.

  • Purification: Filter the solid product or extract the oily product with a suitable solvent (e.g., dichloromethane). Wash the crude product, dry it, and purify further by vacuum distillation or recrystallization to achieve the desired purity for the next step.

Part 2: Scale-Up Oxidation to this compound

This protocol uses nitric acid under elevated temperature and pressure, a method suitable for industrial production of pyridine carboxylic acids.[5]

Equipment:

  • High-pressure titanium or titanium-lined steel reactor equipped with overhead stirring, heating/cooling jacket, pressure gauge, and vent line.

  • Filtration system (e.g., Nutsche filter-dryer).

  • Drying oven.

Reagents:

  • 2-Methyl-3-nitropyridine (from Part 1)

  • Concentrated Nitric Acid (70%)

  • Hydrochloric Acid

  • Deionized Water

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with 2-methyl-3-nitropyridine and concentrated nitric acid. A molar excess of nitric acid is required for complete oxidation.[5]

  • Reaction Execution: Seal the reactor and begin agitation. Gradually heat the contents to 200-250°C. The reaction will generate pressure (typically 50-100 atm), which must be carefully monitored. Maintain these conditions for 2-4 hours.[5]

  • Cooling and Depressurization: Upon reaction completion (monitored by in-process controls), cool the reactor to ambient temperature. Carefully vent the excess pressure (predominantly NOx gases) through a caustic scrubber system.

  • Product Precipitation: Transfer the reaction mixture to a glass-lined vessel. The target product, this compound, has low solubility in acidic water.[1] Adjust the pH to 1-2 with hydrochloric acid if necessary to maximize precipitation.

  • Isolation: Cool the slurry to 0-5°C to further decrease solubility and maximize yield. Filter the precipitated solid product.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove residual nitric acid and other impurities. Dry the purified product under vacuum at 60-70°C until a constant weight is achieved.

Process Optimization and Data

Effective scale-up requires careful control over critical process parameters. The causality behind these choices is key to ensuring a safe, efficient, and reproducible process.

Optimization Parameters
ParameterTarget RangeJustification & Impact on Process
Nitration Temp. 0-10°C (addition)Prevents runaway reaction and formation of dinitrated or oxidized byproducts. Ensures regioselectivity.
Oxidation Temp. 200-250°CHigh temperature is required to overcome the stability of the pyridine ring and oxidize the methyl group.[5]
Oxidation Pressure 50-100 atmMaintains the reaction mixture in the liquid phase at high temperatures, increasing reaction efficiency.[5]
Oxidant Ratio 3-5 molar eq. HNO₃Ensures complete conversion of the methyl group. Insufficient oxidant leads to incomplete reaction; gross excess increases cost and waste.[7]
Precipitation pH 1-2This compound is least soluble at its isoelectric point. This pH range maximizes product recovery during isolation.
Expected Results
StepProductMolar Mass ( g/mol )Expected YieldExpected PurityAnalytical Method
12-Methyl-3-nitropyridine138.1275-85%>98%HPLC, GC-MS, NMR
2This compound168.11[2]85-95%>99%HPLC, NMR, Melting Point

Experimental Workflow Visualization

G cluster_prep Preparation & Staging cluster_nitration Step 1: Nitration cluster_oxidation Step 2: Oxidation cluster_final Final Product RM Raw Materials (2-Picoline, Acids) QC1 QC Check RM->QC1 Nitration Nitration Reaction (0-10°C) QC1->Nitration Quench Aqueous Quench Nitration->Quench Neutralize Neutralization (pH 8-9) Quench->Neutralize Isolate1 Isolation & Purification (Intermediate) Neutralize->Isolate1 Oxidation High-Pressure Oxidation (200-250°C, 50-100 atm) Isolate1->Oxidation Precipitate Cooling & Precipitation (pH 1-2) Oxidation->Precipitate Isolate2 Filtration & Washing Precipitate->Isolate2 Dry Vacuum Drying Isolate2->Dry FP Final Product (this compound) Dry->FP QC2 Final QC Analysis FP->QC2 Package Packaging & Release QC2->Package

Sources

Application Notes and Protocols for the Derivatization of 3-Nitropyridine-2-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-nitropyridine-2-carboxylic acid for its application in a variety of biological assays. This document offers detailed protocols, scientific rationale, and practical insights into the chemical modification of this versatile scaffold, enabling its use as a tool for probing biological systems.

Introduction: The Versatility of the this compound Scaffold

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a nitro group.[1] This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse range of derivatives with applications in medicinal chemistry and chemical biology. The carboxylic acid moiety serves as a convenient handle for conjugation to other molecules, such as peptides, proteins, or fluorescent reporters, through the formation of stable amide or ester linkages.[2][3] The electron-withdrawing nature of the nitro group and the pyridine ring can influence the reactivity of the carboxylic acid and impart interesting photophysical properties to its derivatives, such as fluorescence quenching.

The derivatization of this compound opens up a plethora of possibilities for its use in biological assays. By strategically modifying its structure, researchers can create bespoke molecules for applications including:

  • Enzyme Inhibition Assays: Amide and ester derivatives can be designed to interact with the active sites of enzymes, enabling the screening and characterization of potential inhibitors.

  • Fluorescence-Based Assays: The nitropyridine core can act as a fluorescence quencher. When incorporated into a substrate for a specific enzyme, cleavage of the substrate can lead to a "turn-on" fluorescent signal.

  • Cell-Based Assays: Conjugation to cell-penetrating peptides or other targeting ligands allows for the delivery of the molecule into cells to probe intracellular processes or to assess cytotoxicity.

This guide will provide detailed, step-by-step protocols for the two most common and versatile derivatization strategies for this compound: amide bond formation and esterification. Furthermore, it will present a practical application of a derivatized molecule in a fluorescence-based enzyme assay and a cell viability assay.

PART 1: Derivatization Strategies and Protocols

The primary site for derivatization on this compound is the carboxylic acid group. The following sections detail the protocols for its conversion into amides and esters.

Section 1.1: Amide Bond Formation via EDC/NHS Coupling

Amide bond formation is a robust and widely used method for conjugating carboxylic acids to primary and secondary amines.[2][3] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a popular choice for its efficiency and compatibility with a wide range of functional groups.[4][5] The reaction proceeds through the formation of a more stable NHS-ester intermediate, which then reacts with the amine to form the amide bond.

Scientific Rationale: The presence of the electron-withdrawing nitro group can increase the acidity of the carboxylic acid proton but may also slightly decrease the nucleophilicity of the carboxylate. The use of EDC/NHS activation overcomes this by converting the carboxylic acid into a highly reactive intermediate, facilitating the reaction with even weakly nucleophilic amines.

Caption: Workflow for amide bond formation.

Protocol 1: Synthesis of N-benzyl-3-nitropyridine-2-carboxamide

This protocol describes the synthesis of a simple amide derivative using benzylamine as the amine component.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the NHS-activated ester.

  • Coupling:

    • In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF.

    • Slowly add the benzylamine solution to the activated ester solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-3-nitropyridine-2-carboxamide.

Data Presentation:

ReagentMolar Eq.
This compound1.0
EDC1.2
NHS1.2
Benzylamine1.1

Table 1: Stoichiometry for N-benzyl-3-nitropyridine-2-carboxamide synthesis.

Section 1.2: Esterification via Fischer-Tropsch or Steglich Methods

Esterification is another key derivatization strategy, allowing for the introduction of various functionalities through the alcohol component. This can be particularly useful for attaching fluorescent probes or other reporter groups.

Scientific Rationale: The Fischer-Tropsch esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6][7] This is a classic and cost-effective method. The Steglich esterification, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a milder alternative that is often preferred for sensitive substrates.[8]

Caption: General workflow for esterification.

Protocol 2: Synthesis of 4-Nitrobenzyl 3-nitropyridine-2-carboxylate via Steglich Esterification

This protocol details the synthesis of a 4-nitrobenzyl ester, which can be a useful intermediate or a tool for studying reaction kinetics due to its strong UV absorbance.[8]

Materials:

  • This compound

  • 4-Nitrobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling:

    • Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-nitrobenzyl 3-nitropyridine-2-carboxylate.

Data Presentation:

ReagentMolar Eq.
This compound1.0
4-Nitrobenzyl alcohol1.1
DCC1.1
DMAP0.1

Table 2: Stoichiometry for Steglich esterification.

PART 2: Application in Biological Assays

The true utility of these derivatization strategies lies in the application of the resulting molecules in biological assays. The following sections provide detailed protocols for two common assay types.

Section 2.1: Fluorescence Quenching-Based Enzyme Assay

The nitropyridine moiety can act as a fluorescence quencher for certain fluorophores.[9] This property can be exploited to design "turn-on" fluorescent probes for enzyme activity. In this example, we will design a hypothetical substrate for caspase-3, a key enzyme in apoptosis, where a fluorescent reporter is quenched by a 3-nitropyridine-2-carboxamide derivative. Cleavage of the substrate by caspase-3 will separate the fluorophore from the quencher, resulting in an increase in fluorescence.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET), where the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule (the quencher) prevents the donor from emitting light.[10][11][12] The efficiency of this quenching is highly dependent on the distance between the donor and acceptor.

FRET_Assay_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore_Quenched Fluorophore Peptide_Linker_Quenched Caspase-3 Cleavage Site (DEVD) Fluorophore_Quenched->Peptide_Linker_Quenched Quencher_Quenched 3-Nitropyridine Quencher Peptide_Linker_Quenched->Quencher_Quenched Fluorophore_Free Fluorophore Cleaved_Peptide1 Cleaved Peptide Fluorophore_Free->Cleaved_Peptide1 Quencher_Free 3-Nitropyridine Quencher Cleaved_Peptide2 Cleaved Peptide Quencher_Free->Cleaved_Peptide2 Intact_Substrate Intact Substrate Caspase3 Caspase-3 Cleaved_Substrate Cleaved Substrate Caspase3->Cleaved_Substrate Enzymatic Cleavage cluster_0 cluster_0 cluster_1 cluster_1

Caption: Principle of the caspase-3 FRET assay.

Protocol 3: Caspase-3 Activity Assay Using a 3-Nitropyridine-Quenched Substrate

This protocol outlines the steps for measuring caspase-3 activity using a custom-synthesized fluorogenic substrate. The substrate consists of the caspase-3 recognition sequence (DEVD) flanked by a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) and a quencher (a derivative of this compound). The synthesis of such a substrate would involve solid-phase peptide synthesis followed by conjugation of the fluorophore and the quencher.

Materials:

  • Caspase-3 enzyme (purified or in cell lysate)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC-quencher)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of the caspase-3 enzyme in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted caspase-3 enzyme to each well.

    • Include a negative control with Assay Buffer only (no enzyme).

    • To initiate the reaction, add 50 µL of the substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC, Ex/Em = 360/460 nm).[13]

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37 °C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the caspase-3 activity.

    • For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and calculate the IC₅₀ value.

Data Presentation:

Enzyme Concentration (nM)Initial Rate (RFU/min)
010
1150
5750
101500

Table 3: Example data for caspase-3 activity assay.

Section 2.2: Cell Viability Assay for Screening Amide Derivatives

Derivatives of this compound can be screened for their potential as anticancer agents by assessing their effect on the viability of cancer cell lines. A common method for this is the resazurin assay, which measures the metabolic activity of cells.[14]

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The amount of fluorescence is proportional to the number of viable cells.

Protocol 4: Resazurin-Based Cell Viability Assay

This protocol describes how to screen a library of 3-nitropyridine-2-carboxamide derivatives for their cytotoxic effects on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Library of 3-nitropyridine-2-carboxamide derivatives dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C, protected from light.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

CompoundIC₅₀ (µM)
Derivative 115.2
Derivative 2> 100
Derivative 35.8
Doxorubicin (Control)0.5

Table 4: Example data for cell viability assay.

Conclusion

This compound is a highly adaptable scaffold for the development of chemical tools for biological research. The straightforward derivatization of its carboxylic acid group into amides and esters provides a gateway to a vast chemical space with diverse biological activities. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize their own custom derivatives and employ them in relevant biological assays. By understanding the underlying chemical principles and carefully optimizing the experimental conditions, scientists can unlock the full potential of this versatile molecule in their quest to understand and manipulate biological systems.

References

  • Broussard, J. A., et al. (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Nature Protocols, 8(2), 265-281. [Link]

  • Spectroscopy Online. (2022). Key Steps to Follow in a FRET Experiment. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Karpenko, I. A., et al. (2009). Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase. Analytical Biochemistry, 385(1), 1-10. [Link]

  • ResearchGate. (2025). Cell Viability Assays: Methods and Protocols. [Link]

  • A.S. K. et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5778. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?[Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Sanchez-Mendoza, P., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(24), 15414. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

Sources

The Strategic Role of 3-Nitropyridine-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Modern Crop Protection

In the intricate world of agrochemical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate efficacy of the final product. Among a vast array of chemical intermediates, 3-Nitropyridine-2-carboxylic acid has emerged as a cornerstone building block, particularly in the production of a prominent class of herbicides: the sulfonylureas. Its unique structural arrangement, featuring a carboxylic acid and a nitro group on a pyridine ring, offers a versatile platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthetic routes leveraging this compound, with a focus on the synthesis of the widely used herbicide, nicosulfuron. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices, catering to researchers, scientists, and professionals in agrochemical and pharmaceutical development.

Core Scientific Principles: A Journey from a Simple Pyridine to a Potent Herbicide

The journey from this compound to a sulfonylurea herbicide like nicosulfuron is a multi-step process that hinges on a series of well-orchestrated chemical transformations. The inherent reactivity of the functional groups on the pyridine ring dictates the synthetic strategy. The primary transformations involve the reduction of the nitro group to an amine, amidation of the carboxylic acid, and the subsequent formation of a sulfonamide, which is then coupled to a heterocyclic amine to form the characteristic sulfonylurea bridge.

Key Chemical Transformations:
  • Catalytic Hydrogenation (Nitro Group Reduction): The initial and crucial step is the selective reduction of the nitro group to an amine. This is most effectively achieved through catalytic hydrogenation, a clean and high-yielding method. The choice of catalyst, typically palladium on carbon (Pd/C), is critical for achieving high selectivity without affecting the carboxylic acid or the pyridine ring.[1] This transformation is foundational, as the newly formed amino group is a key nucleophile in the subsequent sulfonamide formation.

  • Amidation of the Carboxylic Acid: The carboxylic acid group is converted into an N,N-dimethylamide. This is typically a two-step process involving the activation of the carboxylic acid, often by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂), followed by reaction with dimethylamine. This transformation is vital for the final structure and biological activity of the herbicide.

  • Formation of the Sulfonyl Chloride: The amino group of the pyridine ring is transformed into a sulfonyl chloride. This is a pivotal step that introduces the sulfur-containing functional group necessary for the sulfonylurea linkage. This transformation is often achieved via a Sandmeyer-type reaction, where the amine is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.

  • Sulfonamide Formation: The newly formed sulfonyl chloride is then reacted with ammonia or an amine to yield the corresponding sulfonamide. This sulfonamide is a key intermediate that will be further functionalized.

  • Formation of the Sulfonylurea Bridge: The final and defining step is the coupling of the pyridinesulfonamide with a heterocyclic isocyanate, or a related derivative, such as 2-amino-4,6-dimethoxypyrimidine. This reaction forms the sulfonylurea bridge, which is the toxophore responsible for the herbicidal activity.[2]

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a detailed, step-by-step methodology for the synthesis of key intermediates and the final sulfonylurea herbicide, nicosulfuron, starting from this compound.

Protocol 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This protocol details the catalytic hydrogenation of this compound to yield 3-Aminopyridine-2-carboxylic acid.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • 1N Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2.72 g (16.2 mmol) of this compound and 1.34 g (16.2 mmol) of sodium bicarbonate in 20 mL of distilled water.

  • Purge the flask with nitrogen gas to create an inert atmosphere.

  • Carefully add 1.72 g of 10% Pd/C catalyst to the solution.

  • Replace the nitrogen atmosphere with hydrogen gas and stir the reaction mixture vigorously at room temperature for 50 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Adjust the pH of the reaction solution to weakly acidic by the dropwise addition of 1N HCl.

  • Remove the solvent under reduced pressure.

  • To the residue, add a small amount of ethanol and ethyl acetate and filter to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate to obtain 3-Aminopyridine-2-carboxylic acid as a light yellow solid.

Expected Yield: Approximately 1.50 g (67%).[2]

Causality of Experimental Choices:

  • Sodium Bicarbonate: The base is added to deprotonate the carboxylic acid, forming the more water-soluble carboxylate salt, which facilitates the reaction in an aqueous medium.

  • Palladium on Carbon: This catalyst is highly effective and selective for the reduction of aromatic nitro groups to amines under mild conditions, minimizing side reactions.[1]

  • Hydrogen Gas: Serves as the reducing agent in this catalytic hydrogenation.

  • Weakly Acidic pH Adjustment: This step helps in the isolation of the amino acid product, which is amphoteric.

Protocol 2: Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (Key Intermediate for Nicosulfuron)

This protocol outlines the multi-step conversion of 3-Aminopyridine-2-carboxylic acid to the key sulfonamide intermediate. This is a representative pathway, and specific steps may be adapted from various patented methods.

Step 2a: Synthesis of N,N-Dimethyl-3-aminopyridine-2-carboxamide

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (solution in THF or as gas)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Suspend 3-Aminopyridine-2-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (12 mmol) dropwise to the suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • In a separate flask, prepare a solution of dimethylamine (25 mmol) and triethylamine (15 mmol) in anhydrous DCM (30 mL) and cool it in an ice bath.

  • Slowly add the acyl chloride solution to the dimethylamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-Dimethyl-3-aminopyridine-2-carboxamide.

Step 2b: Synthesis of 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide

Materials:

  • N,N-Dimethyl-3-aminopyridine-2-carboxamide

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Ice bath

Procedure:

  • Dissolve N,N-Dimethyl-3-aminopyridine-2-carboxamide (10 mmol) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (11 mmol) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours, then pour the mixture onto ice.

  • Extract the product with a suitable organic solvent (e.g., DCM).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide.

Step 2c: Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide

Materials:

  • 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide

  • Aqueous ammonia

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide in DCM.

  • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide.

Protocol 3: Synthesis of Nicosulfuron

This protocol describes the final coupling step to form the sulfonylurea bridge.

Materials:

  • 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide

  • 2-Amino-4,6-dimethoxypyrimidine

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile)

Procedure:

  • Formation of the Isocyanate (handle with extreme caution in a well-ventilated fume hood):

    • Dissolve 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (10 mmol) in an anhydrous solvent.

    • Add triethylamine (11 mmol).

    • Slowly introduce a solution of phosgene or triphosgene in the same solvent at low temperature (0-5 °C).

    • Stir the reaction for 1-2 hours to form the corresponding isocyanate intermediate.

  • Coupling Reaction:

    • To the in-situ generated isocyanate solution, add a solution of 2-Amino-4,6-dimethoxypyrimidine (10 mmol) in the same anhydrous solvent.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure nicosulfuron.

Safety Note: Phosgene is an extremely toxic gas. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment. The use of phosgene equivalents like triphosgene is a safer alternative but still requires caution.

Data Presentation and Visualization

Table 1: Summary of Key Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 This compound10% Pd/C, H₂, NaHCO₃WaterRoom Temp~67
2a 3-Aminopyridine-2-carboxylic acidSOCl₂, Dimethylamine, Et₃NDCM0 to Room Temp80-90
2b N,N-Dimethyl-3-aminopyridine-2-carboxamideNaNO₂, HCl, SO₂, CuClWater/Acetic Acid0-570-80
2c 2-(Chlorosulfonyl)-N,N-dimethylnicotinamideAqueous AmmoniaDCM0 to Room Temp>90
3 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide2-Amino-4,6-dimethoxypyrimidine, Phosgene (or equivalent)Toluene0 to Room Temp85-95

Diagram 1: Synthetic Workflow from this compound to Nicosulfuron

Synthetic_Workflow A This compound B 3-Aminopyridine-2-carboxylic acid A->B Catalytic Hydrogenation C N,N-Dimethyl-3-aminopyridine-2-carboxamide B->C Amidation D 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide C->D Diazotization & Sulfonation E 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide D->E Amination F Nicosulfuron E->F Sulfonylurea Bridge Formation Chemical_Structures cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_final Final Product A This compound C₆H₄N₂O₄ B 3-Aminopyridine-2-carboxylic acid C₆H₆N₂O₂ C 2-(Aminosulfonyl)-N,N-dimethyl- 3-pyridinecarboxamide C₈H₁₁N₃O₃S D Nicosulfuron C₁₅H₁₈N₆O₆S

Caption: Structures of key compounds in the nicosulfuron synthesis.

Conclusion: A Versatile Intermediate for a Sustainable Future

This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its journey to becoming a key component of powerful herbicides like nicosulfuron highlights the elegance and precision of modern organic chemistry. The synthetic pathways detailed in this guide not only provide practical protocols for researchers but also underscore the importance of understanding the fundamental chemical principles that govern these transformations. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the role of versatile intermediates like this compound will undoubtedly become even more critical in shaping a sustainable agricultural future.

References

  • Google Patents. CN108558830B - A kind of synthetic method of nicosulfuron raw medicine.
  • Google Patents. CN110878084A - Preparation method of nicosulfuron original drug.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Google Patents. CN101671327B - Method for synthesizing nicosulfuron.
  • Google Patents. CN103524493A - Nicosulfuron preparation method.
  • Google Patents. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

Sources

Application Note: Protocols for the Strategic Functionalization of the 3-Nitropyridine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical overview and actionable protocols for the chemical modification of 3-nitropyridine-2-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the versatile reactivity imparted by its unique substitution pattern. We will explore three primary functionalization strategies: 1) Nucleophilic Aromatic Substitution (SNAr) leveraging the electron-deficient nature of the pyridine ring, 2) Derivatization via the carboxylic acid moiety, and 3) Transformation of the nitro group to unlock further synthetic pathways. Each section explains the underlying chemical principles, provides field-tested experimental protocols, and discusses the scope and limitations of the methodology.

Introduction: The Strategic Value of this compound

Substituted pyridine rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The this compound core is a particularly valuable starting material. The strong electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations. This predictable reactivity allows for the regioselective introduction of new functional groups, which is a critical aspect of designing and synthesizing novel molecular entities.

This document serves as a practical guide for researchers looking to exploit the chemistry of this versatile scaffold.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing electron-deficient aromatic rings.[3][4] In this compound, the nitro group at the C3 position strongly activates the ortho (C4) and para (C6) positions towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-poor carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group. In the second step, a leaving group (often a halide, but in some cases, the nitro group itself) is expelled, restoring the aromaticity of the ring.[3][5]

While the nitro group at C3 activates the ring, direct substitution of a hydrogen atom is challenging. Therefore, this strategy is most effective on derivatives where a good leaving group (e.g., Cl, Br) is present at the C4 or C6 position. However, under certain conditions, the nitro group itself can act as the leaving group.[5][6]

Diagram 1: SNAr Reaction Workflow This diagram illustrates the general workflow for functionalizing a 4-chloro-3-nitropyridine derivative via Nucleophilic Aromatic Substitution.

SNAr_Workflow Start 4-Chloro-3-nitropyridine- 2-carboxylic Acid Derivative Reaction S N Ar Reaction (Addition-Elimination) Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Product 4-Substituted-3-nitropyridine Derivative Reaction->Product Formation of C-N, C-O, or C-S bond

Protocol 1.1: SNAr with an Amine Nucleophile on a 4-Chloro-3-nitropyridine derivative

This protocol describes a general procedure for the substitution of a chlorine atom at the C4 position with a primary or secondary amine.

Materials:

  • 4-Chloro-3-nitropyridine-2-carboxylic acid (or its ester derivative)

  • Amine of choice (e.g., cyclopropylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-chloro-3-nitropyridine-2-carboxylic acid derivative (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Base and Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the solution, followed by the dropwise addition of a base such as triethylamine (2.0 eq).[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-3-nitropyridine derivative.

Expected Outcome: This procedure typically provides the 4-substituted product in good to excellent yields, depending on the nucleophilicity of the amine and the specific reaction conditions.

NucleophileBaseSolventTime (h)Typical Yield
CyclopropylamineTEADCM670-85%
MorpholineDIPEADMF1280-95%
AnilineK₂CO₃DMF2450-70%

Strategy 2: Functionalization via the Carboxylic Acid

Principle and Mechanistic Insight

The carboxylic acid at the C2 position is a versatile handle for introducing a wide range of functional groups, most commonly through the formation of amide or ester linkages. Amide bond formation is a cornerstone of medicinal chemistry.[8] This transformation typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[9] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium/aminium salts like HATU.[10] These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC) which is then readily displaced by the amine to form the stable amide bond.[8][9]

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

This protocol provides a robust method for coupling this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), DIPEA (2.5 eq), and finally EDC (1.2 eq) to the stirring solution at room temperature.[10]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography or recrystallization to afford the desired amide product.

Causality Behind Choices:

  • EDC/HOBt: The combination of EDC and HOBt is a classic coupling system. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present) than the O-acylisourea itself.[10]

  • DIPEA: A non-nucleophilic base is required to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.

Strategy 3: Reduction of the Nitro Group and Subsequent Derivatization

Principle and Mechanistic Insight

The reduction of the nitro group to a primary amine is a powerful transformation that dramatically alters the reactivity of the scaffold and opens up a plethora of new functionalization pathways. Aromatic amines are versatile intermediates that can undergo diazotization, acylation, reductive amination, and participate in various cross-coupling reactions.

The key challenge is often the chemoselective reduction of the nitro group in the presence of other potentially reducible functional groups.[11] Various methods have been developed, including catalytic hydrogenation (e.g., H₂ with Pd/C) or the use of metal reductants in acidic or neutral media (e.g., Fe/NH₄Cl, SnCl₂/HCl).[11][12] The choice of reductant is crucial for achieving high yields and preserving other functional groups in the molecule.

Diagram 2: Nitro Reduction and Derivatization Pathways This diagram shows how reducing the nitro group to an amine unlocks multiple synthetic possibilities.

Nitro_Reduction Start 3-Nitropyridine Derivative Reduction Selective Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Start->Reduction Amine 3-Aminopyridine Derivative Reduction->Amine Acylation Acylation (Amide formation) Amine->Acylation Sulfonylation Sulfonylation (Sulfonamide formation) Amine->Sulfonylation Diazotization Diazotization (Sandmeyer Reaction) (Halogenation, Cyanation, etc.) Amine->Diazotization Coupling Cross-Coupling (Buchwald-Hartwig) Amine->Coupling

Protocol 3.1: Selective Nitro Group Reduction with Iron in Ammonium Chloride

This protocol is a mild and effective method for reducing the nitro group to an amine, often with good tolerance for other functional groups.[12]

Materials:

  • This compound derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of the this compound derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (4-5 eq) and iron powder (5-10 eq).

  • Reaction: Heat the resulting suspension to reflux (typically 70-80 °C) and stir vigorously. The reaction progress should be monitored by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with NaHCO₃ or NaOH and extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the 3-aminopyridine-2-carboxylic acid derivative, which can be used in the next step or purified further if necessary.

References

  • Zargari, S., Ramezani, M., & Whiteside, M. D. (2023). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC, NIH. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

  • Twitty, C. M., et al. (2023). Iron-mediated modular decarboxylative cross-nucleophile coupling. PMC, NIH. Available at: [Link]

  • Unknown Author. (n.d.). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Patents Google. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Wang, C., et al. (2012). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. Available at: [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Available at: [Link]

  • Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). (A) Cross-coupling of carboxylic acid derivatives. (B) The first... Available at: [Link]

  • Sharma, U., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC, NIH. Available at: [Link]

  • Guarcello, A., et al. (2003). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Galyakbarsabov, R. R., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC, NIH. Available at: [Link]

  • Tinschert, A., et al. (1998). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PMC, NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples for three-component coupling reactions Isolated yield (main products). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Zargari, S., et al. (2016). Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. SciSpace. Available at: [Link]

  • Zargari, S., et al. (2016). Metallaphotoredox-catalysed sp(3)-sp(3) cross-coupling of carboxylic acids with alkyl halides. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid is a heterocyclic compound incorporating a pyridine ring functionalized with both a nitro group and a carboxylic acid.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development, serving as a precursor for various bioactive molecules.[1][3][4][5] The electron-withdrawing nature of the nitro group and the versatile reactivity of the carboxylic acid moiety present intriguing possibilities for enzymatic transformations. This guide provides detailed application notes and protocols for exploring enzymatic reactions with this compound, focusing on nitroreduction and carboxylic acid modifications. Furthermore, its potential as an enzyme inhibitor will be discussed, drawing parallels from the broader class of pyridine carboxylic acid derivatives.[6][7]

While direct enzymatic studies on this compound are not extensively documented, the established reactivity of its functional groups with specific enzyme classes allows for the development of robust experimental protocols. The methodologies outlined herein are designed to be self-validating and are grounded in established biochemical principles.

Part 1: Enzymatic Nitroreduction

The enzymatic reduction of a nitroaromatic group to an amino group is a biocatalytic transformation of significant interest. This reaction is catalyzed by a class of enzymes known as nitroreductases, which are flavin-containing enzymes.[8][9] This conversion is particularly relevant in the synthesis of pharmaceutical intermediates and in the development of hypoxia-activated prodrugs for cancer therapy.[8] Azoreductases have also been shown to exhibit nitroreductase activity, effectively reducing nitroaromatic compounds.[10]

The reduction of this compound would yield 3-Amino-pyridine-2-carboxylic acid, a valuable scaffold in drug discovery. The general reaction is depicted below:

nitroreduction This compound This compound 3-Aminopyridine-2-carboxylic acid 3-Aminopyridine-2-carboxylic acid This compound->3-Aminopyridine-2-carboxylic acid Nitroreductase (e.g., from E. coli) NADH or NADPH

Caption: Enzymatic reduction of this compound.

Application Note: Nitroreductase-Mediated Reduction

This protocol outlines a general method for the enzymatic reduction of the nitro group of this compound using a commercially available nitroreductase. The progress of the reaction can be monitored by spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol: Nitroreductase Assay

1. Materials and Reagents:

  • This compound

  • Nitroreductase (e.g., from Escherichia coli)

  • NAD(P)H (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • DMSO (Dimethyl sulfoxide)

  • Spectrophotometer or HPLC system

2. Preparation of Solutions:

  • Substrate Stock Solution (10 mM): Dissolve 16.8 mg of this compound in 10 mL of DMSO.

  • NAD(P)H Stock Solution (10 mM): Dissolve 7.1 mg of NADH or 8.3 mg of NADPH in 1 mL of potassium phosphate buffer. Prepare fresh.

  • Enzyme Solution (1 mg/mL): Reconstitute lyophilized nitroreductase in potassium phosphate buffer to a final concentration of 1 mg/mL. Store on ice.

3. Assay Procedure:

  • Set up the reaction mixture in a 1.5 mL microcentrifuge tube or a cuvette:

    • 880 µL of 50 mM Potassium phosphate buffer (pH 7.0)

    • 100 µL of 10 mM NAD(P)H stock solution

    • 10 µL of 10 mM this compound stock solution (final concentration: 100 µM)

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Monitor the reaction by observing the decrease in absorbance at 340 nm (due to the oxidation of NAD(P)H) using a spectrophotometer.

  • Alternatively, monitor the formation of the product, 3-Aminopyridine-2-carboxylic acid, and the consumption of the substrate by HPLC. A C18 reverse-phase column with a suitable gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.

4. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • For HPLC analysis, quantify the substrate and product peaks by integrating their respective areas and comparing them to a standard curve.

ParameterValue
Substrate Concentration100 µM
NAD(P)H Concentration1 mM
Enzyme Concentration10 µg/mL
Buffer50 mM Potassium Phosphate, pH 7.0
Temperature37°C
Monitoring Wavelength340 nm

Part 2: Enzymatic Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is amenable to various enzymatic modifications, including esterification and amidation. Lipases are versatile enzymes that can catalyze these reactions, often in non-aqueous environments to shift the equilibrium towards synthesis.[11][12][13]

Application Note: Lipase-Catalyzed Esterification

This protocol describes the synthesis of an ester derivative of this compound using a lipase in an organic solvent. The choice of alcohol will determine the resulting ester. For this protocol, ethanol is used as an example to produce ethyl 3-nitropyridine-2-carboxylate.

esterification sub This compound + Ethanol prod Ethyl 3-nitropyridine-2-carboxylate + H2O sub->prod Lipase (e.g., Candida antarctica lipase B) Organic Solvent

Caption: Lipase-catalyzed esterification of this compound.

Protocol: Enzymatic Esterification

1. Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., Toluene or Hexane)

  • Molecular sieves (3 Å)

  • TLC plates (silica gel)

  • HPLC system

2. Reaction Setup:

  • In a 25 mL round-bottom flask, add 168 mg (1 mmol) of this compound.

  • Add 10 mL of anhydrous toluene and 0.23 mL (4 mmol) of anhydrous ethanol.

  • Add approximately 1 g of activated molecular sieves to remove the water produced during the reaction.

  • Add 50 mg of immobilized lipase (Novozym® 435).

  • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • For TLC, use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v) and visualize the spots under UV light.

  • Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

4. Characterization:

  • Confirm the identity and purity of the synthesized ester using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterCondition
SubstrateThis compound (1 mmol)
Acyl AcceptorEthanol (4 mmol)
EnzymeImmobilized Candida antarctica lipase B (50 mg)
SolventAnhydrous Toluene (10 mL)
Temperature50°C
Agitation200 rpm

Part 3: Potential as an Enzyme Inhibitor

Pyridine carboxylic acids are a well-established class of compounds that can act as enzyme inhibitors.[6][7][14] The nitrogen atom in the pyridine ring and the carboxylic acid group can participate in interactions with the active site of various enzymes. Therefore, it is plausible that this compound could exhibit inhibitory activity against certain enzymes.

Application Note: Screening for Enzyme Inhibition

This section provides a general workflow for screening this compound as a potential inhibitor of a target enzyme. The specific assay conditions will depend on the enzyme being studied.

inhibition_workflow cluster_0 Screening Workflow Select Target Enzyme Select Target Enzyme Develop/Optimize Enzyme Assay Develop/Optimize Enzyme Assay Select Target Enzyme->Develop/Optimize Enzyme Assay Primary Screen\n(Single Concentration) Primary Screen (Single Concentration) Develop/Optimize Enzyme Assay->Primary Screen\n(Single Concentration) Dose-Response Curve\n(IC50 Determination) Dose-Response Curve (IC50 Determination) Primary Screen\n(Single Concentration)->Dose-Response Curve\n(IC50 Determination) Mechanism of Inhibition Studies Mechanism of Inhibition Studies Dose-Response Curve\n(IC50 Determination)->Mechanism of Inhibition Studies

Sources

Protecting Group Strategies for 3-Nitropyridine-2-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its role in creating complex molecular architectures.[1][2][3] The presence of three distinct functional moieties—a carboxylic acid, a pyridine ring, and a nitro group—offers a versatile platform for derivatization. However, this trifecta of reactivity also presents a significant challenge: the need for a carefully orchestrated protecting group strategy to achieve selective transformations. This guide provides a comprehensive overview of protecting group strategies for this compound, delving into the causal logic behind experimental choices and offering detailed, field-proven protocols.

The inherent chemical nature of this compound dictates the necessity of protecting groups. The acidic proton of the carboxylic acid can interfere with a wide range of reactions, particularly those employing basic or nucleophilic reagents.[4] The pyridine nitrogen, while less basic due to the electron-withdrawing nitro group, can still undergo undesired side reactions such as alkylation or oxidation. Furthermore, the strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the entire molecule, a factor that must be considered when selecting and removing protecting groups.[5]

This document will explore orthogonal protecting group strategies, which allow for the selective deprotection of one functional group in the presence of others, a cornerstone of modern multi-step synthesis.[6][7] We will examine the protection of the carboxylic acid and the pyridine nitrogen, providing detailed protocols and discussing the merits and limitations of each approach.

I. Protection of the Carboxylic Acid Moiety

The primary goal of protecting the carboxylic acid is to mask its acidic proton and prevent its participation in unwanted reactions. Esterification is the most common and effective method for achieving this.[8] The choice of ester depends on the desired stability and the specific conditions required for its subsequent removal.

A. Methyl and Ethyl Esters: The Workhorses

Methyl and ethyl esters are among the most frequently used protecting groups for carboxylic acids due to their ease of introduction and general stability.

Rationale: These simple alkyl esters are stable to a wide range of reaction conditions, including those that are mildly acidic or basic, and many common coupling reactions. Their removal, typically via saponification with a strong base like sodium hydroxide or lithium hydroxide, is straightforward. However, the harsh basic conditions required for deprotection may not be compatible with sensitive functional groups elsewhere in the molecule.

Protocol 1: Fischer Esterification for Methyl 3-nitropyridine-2-carboxylate

This protocol describes a classic acid-catalyzed esterification.[9]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

B. Benzyl Esters: Cleavage by Hydrogenolysis

Benzyl esters offer a significant advantage over simple alkyl esters: they can be removed under neutral conditions via hydrogenolysis.

Rationale: The ability to deprotect under neutral conditions is highly valuable when base-sensitive functional groups are present. The benzyl group is stable to both acidic and basic conditions, providing a robust protecting group for a variety of synthetic transformations.

Protocol 2: Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate or cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (1.5-2.0 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the benzyl ester.

C. tert-Butyl Esters: Acid-Labile Protection

tert-Butyl esters are readily cleaved under acidic conditions, offering another orthogonal deprotection strategy.[10]

Rationale: The steric hindrance of the tert-butyl group provides stability to a wide range of nucleophilic and basic conditions. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which is often used in peptide synthesis.[11]

Protocol 3: Formation of tert-Butyl 3-nitropyridine-2-carboxylate

Materials:

  • This compound

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), tert-butanol (1.5-2.0 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tert-butyl ester.

Protecting GroupReagents for ProtectionDeprotection ConditionsKey Advantages
Methyl/Ethyl Ester Methanol/Ethanol, H₂SO₄NaOH or LiOH, H₂O/MeOHReadily available, stable
Benzyl Ester Benzyl bromide, K₂CO₃, DMFH₂, Pd/CCleaved under neutral conditions
tert-Butyl Ester tert-Butanol, DCC, DMAPTrifluoroacetic acid (TFA)Stable to base, acid-labile

II. Protection of the Pyridine Nitrogen

While the electron-withdrawing nitro group reduces the basicity of the pyridine nitrogen, protection may still be necessary to prevent N-alkylation or other undesired reactions, particularly when strong electrophiles are used.

A. N-Oxide Formation: A Reversible Protection Strategy

Formation of a pyridine N-oxide is a common strategy to protect the nitrogen atom. The N-oxide can be readily reduced back to the parent pyridine.

Rationale: The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions. Importantly, the N-oxide can be removed under mild reducing conditions.[12][13]

Protocol 4: Synthesis of this compound N-oxide

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

  • Dichloromethane (DCM) or acetic acid

  • Sodium thiosulfate (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide.

Deprotection of the N-Oxide

The N-oxide can be deoxygenated using various reducing agents. A common method involves the use of phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

G cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Start This compound Deprotected_COOH Free Carboxylic Acid Deprotected_N Free Pyridine

III. Orthogonal Strategies and Synthetic Applications

The true power of protecting groups lies in their orthogonal application, enabling selective manipulation of a multifunctional molecule. For instance, one could protect the carboxylic acid as a benzyl ester and the pyridine nitrogen as an N-oxide. The N-oxide could then be selectively removed with a reducing agent, leaving the benzyl ester intact for subsequent reactions. Conversely, the benzyl ester could be removed by hydrogenolysis without affecting the N-oxide.

Amide Bond Formation

A primary application of protecting this compound is in amide bond formation, a cornerstone of pharmaceutical synthesis.[14][15] Once the carboxylic acid is appropriately protected (or activated), it can be coupled with a wide range of amines.

Protocol 5: Amide Coupling via Acyl Chloride

This protocol involves the activation of the carboxylic acid to a more reactive acyl chloride.[16]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous toluene or DCM

  • Amine

  • Triethylamine or other non-nucleophilic base

  • Anhydrous DCM

Procedure:

  • Acyl Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature in a well-ventilated fume hood.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the mixture and remove excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the amine (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM at 0 °C.

    • Add a solution of the freshly prepared 3-nitropyridine-2-carbonyl chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

G Start This compound Activation Activation (e.g., SOCl₂) Start->Activation Acyl_Chloride 3-Nitropyridine-2-carbonyl chloride Activation->Acyl_Chloride Amine_Addition Amine Addition (R-NH₂) Acyl_Chloride->Amine_Addition Amide_Product Amide Product Amine_Addition->Amide_Product

IV. Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed and executed protecting group strategy. By understanding the reactivity of each functional group and the principles of orthogonal protection, researchers can navigate the synthetic landscape with precision and control. The choice of protecting groups for the carboxylic acid and the pyridine nitrogen should be guided by the specific reaction conditions of the subsequent synthetic steps and the overall stability of the molecule. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile and important chemical entity.

References

  • Photocatalytic deprotection of pyridine N‐oxides (50 μmol) to... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen - Semantic Scholar. Available at: [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • US3467659A - Process for the reduction of pyridine n-oxides - Google Patents.
  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • Synthesis of 3-nitropyridine (III). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • Protecting Groups for Carboxylic acid - YouTube. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • A novel protecting group methodology for syntheses using nitroxides - RSC Publishing. Available at: [Link]

  • Amino Acid-Protecting Groups. Available at: [Link]

  • This compound | C6H4N2O4 | CID 18376612 - PubChem. Available at: [Link]

  • US2948734A - Esterification of pyridine carboxylic acids - Google Patents.
  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitropyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Section 1: Synthesis Pathway Overview

The synthesis of this compound is a crucial step for accessing various pharmaceutical intermediates. While several routes exist, the most prevalent and well-documented laboratory-scale method involves the transformation of 3-aminopyridine-2-carboxylic acid. This pathway typically proceeds via a two-step, one-pot Sandmeyer-type reaction.

The core transformation relies on the conversion of the aromatic amino group into a diazonium salt, which is an excellent leaving group (N₂), followed by its displacement with a nitro group from a nitrite source, facilitated by a copper catalyst.[1][2] Understanding the delicate nature of the diazonium intermediate is fundamental to achieving a successful outcome.

Synthesis_Overview High-Level Synthetic Workflow cluster_start Starting Material cluster_reaction Core Transformation cluster_end Final Product A 3-Aminopyridine-2-carboxylic acid B Step 1: Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B Reacts with Nitrous Acid C Intermediate: Pyridinium-3-diazonium-2-carboxylate B->C Forms unstable diazonium salt D Step 2: Nitro-dediazoniation (NaNO₂, Cu₂O catalyst) C->D Displacement reaction E This compound D->E Yields final product

Caption: High-level overview of the Sandmeyer-type synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a lab setting?

A1: The most frequently cited method is the Sandmeyer-type reaction starting from 3-aminopyridine-2-carboxylic acid.[3][4] This involves the formation of a diazonium salt from the amino group using sodium nitrite in a strong acid, followed by the copper-catalyzed displacement of the diazonium group with a nitro group.[2][5] While other methods like direct nitration of pyridine precursors exist, they often suffer from poor regioselectivity and harsh conditions.[6]

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis requires strict adherence to safety protocols.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated and allowed to dry. The reaction should always be maintained at low temperatures (0–5 °C) during the diazotization step. Never let the reaction temperature rise uncontrollably.[1]

  • Handling of Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizer. Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas (N₂).[7] Ensure the reaction vessel is not sealed to avoid pressure buildup.

Q3: Why is copper(I) oxide often used as a catalyst?

A3: The copper(I) catalyst plays a crucial role in the single-electron transfer (SET) mechanism of the Sandmeyer reaction.[7] It facilitates the reduction of the diazonium cation to an aryl radical, with the concurrent loss of nitrogen gas. This radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst, completing the catalytic cycle.[7]

Q4: My starting material, 3-aminopyridine-2-carboxylic acid, is poorly soluble. How does this affect the reaction?

A4: The low solubility of the zwitterionic starting material in acidic media is a known challenge. The reaction is typically run as a suspension. It is critical to ensure vigorous and efficient stirring throughout the process to maximize the surface area and allow for the complete conversion of the starting material to the diazonium salt. Incomplete diazotization is a common cause of low yield.

Section 3: Troubleshooting Guide: From Low Yield to Purification Headaches

This section addresses specific problems you may encounter during the synthesis.

Problem/Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Very low or no product yield. 1. Decomposition of Diazonium Salt: The temperature during diazotization exceeded 5 °C.Solution: Maintain strict temperature control (0–5 °C) using an ice/salt bath. Diazonium salts are highly unstable above this temperature and will decompose back to the amine or form phenol byproducts, drastically reducing the yield.[5]
2. Inefficient Diazotization: Poor stirring of the starting material suspension or too rapid addition of sodium nitrite solution.Solution: Use a powerful overhead stirrer. Add the sodium nitrite solution dropwise over an extended period (e.g., 30-60 minutes) to ensure the nitrous acid is consumed as it is formed, preventing its decomposition and ensuring complete reaction with the suspended amine.
The reaction mixture turns dark brown or black, and a tar-like substance forms. Side Reactions and Polymerization: This is often caused by localized "hot spots" from the exothermic reaction or the presence of impurities. The aryl radical intermediate can also initiate polymerization pathways if not efficiently trapped.Solution: Improve cooling and stirring efficiency. Ensure the dropwise addition of reagents occurs directly into the vortex of the stirred solution to maximize dispersion and minimize localized heat and concentration gradients. Use high-purity starting materials.
Product is difficult to isolate from the aqueous solution during workup. Incorrect pH during Extraction/Precipitation: this compound is an amphoteric molecule with a carboxylic acid group and a pyridine nitrogen. At neutral or high pH, it can exist as a soluble carboxylate salt.Solution: The product is a yellow crystalline solid with low solubility in water.[8] After quenching the reaction on ice, the product should precipitate from the cold, acidic solution. Carefully check the pH. If necessary, adjust the pH to be strongly acidic (pH 1-2) to ensure the carboxylic acid is fully protonated, minimizing its water solubility.
The final product is contaminated with a starting material or other impurities. 1. Incomplete Reaction: Insufficient reaction time or suboptimal conditions.Solution: Monitor the reaction by TLC (if a suitable system can be found) or allow the reaction to proceed for the full recommended time after all reagents are added. Ensure all of the starting amine has reacted before proceeding to the nitro-dediazoniation step.
2. Inefficient Purification: The crude product may contain residual copper salts or organic byproducts.Solution: Wash the filtered crude product thoroughly with cold water to remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is often necessary to achieve high purity.

Section 4: Detailed Experimental Protocol

This protocol is a synthesized example based on established Sandmeyer reaction principles.[2][9] Researchers should always perform their own risk assessment before starting any new procedure.

Objective: To synthesize this compound from 3-aminopyridine-2-carboxylic acid.

Materials:

  • 3-Aminopyridine-2-carboxylic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Oxide (Cu₂O, catalytic)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice/salt bath.

  • Büchner funnel and filter flask.

Protocol_Workflow cluster_prep Preparation (Fume Hood) cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Nitro-dediazoniation (RT) cluster_workup Step 3: Isolation & Purification prep1 Prepare Solution A: Dissolve NaNO₂ in water. react3 Add Solution A dropwise, keeping Temp < 5 °C. prep1->react3 prep2 Prepare Solution B: Dissolve NaNO₂ and add Cu₂O in water. sand1 Add Solution B to a separate beaker. prep2->sand1 react1 Charge flask with 3-aminopyridine-2-carboxylic acid and conc. H₂SO₄. react2 Cool to 0 °C with vigorous stirring. react1->react2 react2->react3 react4 Stir for 1 hour at 0-5 °C. react3->react4 sand2 Slowly add the cold diazonium salt solution to Solution B with stirring. react4->sand2 sand1->sand2 sand3 Observe gas evolution (N₂). Allow to warm to room temperature. sand2->sand3 sand4 Stir for 2-3 hours at RT. sand3->sand4 work1 Cool the reaction mixture in an ice bath. sand4->work1 work2 Collect precipitate via vacuum filtration. work1->work2 work3 Wash solid with cold water. work2->work3 work4 Recrystallize from ethanol/water. work3->work4 work5 Dry product under vacuum. work4->work5

Caption: Detailed workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare two separate aqueous solutions.

    • Solution A: Dissolve sodium nitrite (1.1 eq) in deionized water.

    • Solution B: In a larger beaker, dissolve sodium nitrite (3.0 eq) in deionized water and add a catalytic amount of copper(I) oxide (approx. 0.1 eq). Stir to create a suspension.

  • Diazotization:

    • To a three-neck flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid.

    • Cool the acid to 0 °C in an ice/salt bath. With vigorous stirring, add 3-aminopyridine-2-carboxylic acid (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. A thick white suspension will form.

    • Once the addition is complete, cool the suspension back down to 0 °C.

    • Begin the dropwise addition of Solution A via a dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0–5 °C.

    • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 60 minutes.

  • Nitro-dediazoniation (Sandmeyer Reaction):

    • Take the beaker containing Solution B and place it in a larger container for secondary containment and cooling if needed.

    • Slowly and carefully, add the cold diazonium salt suspension from the reaction flask to Solution B with efficient stirring. This step is exothermic and will involve significant gas evolution (N₂).

    • Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-3 hours. The mixture will typically change color to a greenish-brown, and a yellow precipitate should form.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

    • Press the solid as dry as possible.

    • For purification, recrystallize the crude solid from a suitable solvent like an ethanol/water mixture.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

  • ChemBK. This compound. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 3-Aminopicolinic acid. [Link]

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Technical Support Center: Purification of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Nitropyridine-2-carboxylic acid (CAS 59290-85-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate.[1] This guide provides field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound from a reaction mixture.

Question 1: My crude product is an oily, non-crystalline residue instead of the expected yellow solid. What went wrong and how can I isolate the product?

Answer:

This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization. As a yellow crystalline solid, this compound's failure to solidify points towards significant contamination.[2]

Plausible Causes & Solutions:

  • Residual High-Boiling Solvent (e.g., DMF, DMSO): Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are excellent for dissolving the product, can be difficult to remove under standard vacuum.[2][3]

    • Solution: Perform an aqueous workup. If your reaction solvent is water-miscible, dilute the crude mixture with a significant volume of water and extract your product into an immiscible organic solvent like ethyl acetate or dichloromethane. If the product precipitates upon adding water, you can filter it directly. Subsequently, wash the organic layer with brine to remove residual water-soluble solvents before drying and concentrating.

  • Presence of Non-polar Byproducts: Unreacted starting materials or non-polar side-products can act as a "eutectic grease," preventing your desired compound from forming a crystal lattice.

    • Solution: An acid-base extraction is highly effective. Since this compound is acidic, it can be selectively separated from neutral or basic impurities. The detailed protocol below is a robust method for isolating the product from such complex mixtures.

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate to form its sodium salt, which is soluble in the aqueous layer. Repeat this extraction 2-3 times to ensure complete transfer.

    • Scientific Rationale: Neutral and basic organic impurities will remain in the organic layer, while the desired product moves to the aqueous phase as a salt.

  • Organic Impurity Removal: Discard the organic layer. Wash the combined aqueous layers with fresh EtOAc or DCM (1-2 times) to remove any remaining non-polar impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3). The this compound will precipitate as a solid.

    • Causality: Re-protonation of the carboxylate salt renders the molecule neutral and significantly less water-soluble, causing it to precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Question 2: My yield is very low after recrystallization. How can I improve it?

Answer:

Low yield from recrystallization is typically a solvent-selection issue. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Plausible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or you may be using an excessive volume of solvent.

    • Solution: Optimize the recrystallization solvent. Ethanol or a mixture of ethanol and water is a good starting point.[2] The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Data Table 1: Recrystallization Solvent Screening
Solvent SystemSolubility (Hot)Solubility (Cold)Expected RecoveryNotes
WaterLowVery LowPoorNot ideal for initial dissolution, but can be used as an anti-solvent.[2]
EthanolHighModerateModerateA good starting point. Use a minimal amount of hot solvent.
Ethanol/WaterHighLowHighDissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethyl Acetate/HexaneHighLowHighDissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent until cloudy. Reheat and cool.
  • Premature Crystallization: The compound may be crystallizing in the funnel during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask. Work quickly to minimize cooling during the filtration step. Adding a small excess of hot solvent (5-10%) before filtration can also help keep the product in solution.

Question 3: My NMR/HPLC analysis shows that the purified product is still contaminated. What are the likely impurities and how do I remove them?

Answer:

Persistent contamination suggests that the impurity has similar chemical properties to your product, making separation difficult. The identity of the impurity depends on the synthetic route.

Plausible Impurities & Advanced Purification:

  • Unreacted Starting Material (e.g., 3-Nitropyridine): If your synthesis involves carboxylation of 3-nitropyridine, any unreacted starting material may co-purify.

    • Removal Strategy: The acid-base extraction described in Protocol 1 should effectively remove the non-acidic 3-nitropyridine. If it persists, a second pass through the protocol or a careful recrystallization may be necessary.

  • Regioisomers (e.g., other Nitropyridine-carboxylic acids): Nitration reactions on pyridine rings can sometimes produce a mixture of isomers.[4][5] These can be very challenging to separate.

    • Removal Strategy: Isomers often have slightly different polarities. Column chromatography on silica gel is the most effective method. Use a solvent system like ethyl acetate/hexane with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and improve peak shape.

Workflow Diagram: Purification and Analysis

The following diagram illustrates the logical workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Reaction Mixture (Oil or Impure Solid) Workup Aqueous Workup / Solvent Removal Crude->Workup InitialSolid Initial Solid Product Workup->InitialSolid Decision Assess Purity (e.g., TLC, crude NMR) InitialSolid->Decision AcidBase Protocol 1: Acid-Base Extraction Decision->AcidBase Oily / High Impurity Recrystal Protocol 2: Recrystallization Decision->Recrystal Mostly Solid / Minor Impurity AcidBase->Recrystal Further Polish Analysis Final Purity Analysis (HPLC, NMR, MS) AcidBase->Analysis Recrystal->Analysis Column Column Chromatography (For Isomer Removal) Column->Analysis Re-analyze Analysis->Column Isomers Detected Pure Pure Product (>98%) Analysis->Pure Purity Confirmed

Caption: Logical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for assessing the final purity of this compound?

A: A combination of techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6][] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure and identify any proton-bearing impurities. The absence of signals from starting materials or solvents is a key indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (168.11 g/mol ).[8]

Q: How should I store purified this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential degradation, although it is generally stable under normal laboratory conditions.

Q: Can this compound be decarboxylated?

A: Yes, pyridine carboxylic acids can be decarboxylated, often at high temperatures. For instance, heating 3-aminopyridine-2-carboxylic acid to 250°C results in decarboxylation to form 3-aminopyridine.[9] While specific conditions for this compound are not as commonly cited, it is a potential thermal degradation pathway to consider if the compound is subjected to excessive heat.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • DiVA Portal. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • PubChem. (n.d.). Picolinic acid. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

Sources

overcoming solubility issues with 3-Nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3-Nitropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during its use, with a primary focus on its solubility characteristics.

Introduction to this compound

This compound is a yellow crystalline solid that serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries[1]. Its chemical structure, featuring both a carboxylic acid and a nitro group on a pyridine ring, imparts unique reactivity but also presents challenges, most notably its limited solubility in aqueous and some organic solvents. Understanding and overcoming these solubility issues is critical for its effective application in research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic solubility properties of this compound?

A1: this compound exhibits low solubility in water. It is, however, soluble in certain organic solvents such as ethanol and dimethylformamide (DMF)[1].

Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility is a result of the molecule's relatively nonpolar aromatic pyridine ring and the nitro group, which is not readily hydrated. While the carboxylic acid group can participate in hydrogen bonding, the overall molecular structure limits its miscibility with water at neutral pH.

Q3: I am observing that the compound is not dissolving in my organic solvent. What could be the reason?

A3: Several factors could be at play. The choice of solvent is critical; while soluble in ethanol and DMF, its solubility in other common organic solvents may be limited. Additionally, the purity of the compound, the temperature of the solvent, and the presence of any moisture can all affect solubility.

Q4: Can I heat the mixture to improve solubility?

A4: Gentle heating can be an effective method to increase the dissolution rate and solubility of this compound in many solvents. However, it is crucial to be aware of the compound's thermal stability to prevent degradation. Always start with gentle warming and monitor for any changes in color or the appearance of degradation products.

Q5: Is the solubility of this compound dependent on pH?

A5: Yes, its solubility is highly pH-dependent due to the presence of the carboxylic acid group. In acidic conditions, the carboxylic acid will be protonated, leading to lower aqueous solubility. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more soluble in water.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a more detailed, step-by-step approach to addressing specific solubility challenges you may encounter during your experiments.

Issue 1: Difficulty Dissolving in Aqueous Solutions

The carboxylic acid moiety of this compound allows for a straightforward pH-adjustment strategy to enhance its aqueous solubility.

Root Cause Analysis:

At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water. The predicted pKa of the carboxylic acid is approximately 1.27. This low pKa indicates a relatively strong acidic nature for the carboxylic acid group.

Troubleshooting Workflow:

Caption: pH Adjustment Workflow for Aqueous Dissolution.

Detailed Protocol for pH-Mediated Dissolution:

  • Prepare a Suspension: Suspend the desired amount of this compound in your aqueous buffer or solution.

  • Select a Base: Choose a suitable base for pH adjustment. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or a non-reactive organic base like triethylamine (TEA) if inorganic salts are to be avoided.

  • Incremental Base Addition: While stirring the suspension, add the base dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As the pH increases above the pKa of the carboxylic acid, you will observe the solid dissolving. For this compound with a predicted pKa of 1.27, dissolution should be significant at a pH of 3 and above.

  • Final pH Adjustment: Continue adding the base until all the solid has dissolved and the desired final pH is reached.

Issue 2: Poor Solubility in Organic Solvents

If you are struggling to dissolve this compound in a specific organic solvent for a reaction or analysis, consider the following strategies.

Solvent Selection Guide:

While precise quantitative data is not widely available, the following table provides a qualitative guide to solvent selection based on the chemical properties of this compound and general solubility principles.

Solvent ClassExamplesExpected SolubilityRationale & Expert Insights
Polar Protic Methanol, EthanolGoodThe carboxylic acid can hydrogen bond with the solvent. Ethanol is a known good solvent for this compound.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)ExcellentThese solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar parts of the molecule. DMF is a confirmed solvent.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowTHF may offer some solubility, but diethyl ether is likely to be a poor solvent due to its lower polarity.
Halogenated Dichloromethane (DCM), ChloroformLowThese solvents are not polar enough to effectively dissolve the compound.
Non-polar Hexanes, TolueneVery LowThe polarity of the carboxylic acid and nitro groups makes it insoluble in non-polar solvents.

Co-solvent Systems:

If the use of a single solvent is not providing adequate solubility, a co-solvent system can be highly effective.

Workflow for Developing a Co-solvent System:

Caption: Co-solvent System Development Workflow.

Experimental Protocol for Co-solvent System:

  • Primary Solvent: Begin with your primary reaction or formulation solvent in which this compound has poor solubility.

  • Select Co-solvent: Choose a co-solvent in which the compound is known or expected to be highly soluble (e.g., DMF or DMSO).

  • Incremental Addition: While stirring the suspension of the compound in the primary solvent, add the co-solvent in small increments (e.g., 1-5% of the total volume at a time).

  • Observe and Record: After each addition, allow time for equilibration and observe if dissolution occurs. Record the volume of co-solvent added.

  • Optimization: Continue adding the co-solvent until complete dissolution is achieved. The final ratio of solvents should be noted for reproducibility. The goal is to use the minimum amount of co-solvent necessary.

Issue 3: Compound Crashes Out of Solution

Precipitation of the compound from a solution can occur due to changes in temperature, solvent composition, or pH.

Troubleshooting Precipitation:

  • Temperature-Related Precipitation: If the compound precipitates upon cooling, it indicates that the solution was supersaturated at the higher temperature. To avoid this, either maintain a constant elevated temperature (if the compound and other reagents are stable) or increase the solvent volume.

  • Solvent Composition Change: If the compound precipitates after the addition of another reagent dissolved in a different solvent, it is likely due to a change in the overall solvent polarity. In such cases, consider dissolving the added reagent in the same solvent system as the this compound, if possible.

  • pH Shift: In aqueous solutions, a decrease in pH can cause the protonation of the carboxylate and subsequent precipitation. Ensure the solution is adequately buffered to maintain the desired pH throughout the experiment.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations or specific formulations, more advanced techniques may be necessary.

Solid Dispersions

Creating a solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate and apparent solubility.

Workflow for Preparing a Solid Dispersion:

Caption: Solid Dispersion Preparation Workflow.

Protocol for Solid Dispersion via Solvent Evaporation:

  • Carrier and Solvent Selection: Choose a hydrophilic carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). Select a volatile solvent that dissolves both the this compound and the carrier (e.g., ethanol or a mixture of solvents).

  • Dissolution: Dissolve both the compound and the carrier in the chosen solvent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Milling: The resulting solid mass should be dried thoroughly under vacuum and then gently milled to obtain a fine powder.

Micronization

Reducing the particle size of the compound can increase its surface area, leading to a faster dissolution rate.

Micronization Techniques:

  • Mechanical Milling: Techniques like jet milling or ball milling can be used to reduce particle size. This is a physical process that breaks down larger crystals into smaller ones.

  • In-situ Micronization (pH Shift Precipitation): This involves dissolving the compound at a high pH (where it is soluble) and then rapidly neutralizing the solution to cause the precipitation of fine particles. A high-speed homogenizer can be used during neutralization to prevent particle aggregation.

Safety Information

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • ChemBK. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

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Technical Support Center: Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Nitropyridine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient experimental outcome.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic strategies for preparing this compound:

  • Diazotization of an Amine Precursor: This is arguably the most common route, starting from 3-Aminopyridine-2-carboxylic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by a nitro group, often using a nitrite salt in the presence of a copper catalyst (a variation of the Sandmeyer reaction).[1][2]

  • Oxidation of a Methyl Precursor: This route involves the oxidation of 3-methyl-2-nitropyridine. The methyl group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[3][4]

Q2: Which synthetic route is generally preferred and why?

The choice of route depends on the availability and cost of the starting materials. However, the diazotization route (1) is often preferred in laboratory settings for several reasons:

  • Selectivity: The transformation is highly specific to the amino group, avoiding harsh conditions that could degrade the pyridine ring or the nitro group.

  • Milder Conditions: Diazotization reactions are conducted at low temperatures (typically 0-5 °C), which helps to minimize side reactions and preserve thermally sensitive functional groups.[2]

  • Predictable Side Products: The primary side products, such as the corresponding hydroxyl compound, are well-documented and can often be minimized through careful control of reaction conditions.

The oxidation route can be effective but often requires harsh conditions (high temperatures, strong acids/bases) that can lead to lower yields, decarboxylation, or other undesired side reactions.[3]

Q3: What is the most critical parameter to control during the synthesis via diazotization?

Temperature. The stability of the intermediate diazonium salt is paramount. These salts are notoriously unstable at higher temperatures and can decompose rapidly, often violently, upon warming.[1] Maintaining a temperature between 0 and 5 °C throughout the diazotization and subsequent substitution steps is critical to prevent decomposition of the intermediate and minimize the formation of tars and phenolic byproducts.

Troubleshooting Guide: Synthesis from 3-Aminopyridine-2-carboxylic Acid

This section addresses specific issues encountered when synthesizing this compound via the diazotization of 3-Aminopyridine-2-carboxylic acid.

Experimental Workflow Overview

G cluster_prep Step 1: Diazotization cluster_reaction Step 2: Nitro-de-diazoniation cluster_workup Step 3: Isolation A 3-Aminopyridine-2-carboxylic acid B Dissolve in strong acid (e.g., H₂SO₄, HBF₄) A->B C Cool to 0-5°C B->C D Add NaNO₂ solution dropwise C->D E Formation of Pyridine-2-carboxy-3-diazonium salt D->E G Add diazonium salt solution to nitrite solution E->G F Prepare solution of NaNO₂ and Cu catalyst F->G H Reaction mixture stirred at low temperature G->H I Formation of this compound H->I J Quench reaction I->J K Extract product J->K L Purify (Crystallization/Chromatography) K->L M Final Product L->M

Caption: General workflow for the synthesis of this compound via diazotization.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction resulted in a very low yield, or I only recovered my starting material. What went wrong?

A: This is a common issue that can stem from several factors related to the formation and stability of the diazonium salt intermediate.

  • Possible Cause 1: Incomplete Diazotization. The conversion of the primary amine to the diazonium salt may have been inefficient. This can happen if the amount of sodium nitrite (NaNO₂) was insufficient or if the acidic conditions were not optimal.

    • Solution: Ensure you are using at least one stoichiometric equivalent of NaNO₂. The reaction should be performed in a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) to ensure complete protonation of nitrous acid, forming the active nitrosating agent.[2]

  • Possible Cause 2: Premature Decomposition of the Diazonium Salt. As mentioned, diazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the intermediate will rapidly decompose to N₂ gas and a pyridyl cation, leading to a complex mixture of byproducts.

    • Solution: Use an ice/salt bath to maintain the temperature rigorously between 0 and 5 °C during the addition of NaNO₂ and the subsequent substitution reaction. Add the NaNO₂ solution slowly and monitor the internal temperature with a low-temperature thermometer.

  • Possible Cause 3: Incorrect Order of Addition. Adding the amine solution to the nitrite solution can lead to localized high concentrations of nitrous acid, causing side reactions.

    • Solution: The standard and most reliable procedure is the slow, dropwise addition of the cold NaNO₂ solution to the cold acidic solution of the amine.

Problem 2: The Major Product Isolated is 3-Hydroxypyridine-2-carboxylic acid

Q: My characterization data (NMR, MS) suggests the main product is the hydroxyl-substituted analog, not the nitro compound. Why did this happen?

A: The formation of 3-Hydroxypyridine-2-carboxylic acid is the most common and competitive side reaction in this synthesis. It arises from the reaction of the diazonium intermediate with water, which is present as the solvent.

  • Causality: The pyridyl-diazonium salt is a potent electrophile. While the intended reaction is with the nitrite anion (NO₂⁻), water is also a nucleophile. If the concentration of water is high and the concentration or reactivity of the nitrite anion is low, the nucleophilic attack by water will dominate, leading to the phenolic byproduct after deprotonation.[5]

Reaction Mechanism: Desired vs. Side Reaction

G Start [Pyridyl]-N≡N⁺ Product_Nitro This compound Start->Product_Nitro + NO₂⁻ / Cu⁺ (Desired Path) Product_Hydroxy 3-Hydroxypyridine-2-carboxylic acid (Side Product) Start->Product_Hydroxy + H₂O (Side Reaction)

Caption: Competing reaction pathways for the diazonium intermediate.

  • Mitigation Strategies:

    • Use a Co-solvent: Performing the reaction in a mixed solvent system (e.g., water/acetonitrile) can reduce the effective concentration of water.

    • Increase Nitrite Concentration: Ensure a slight excess of the nitrite salt is used in the second step to favor the desired reaction kinetically.

    • Use a Non-aqueous System: An alternative is to generate the diazonium tetrafluoroborate salt by using NaNO₂ in HBF₄. The salt can sometimes be isolated and then reacted with NaNO₂ in an aprotic solvent, completely avoiding water in the substitution step.

Problem 3: Significant Gas Evolution and Foaming, Leading to Decarboxylation

Q: During the reaction or workup, I observed excessive gas evolution (more than just N₂) and my final product appears to be 3-Nitropyridine. What happened to the carboxylic acid?

A: This indicates that decarboxylation has occurred. Pyridinecarboxylic acids can lose CO₂ under certain conditions, a process that can be exacerbated by heat and the presence of electron-withdrawing groups.

  • Possible Cause 1: Thermal Decarboxylation. Heating the acidic reaction mixture or the isolated product too strongly during workup or purification can induce the loss of the carboxyl group. This compound, having an electron-withdrawing nitro group, can be susceptible to this. While some pyridinecarboxylic acids are quite stable, others decarboxylate upon heating.[6][7] The stability is often dependent on the substitution pattern.[8]

    • Solution: Avoid high temperatures during workup. Use reduced pressure for solvent removal and keep temperatures below 40-50 °C. If purification by distillation is attempted, it must be done under a high vacuum.

  • Possible Cause 2: Unstable Intermediate. The pyridyl cation formed from the decomposition of the diazonium salt is highly unstable and can promote fragmentation of the molecule.

    • Solution: Strict temperature control (0-5 °C) is the best way to prevent the formation of reactive intermediates that could lead to decarboxylation.

Data Summary: Common Side Products
Side ProductMolecular FormulaMolecular Weight ( g/mol )Common Cause
3-Hydroxypyridine-2-carboxylic acidC₆H₅NO₃139.11Reaction of diazonium salt with water
3-NitropyridineC₅H₄N₂O₂124.09Decarboxylation of the desired product
3-Aminopyridine-2-carboxylic acidC₆H₆N₂O₂138.12Incomplete diazotization reaction
Recommended Protocol: Synthesis via Diazotization

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Formation of the Diazonium Salt

  • In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Aminopyridine-2-carboxylic acid (1.0 eq) in 10% sulfuric acid.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be a pale yellow; this is your diazonium salt solution.

Step 2: Nitrite Displacement

  • In a separate, larger beaker, prepare a solution of sodium nitrite (1.5 eq) and a catalytic amount of copper(I) oxide or copper sulfate (0.1 eq) in water. Cool this solution to 0-5 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred nitrite/copper solution. Vigorous bubbling (N₂ evolution) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature over 2-3 hours.

Step 3: Workup and Purification

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

References
  • Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. Department of Chemistry, Norwegian University of Science and Technology. Retrieved from [Link][9]

  • ChemBK. (2024). This compound. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link][11]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link][13]

  • PubChem. (n.d.). This compound. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link][15]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines. Retrieved from [3]

  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. Retrieved from [Link][16]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4978. Retrieved from [Link][17]

  • Reddit. (2022). Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation. Retrieved from [Link][18]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Retrieved from [19]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from [20]

  • Dunn, G. E., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link][6]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link][7]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link][8]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link][21]

  • PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link][22]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved from [4]

  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link][5]

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Technical Support Center: Optimization of Reaction Parameters for 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Nitropyridine-2-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in optimizing their reaction parameters. As a key intermediate in the synthesis of various pharmaceuticals, the efficient production of this compound is of significant interest.[1][2] This document provides practical, experience-driven advice to navigate the common challenges associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary approaches to synthesizing this compound:

  • Route A: Nitration of a Precursor with an Existing Carboxylic Acid or a Group that can be Converted to a Carboxylic Acid. This typically involves the direct nitration of 2-picolinic acid or a derivative. However, the pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution, making nitration challenging.[3][4] Harsh reaction conditions are often required, which can lead to low yields and side products.[3]

  • Route B: Modification of a Pre-nitrated Pyridine Ring. This strategy involves starting with a pyridine ring that already contains the nitro group and then introducing the carboxylic acid functionality. Common methods include the oxidation of a methyl group (e.g., from 3-nitro-2-picoline) or the hydrolysis of a nitrile group (e.g., from 2-cyano-3-nitropyridine).[5][6]

Q2: Why is the direct nitration of 2-picolinic acid often problematic?

Direct nitration of 2-picolinic acid is challenging due to the electron-withdrawing nature of both the nitrogen atom in the pyridine ring and the carboxylic acid group.[3][4] This deactivation of the aromatic system necessitates forceful reaction conditions, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[3] These conditions can lead to several issues, including:

  • Low Yields: The harsh conditions can cause degradation of the starting material and product.[3]

  • Side Reactions: Over-nitration to form dinitrated products is a common side reaction.[3]

  • Safety Concerns: The use of strong, fuming acids at high temperatures poses significant safety risks.

Q3: What are the advantages of synthesizing this compound via hydrolysis of 2-cyano-3-nitropyridine?

The hydrolysis of 2-cyano-3-nitropyridine offers a more controlled and often higher-yielding route to the desired product.[5][6] This method avoids the harsh conditions of direct nitration. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6] This two-step process, involving the synthesis of the cyanopyridine followed by hydrolysis, can provide better overall yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield in the Nitration of 2-Picolinic Acid

Potential Causes:

  • Insufficiently Strong Nitrating Conditions: The deactivated pyridine ring requires a potent nitrating agent.

  • Reaction Temperature is Too Low: The activation energy for the nitration of a deactivated ring is high, requiring elevated temperatures.

  • Reaction Time is Too Short: The reaction may not have proceeded to completion.

  • Product Degradation: Excessively harsh conditions can lead to decomposition.

Solutions:

ParameterRecommended ActionScientific Rationale
Nitrating Agent Use a mixture of fuming nitric acid and concentrated sulfuric acid.The combination of a strong acid with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.
Temperature Control Carefully control the reaction temperature, often in the range of 100-140°C.[7]An optimal temperature ensures the reaction proceeds at a reasonable rate without causing significant degradation of the starting material or product.
Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.This allows for the reaction to be quenched when the maximum yield of the desired product is achieved, minimizing the formation of byproducts.
Stoichiometry Use a slight excess of the nitrating agent.A large excess can increase the likelihood of over-nitration and side reactions.[3]
Issue 2: Formation of Dinitrated Byproducts

Potential Cause:

  • Excessively Harsh Reaction Conditions: High temperatures and a large excess of the nitrating agent can promote a second nitration event.[3]

Solutions:

ParameterRecommended ActionScientific Rationale
Temperature Lower the reaction temperature.Reduces the rate of the second nitration, favoring mono-nitration.[3]
Nitrating Agent Use a minimal excess of the nitrating agent.Limits the availability of the nitronium ion for a second electrophilic attack.[3]
Addition of Reagents Add the nitrating agent slowly and in a controlled manner.Maintains a low concentration of the active nitrating species, which favors the formation of the mono-nitrated product.[3]
Issue 3: Incomplete Hydrolysis of 2-Cyano-3-nitropyridine

Potential Causes:

  • Insufficient Reaction Time or Temperature: Hydrolysis of nitriles can be slow and may require elevated temperatures to proceed to completion.[8]

  • Suboptimal pH: The rate of hydrolysis is dependent on the concentration of acid or base.

Solutions:

ParameterRecommended ActionScientific Rationale
Reaction Conditions Heat the reaction mixture under reflux for an extended period.Provides the necessary energy to overcome the activation barrier for the hydrolysis of the stable nitrile triple bond.
Catalyst Use a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).Acid catalysis protonates the nitrogen of the nitrile, making the carbon more electrophilic for nucleophilic attack by water. Base catalysis involves the direct attack of hydroxide ion on the nitrile carbon.[5][6]
Monitoring Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.Confirms that the reaction has gone to completion before workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Nitro-2-picoline

This protocol outlines a common method for the synthesis of this compound.

Workflow Diagram:

G cluster_0 Oxidation of 3-Nitro-2-picoline start Dissolve 3-Nitro-2-picoline in a suitable solvent (e.g., acetic acid) oxidant Add oxidizing agent (e.g., KMnO₄, SeO₂) in portions start->oxidant 1 heat Heat the reaction mixture under reflux oxidant->heat 2 monitor Monitor reaction by TLC/HPLC heat->monitor 3 workup Quench the reaction and perform workup monitor->workup 4 isolate Isolate and purify the product workup->isolate 5

Caption: Workflow for the oxidation of 3-nitro-2-picoline.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-2-picoline in a suitable solvent such as glacial acetic acid.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., potassium permanganate or selenium dioxide) in portions to the stirred solution. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If potassium permanganate was used, the manganese dioxide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Isolation and Purification: The crude product is dissolved in water and the pH is adjusted to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Protocol 2: Synthesis via Hydrolysis of 2-Cyano-3-nitropyridine

This protocol details the conversion of 2-cyano-3-nitropyridine to the target carboxylic acid.

Workflow Diagram:

G cluster_1 Hydrolysis of 2-Cyano-3-nitropyridine start_hydrolysis Dissolve 2-Cyano-3-nitropyridine in aqueous acid or base heat_hydrolysis Heat the mixture under reflux start_hydrolysis->heat_hydrolysis 1 monitor_hydrolysis Monitor reaction by TLC/HPLC heat_hydrolysis->monitor_hydrolysis 2 acidify Cool and acidify the reaction mixture monitor_hydrolysis->acidify 3 precipitate Collect the precipitated product by filtration acidify->precipitate 4 purify Wash and recrystallize the product precipitate->purify 5

Caption: Workflow for the hydrolysis of 2-cyano-3-nitropyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyano-3-nitropyridine in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • Reaction: Heat the mixture to reflux and maintain this temperature for the required duration. The reaction progress should be monitored by TLC or HPLC.

  • Workup (Acidic Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

  • Workup (Basic Hydrolysis): Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining acid or salt. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • ChemBK. This compound. [Link]

  • Brainly.in. Why nitration of pyridine is difficult?. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • Google Patents.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Quora. Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. [Link]

  • Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Google Patents.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • Reddit. Nitration of 4-acetyl-pyridine : r/Chempros. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Google Patents.
  • European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sometimes challenging reagent. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles.

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. However, the unique electronic properties of this compound can introduce specific hurdles. The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of both the pyridine ring and the carboxylic acid, which can lead to common issues such as low or no product yield.

Frequently Asked Questions (FAQs) - Amide Coupling

Question 1: My amide coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?

Answer:

Several factors, stemming from the inherent properties of this compound, can contribute to poor outcomes in amide coupling reactions.

Causality Behind Experimental Choices:

The primary suspect is often the reduced nucleophilicity of the amine coupling partner under acidic conditions, a situation exacerbated by the relatively high acidity of this compound due to the electron-withdrawing nitro group.[1][2] Standard coupling conditions may not be sufficient to overcome this.

Troubleshooting Protocol:

  • Choice of Coupling Reagent and Conditions:

    • Standard Reagents (EDC/HOBt, HATU): If you are using standard carbodiimide or uronium-based coupling reagents, ensure strictly anhydrous conditions. The presence of water can hydrolyze the activated acid intermediate.[3]

    • Alternative Activation: For challenging couplings, especially with electron-deficient or sterically hindered amines, converting the carboxylic acid to an acyl fluoride may be more effective. This can be achieved using reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST). Acyl fluorides are generally more reactive towards amines than the corresponding activated esters.[4]

  • Base Selection and Stoichiometry:

    • The choice of base is critical. A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred over pyridine or triethylamine (TEA).[5] This is because less hindered bases can compete with your amine for the activated carboxylic acid.

    • Use at least two equivalents of the base to first neutralize the acidic proton of the carboxylic acid and then to scavenge the acid byproduct formed during the reaction.[6]

  • Reaction Temperature:

    • Many amide couplings are run at room temperature. However, for difficult couplings involving electron-poor components, elevating the temperature to 40-60 °C can increase the reaction rate. Monitor the reaction closely for potential side product formation at higher temperatures.

dot

Caption: Troubleshooting workflow for failed amide coupling.

Question 2: I am observing significant amounts of unreacted starting material and a potential side product that I suspect is the hydrolyzed amide. What is happening and how can I prevent this?

Answer:

The presence of unreacted starting materials points to an incomplete reaction, while the hydrolyzed product suggests instability of the desired amide under the reaction or workup conditions.

Causality Behind Experimental Choices:

The amide bond, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged reaction times or during aqueous workup.[3][7]

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times.

  • Workup Procedure:

    • Neutralize the reaction mixture carefully during workup. A rapid quench with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) is recommended over stronger bases.

    • Minimize the contact time of your product with aqueous acidic or basic layers during extraction.

  • Purification:

    • If hydrolysis is a persistent issue, consider purifying the crude product using non-aqueous methods, such as flash chromatography with a solvent system that does not contain acidic or basic modifiers if possible.

Quantitative Data Summary: Recommended Solvents for Amide Coupling

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dichloromethane (DCM)9.140Good for dissolving starting materials, but low boiling point limits reaction temperature.
N,N-Dimethylformamide (DMF)36.7153Excellent solvent for a wide range of reactants; allows for higher reaction temperatures.[8]
Acetonitrile (MeCN)37.582Aprotic polar solvent, can be a good alternative to DMF.
Tetrahydrofuran (THF)7.666A less polar option, good for reactions where polarity needs to be minimized.

Section 2: Decarboxylation Reactions

Decarboxylation of pyridine-2-carboxylic acids is a known transformation, often facilitated by the nitrogen atom at the 2-position. However, the presence of the nitro group can influence the stability of the intermediate species, potentially leading to undesired outcomes.

Frequently Asked Questions (FAQs) - Decarboxylation

Question 3: I am attempting a thermal decarboxylation of this compound, but the reaction is sluggish and gives a complex mixture of products. What are the key parameters to control?

Answer:

Thermal decarboxylation of pyridine-2-carboxylic acids proceeds through a zwitterionic intermediate.[9] The stability of this intermediate is paramount for a clean reaction.

Causality Behind Experimental Choices:

The electron-withdrawing nitro group can destabilize the positively charged nitrogen in the zwitterionic intermediate, making the decarboxylation less favorable compared to unsubstituted picolinic acid.[2] This can lead to the need for higher temperatures, which in turn can cause decomposition.

Troubleshooting Protocol:

  • Solvent Choice:

    • The choice of solvent can be critical. High-boiling point, inert solvents like diphenyl ether or Dowtherm A are often used for high-temperature decarboxylations.

    • For some substrates, using a solvent that can facilitate proton transfer, such as p-cymene, has been shown to improve yields in related reactions.

  • Temperature Control:

    • Carefully control the reaction temperature. Start with a lower temperature (e.g., 180-200 °C) and gradually increase it while monitoring the reaction. A large excess of temperature can lead to charring and the formation of complex byproducts.

  • Catalysis:

    • While often performed thermally, some decarboxylations can be catalyzed. Copper-based catalysts have been used for the decarboxylation of aromatic carboxylic acids.[10] A small amount of copper(I) oxide or copper powder could be trialed, but this would require careful optimization.

dot

Decarboxylation_Pathway Start 3-Nitropyridine- 2-carboxylic acid Heat Heat Start->Heat Zwitterion Zwitterionic Intermediate Heat->Zwitterion Decarboxylation - CO2 Zwitterion->Decarboxylation Decomposition Decomposition Products Zwitterion->Decomposition High Temp. Product 3-Nitropyridine Decarboxylation->Product

Caption: Proposed pathway for the decarboxylation of this compound.

Section 3: General Troubleshooting

This section covers broader issues that can arise during reactions with this compound.

Frequently Asked Questions (FAQs) - General

Question 4: I am having trouble dissolving this compound in my reaction solvent. What are my options?

Answer:

This compound is a yellow crystalline solid with limited solubility in many common organic solvents.[8]

Solubility Profile and Recommendations:

  • Good Solubility: It is soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[8][11] These are often good choices for reactions, but their high boiling points can make product isolation challenging.

  • Moderate Solubility: It has some solubility in alcohols like ethanol.

  • Low Solubility: It has low solubility in water and non-polar solvents like hexanes and toluene.

Troubleshooting Protocol:

  • Solvent Screening: If your reaction conditions permit, perform small-scale solubility tests with a range of solvents to find the most suitable one.

  • Use of a Co-solvent: In some cases, using a co-solvent system can improve solubility. For example, a mixture of DCM and a small amount of DMF.

  • Salt Formation: For reactions where the carboxylate anion is the active species, pre-forming a salt with a suitable base (e.g., DIPEA) can increase its solubility in some organic solvents.

Question 5: Purification of my reaction mixture containing this compound or its derivatives is proving difficult. What strategies can I employ?

Answer:

The polar nature of the pyridine and nitro functionalities can make purification by standard methods like silica gel chromatography challenging.

Troubleshooting Protocol:

  • Acid-Base Extraction:

    • If your product is neutral, you can often remove unreacted this compound by washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). The acidic starting material will be extracted into the aqueous layer as its salt.

  • Chromatography:

    • Normal Phase (Silica Gel): If using silica gel, consider adding a small amount of a polar modifier like methanol or a few drops of acetic acid to your eluent to improve the peak shape and reduce tailing of polar compounds.

    • Reverse Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be a more effective purification method.

  • Crystallization:

    • If your product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

References

  • Pipzine Chemicals. (n.d.). 4-Nitro-2-pyridinecarboxylic Acid. Retrieved from [Link]

  • Ukpong, E. J., & Ukafia, O. P. (2018). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Ukpong, E. J., & Ukafia, O. P. (2018). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Retrieved from [Link]

  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • McMurry, J. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

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stability of 3-Nitropyridine-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Nitropyridine-2-carboxylic Acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (CAS 59290-85-6). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this compound throughout your experiments. We will explore its stability under various conditions, potential degradation pathways, and best practices for handling and analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

General Properties & Handling

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a yellow crystalline solid.[1] It has a molecular formula of C₆H₄N₂O₄ and a molecular weight of 168.11 g/mol .[2][3] Its solubility is low in water but it is soluble in organic solvents such as ethanol and dimethylformamide.[1] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59290-85-6[2][4]
Molecular Formula C₆H₄N₂O₄[1][2]
Molecular Weight 168.11 g/mol [2][3]
Appearance Yellow crystalline solid[1]
Boiling Point 369.5°C at 760 mmHg (Predicted)[5]
Density 1.57 g/cm³ (Predicted)[5]
Solubility Low in water; Soluble in ethanol, DMF[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperatures are often between 2-8°C.[7] It is crucial to avoid contact with strong oxidizing agents, acids, and bases during storage and handling.[6][8] Standard personal protective equipment (PPE), including gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area or fume hood to avoid inhalation of dust.[1][6]

Thermal & pH Stability

Q3: Is this compound susceptible to thermal degradation?

A3: Yes, there is a significant risk of thermal degradation, primarily through decarboxylation. Pyridinecarboxylic acids, especially those with the carboxylic acid group at the 2-position (α-position) adjacent to the ring nitrogen, are known to undergo decarboxylation upon heating.[9] The electron-withdrawing nature of the pyridine nitrogen facilitates the loss of carbon dioxide. The presence of a nitro group can further influence this process. The primary degradation product would be 3-nitropyridine. Researchers should avoid excessive heating of the solid material or solutions containing the compound.

Q4: How does the stability of this compound change with pH?

A4: The stability is highly pH-dependent. In strongly acidic or basic solutions, the compound's stability can be compromised.

  • Acidic Conditions: While generally stable in dilute acid, concentrated acids can promote degradation.[10] The pyridine nitrogen can be protonated, which may alter the electronic properties and reactivity of the molecule.

  • Basic Conditions: In basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt. This form is generally more water-soluble. However, strong bases may catalyze other degradation reactions, and the stability of the nitro group under basic conditions should be considered.[11] The rate of decarboxylation for pyridinecarboxylic acids is often pH-dependent, with the isoelectric species sometimes showing the maximum rate.[9]

Photostability & Chemical Compatibility

Q5: Is this compound sensitive to light?

Q6: What common reagents or excipients are incompatible with this compound?

A6: Several classes of compounds may be incompatible:

  • Reducing Agents: The nitro group is susceptible to reduction. Strong reducing agents (e.g., sodium borohydride, catalytic hydrogenation with Pd/C) will reduce the nitro group to an amino group, forming 3-aminopyridine-2-carboxylic acid.[13] This reactivity is often exploited in synthesis but is a source of instability if unintended.

  • Strong Oxidizing Agents: Although the nitro group makes the ring electron-deficient, reactions with strong oxidizers are possible and may be violent.[8]

  • Strong Bases: Can lead to unwanted reactions or catalysis of degradation pathways.

  • Pharmaceutical Excipients: In formulation development, potential interactions with excipients must be screened. For example, excipients with primary or secondary amine groups could potentially react with the activated pyridine ring. The Maillard reaction is a known incompatibility between amine-containing drugs and reducing sugars like lactose.[14][15]

Troubleshooting Guides

Scenario 1: You observe unexpected degradation of the compound in a solution during an experiment.

  • Potential Cause 1: Thermal Stress. Was the solution heated? As discussed, decarboxylation is a primary concern.

    • Solution: Minimize heating. If heating is necessary, perform it for the shortest possible duration at the lowest effective temperature. Include a time-zero control sample for comparison.

  • Potential Cause 2: pH Instability. Was the pH of your solution uncontrolled or at an extreme?

    • Solution: Buffer your solution to a pH where the compound is most stable. Conduct a pH stability profile study (see Protocol 2) to determine the optimal pH range.

  • Potential Cause 3: Photodegradation. Was the experiment conducted under ambient or intense light?

    • Solution: Protect your samples from light at all stages using amber glassware or by covering them with aluminum foil.

Scenario 2: You see discoloration (e.g., darkening) of the solid material over time.

  • Potential Cause 1: Improper Storage. The compound may have been exposed to light, moisture, or elevated temperatures.

    • Solution: Re-evaluate your storage conditions. Ensure the container is tightly sealed, stored in a cool (2-8°C), dark, and dry environment.[6][7]

  • Potential Cause 2: Impurities. The presence of reactive impurities from the synthesis could be catalyzing degradation.

    • Solution: Verify the purity of your material using an appropriate analytical method like HPLC or NMR. If necessary, re-purify the compound.

Visualizing Potential Degradation & Workflows

A key degradation pathway for this compound, especially under thermal stress, is decarboxylation.

G reactant This compound product 3-Nitropyridine reactant->product Heat (Δ) -CO₂ co2 CO₂

Caption: Potential thermal decarboxylation pathway.

A systematic approach is crucial for evaluating the stability of any compound. The following workflow outlines a general process for stability testing.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution & Samples thermal Thermal Stress prep->thermal Expose Samples acid Acid Hydrolysis prep->acid Expose Samples base Base Hydrolysis prep->base Expose Samples photo Photolytic Stress prep->photo Expose Samples hplc HPLC-UV/MS Analysis thermal->hplc Analyze at Time Points acid->hplc Analyze at Time Points base->hplc Analyze at Time Points photo->hplc Analyze at Time Points characterize Characterize Degradants hplc->characterize

Caption: General workflow for forced degradation studies.

Experimental Protocols

Protocol 1: Thermal Stress Testing (Solid State)

This protocol assesses the thermal stability of the solid compound.

  • Sample Preparation: Place 5-10 mg of this compound into several clear glass vials.

  • Control Sample: Tightly cap one vial and store it at the recommended condition (2-8°C, protected from light) as the time-zero control.

  • Stress Condition: Place the other vials, loosely capped to allow for gas escape, into a calibrated oven at a selected temperature (e.g., 60°C, 80°C).

  • Time Points: Remove one vial at specified time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Visually inspect for any change in color or appearance.

    • Allow the vial to cool to room temperature.

    • Dissolve the contents in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).

    • Analyze by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products. Compare the chromatograms to the control sample.

Protocol 2: pH Profile and Solution Stability Assessment

This protocol determines the stability of the compound in aqueous solutions at different pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Common buffers include HCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate for pH 9.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol). Spike a small volume of the stock solution into each buffer to achieve a final concentration of approximately 0.1 mg/mL. Ensure the organic solvent percentage is low (<5%) to not significantly alter the aqueous buffer conditions.

  • Experimental Setup:

    • Transfer aliquots of each buffered solution into separate amber vials.

    • Store one set of vials at room temperature (e.g., 25°C) and another at an accelerated temperature (e.g., 40°C).

    • Keep a portion of the initial stock solution refrigerated as a control.

  • Time Points: Analyze samples from each pH and temperature condition at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Directly inject the samples into an HPLC system. Monitor the peak area of the parent compound to determine the percentage remaining over time. The appearance of new peaks indicates degradation.

Protocol 3: Forced Photodegradation Study (ICH Q1B)

This protocol evaluates the photosensitivity of the compound.[12]

  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL in a 1:1 acetonitrile:water mixture).

    • Place the solution into chemically inert, transparent quartz vials.

    • Prepare identical "dark control" samples by wrapping the vials completely in aluminum foil.

  • Exposure: Place the transparent and dark control samples in a photostability chamber.

  • Light Source: Expose the samples to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • Analysis:

    • At the end of the exposure period, retrieve all samples.

    • Analyze the light-exposed samples and the dark control samples by a stability-indicating HPLC method.

    • Compare the chromatograms. Significant degradation in the light-exposed sample relative to the dark control indicates photosensitivity. The dark control accounts for any thermal degradation that may have occurred during the study.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • Khlebnikov, A. I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Taherinia, Z. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]

  • Sherwood, J. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • Goatley, M. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • U.S. Army Armament Research and Development Command. (1977).
  • Navrátilová, V., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of.
  • Gupta, A., et al. (2019).
  • ResearchGate. (2021, July). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful development of downstream products. This guide focuses on the two most common synthetic pathways and the impurities that may arise in each.

Part 1: Synthesis via Oxidation of 2-Methyl-3-nitropyridine

This route involves the oxidation of the methyl group of 2-methyl-3-nitropyridine to a carboxylic acid, typically using a strong oxidizing agent like potassium permanganate (KMnO₄). While seemingly straightforward, this process can present challenges related to reaction control and product purity.

Troubleshooting and FAQs: Oxidation Route

Question 1: My oxidation reaction is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Incomplete oxidation is a common issue and can often be attributed to several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate. A typical starting point is 3-4 molar equivalents relative to the 2-methyl-3-nitropyridine.

  • Inadequate Temperature: The oxidation of the methyl group requires heating. If the reaction temperature is too low, the rate of oxidation will be slow. A temperature range of 80-100°C is generally effective.

  • Poor Solubility: 2-Methyl-3-nitropyridine has limited solubility in water. The reaction is typically run in an aqueous solution. If the starting material is not adequately dispersed, the reaction will be slow. Vigorous stirring is essential. The use of a co-solvent like pyridine or tert-butanol can sometimes improve solubility, but may also lead to side reactions.

  • pH of the Reaction Mixture: The oxidation is typically carried out under neutral or slightly alkaline conditions. The reaction itself produces hydroxide ions, which can be consumed by the acidic product. Maintaining a slightly alkaline pH can sometimes improve the reaction rate.

Question 2: I am observing a significant amount of brown precipitate (manganese dioxide) in my reaction mixture, making workup difficult. How can I manage this?

Answer:

The formation of manganese dioxide (MnO₂) is an inherent part of the reaction when using potassium permanganate. Here’s how to handle it:

  • Filtration: The most common method is to filter the hot reaction mixture through a pad of celite or diatomaceous earth to remove the fine MnO₂ precipitate. Washing the filter cake with hot water is crucial to recover any adsorbed product.

  • Reductive Quench: After the reaction is complete, you can add a reducing agent like sodium bisulfite or oxalic acid to the acidified reaction mixture. This will reduce the MnO₂ to soluble Mn²⁺ salts, simplifying the workup. However, be cautious with the amount of reducing agent to avoid any potential side reactions with your product.

Question 3: What are the most common impurities I should expect from the oxidation of 2-methyl-3-nitropyridine?

Answer:

The primary impurities to be aware of in this synthesis are:

  • Unreacted 2-Methyl-3-nitropyridine: This is the most common impurity, arising from an incomplete reaction.

  • Manganese Dioxide (MnO₂): As mentioned, this is a byproduct of the oxidation and must be completely removed during workup.

  • Over-oxidation Products (minor): While the pyridine ring is relatively stable to permanganate oxidation, harsh conditions (very high temperatures or excessive oxidant) could potentially lead to ring-opened byproducts, though this is generally not a major concern under controlled conditions.

Experimental Protocol: Oxidation of 2-Methyl-3-nitropyridine

This protocol is adapted from a general procedure for the oxidation of alkylarenes using potassium permanganate.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-3-nitropyridine (1.0 eq).

  • Addition of Water: Add water to the flask (approximately 20-30 mL per gram of starting material).

  • Heating: Heat the mixture to 80-90°C with vigorous stirring.

  • Addition of Oxidant: Slowly add potassium permanganate (3.0-4.0 eq) in portions over 1-2 hours. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the hot mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualization: Oxidation Pathway and Impurity Formation

oxidation_pathway SM 2-Methyl-3-nitropyridine Oxidant KMnO4, H2O, Heat SM->Oxidant Incomplete Reaction Product This compound Oxidant->Product Complete Oxidation Impurity1 Unreacted 2-Methyl-3-nitropyridine Oxidant->Impurity1 Impurity2 Manganese Dioxide (MnO2) Oxidant->Impurity2 Byproduct hydrolysis_pathway SM 2-Cyano-3-nitropyridine Reagents H3O+ or OH-, Heat SM->Reagents Incomplete Reaction Impurity1 Unreacted 2-Cyano-3-nitropyridine SM->Impurity1 Intermediate 3-Nitropyridine-2-carboxamide Reagents->Intermediate Partial Hydrolysis Product This compound Reagents->Product Complete Hydrolysis Intermediate->Reagents Incomplete Hydrolysis

Sources

byproduct formation and removal in 3-Nitropyridine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and removal of byproducts in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

Introduction to Synthetic Strategies

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its preparation can be approached through several synthetic routes, with the two most common being the oxidation of 3-methyl-2-nitropyridine and the hydrolysis of 2-cyano-3-nitropyridine. Each pathway presents a unique set of challenges, particularly concerning byproduct formation. This guide will address each of these routes in detail.

Troubleshooting Guide: Byproduct Formation and Removal

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Route 1: Oxidation of 3-Methyl-2-nitropyridine

The oxidation of the methyl group of 3-methyl-2-nitropyridine to a carboxylic acid is a direct and common synthetic strategy.[2][3] However, this transformation can be plagued by incomplete or over-oxidation, leading to a mixture of products.

A1: Incomplete conversion is a common issue and can be addressed by optimizing several reaction parameters:

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically required.[4][5] If you are using a milder oxidant, consider switching to a more powerful one.

  • Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. Oxidation of alkyl side chains on aromatic rings often requires heating.[6] However, excessive heat can lead to decarboxylation of the desired product. A careful balance is necessary.

  • Stoichiometry of the Oxidant: A stoichiometric excess of the oxidizing agent is often necessary to drive the reaction to completion. We recommend a gradual increase in the molar equivalents of the oxidant, monitoring the reaction progress by HPLC or TLC.

  • Reaction Time: These oxidations can be slow. Ensure you are allowing sufficient time for the reaction to go to completion.

A2: The formation of 3-nitro-2-pyridinecarboxaldehyde is a result of incomplete oxidation of the methyl group.[4] The aldehyde is an intermediate in the oxidation of the primary alcohol (formed from the methyl group) to the carboxylic acid.

Causality: The accumulation of the aldehyde byproduct suggests that the oxidizing conditions are not sufficiently strong or the reaction has not proceeded for a long enough duration to complete the oxidation to the carboxylic acid.

Removal Strategy:

  • Further Oxidation: The most straightforward approach is to subject the crude product mixture to further oxidation to convert the residual aldehyde to the desired carboxylic acid.

  • Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a solid bisulfite adduct.

    • Protocol: Dissolve the crude product in a suitable solvent. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde-bisulfite adduct will precipitate and can be removed by filtration. The desired carboxylic acid can then be recovered from the filtrate.

  • Chromatographic Separation: If other methods fail, column chromatography can be employed to separate the more polar carboxylic acid from the less polar aldehyde.

A3: Pyridine carboxylic acids, particularly those with the carboxylic acid group at the 2-position, can be susceptible to decarboxylation, especially at elevated temperatures.[7] The presence of an electron-withdrawing nitro group can influence this stability.

Prevention Strategies:

  • Temperature Control: Carefully control the reaction temperature. Avoid excessive heating during the oxidation and subsequent workup steps.

  • pH of the Medium: The stability of the carboxylic acid can be pH-dependent. During workup, avoid strongly acidic or basic conditions at high temperatures for prolonged periods.

Route 2: Hydrolysis of 2-Cyano-3-nitropyridine

The hydrolysis of the nitrile group in 2-cyano-3-nitropyridine is an effective method to introduce the carboxylic acid functionality. The primary challenge in this route is ensuring the complete conversion of the intermediate amide.

A1: The presence of 3-nitropyridine-2-carboxamide is due to incomplete hydrolysis of the nitrile. The reaction proceeds in two steps: nitrile to amide, then amide to carboxylic acid.[8] The second step is often slower.

Driving the Reaction to Completion:

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[8] For complete hydrolysis to the carboxylic acid, more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) may be necessary compared to the hydrolysis to the amide.

  • Choice of Catalyst:

    • Acid Catalysis: Heating under reflux with a strong aqueous acid like HCl or H₂SO₄ is effective.

    • Base Catalysis: Refluxing with a strong aqueous base like NaOH or KOH will initially form the carboxylate salt.

Byproduct Removal:

  • Re-subject to Hydrolysis: The most effective way to remove the amide is to re-subject the crude product mixture to the hydrolysis conditions to convert the remaining amide to the carboxylic acid.

  • Solvent Extraction: The solubility difference between the carboxylic acid (or its salt) and the amide can be exploited.

    • Protocol (after basic hydrolysis): After basification, the desired product will be in the aqueous layer as the carboxylate salt. The less polar amide byproduct may be partially extracted into an organic solvent like ethyl acetate or dichloromethane. Acidify the aqueous layer to precipitate the pure carboxylic acid.

  • Recrystallization: A carefully chosen solvent system can effectively separate the carboxylic acid from the amide. Carboxylic acids are generally more polar and have different solubility profiles than their corresponding amides. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be screened for optimal separation.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying crude this compound?

A1: Recrystallization is often the most effective and scalable method for purifying the final product.[11] Given that this compound is a solid with some polarity, solvent systems like ethanol/water, methanol/water, or ethyl acetate with a non-polar co-solvent like hexane are good starting points for screening.[1][10] The choice of solvent will depend on the specific impurities present.

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction in real-time. By spotting the reaction mixture alongside standards of the starting material and (if available) the desired product and potential byproducts, you can track the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of the reaction progress and the relative amounts of product and byproducts.[12]

Q3: What are the recommended HPLC conditions for analyzing the purity of this compound?

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Temperature Ambient

This method should be able to separate the polar carboxylic acid from the less polar amide and aldehyde byproducts, as well as the starting materials.

Q4: Are there any specific safety precautions I should take when working with these reactions?

A4: Yes, several safety precautions are crucial:

  • Nitration and Oxidation Reactions: These reactions can be highly exothermic and should be carried out with careful temperature control, often using an ice bath.[17]

  • Strong Acids and Bases: Always handle concentrated acids (sulfuric, nitric) and bases (sodium hydroxide) in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxic Compounds: this compound and its precursors and byproducts should be handled with care as they are potentially toxic.[18] Avoid inhalation and skin contact.

Visual Workflow and Pathway Diagrams

Byproduct_Formation_Oxidation SM 3-Methyl-2-nitropyridine Intermediate 3-Nitro-2-pyridinecarboxaldehyde SM->Intermediate Incomplete Oxidation Product This compound Intermediate->Product Complete Oxidation Decarboxylation 3-Nitropyridine (Decarboxylation Byproduct) Product->Decarboxylation Excessive Heat

Byproduct_Formation_Hydrolysis SM 2-Cyano-3-nitropyridine Intermediate 3-Nitropyridine-2-carboxamide SM->Intermediate Initial Hydrolysis Product This compound Intermediate->Product Complete Hydrolysis

Troubleshooting_Logic Start Crude Product Analysis (TLC/HPLC) Impurity_ID Identify Major Impurity Start->Impurity_ID SM_Present Unreacted Starting Material Impurity_ID->SM_Present Yes Byproduct_Present Reaction Byproduct Impurity_ID->Byproduct_Present No Optimize_Conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry SM_Present->Optimize_Conditions Purification_Strategy Select Purification Method Byproduct_Present->Purification_Strategy Optimize_Conditions->Start Recrystallization Recrystallization Purification_Strategy->Recrystallization Solid Product Chromatography Column Chromatography Purification_Strategy->Chromatography Difficult Separation Acid_Base Acid-Base Extraction Purification_Strategy->Acid_Base Acidic/Basic Properties Differ Final_Product Pure this compound Recrystallization->Final_Product Chromatography->Final_Product Acid_Base->Final_Product

References

  • ChemBK. This compound - Introduction. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • Google Patents.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • SIELC Technologies. Separation of 3-(Phenethyl)pyridine-2-carboxamide on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

  • PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]

  • PubChem. 6-Methyl-3-nitropyridine-2-carboxylic acid. [Link]

  • NIT Rourkela. Oxidation by permanganate: synthetic and mechanistic aspects. [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Technical Support Center: Navigating the Scale-Up of 3-Nitropyridine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Nitropyridine-2-carboxylic acid (3-NPCA). This guide is designed for researchers, chemists, and process development professionals who are transitioning the production of this critical intermediate from the laboratory bench to pilot or manufacturing scale. As an important building block in the pharmaceutical and agrochemical industries, robust and scalable production of 3-NPCA is paramount.[1][2][3][4]

This document moves beyond standard operating procedures to address the nuanced challenges encountered during scale-up. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios, grounded in chemical principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for anyone beginning a scale-up campaign for this compound.

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-Nitropicolinic acid, is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₄.[1][5] It serves as a key intermediate in the synthesis of more complex molecules. Its functional groups—a carboxylic acid at the 2-position and a nitro group at the 3-position—make it a versatile precursor for creating a variety of substituted pyridine rings, which are common motifs in active pharmaceutical ingredients (APIs) and pesticides.[1] For instance, the nitro group can be reduced to an amine, opening pathways for amide bond formations and other functionalizations.[6][7]

Q2: What are the common laboratory-scale synthetic routes to this compound?

While multiple specific pathways exist, they generally fall into two categories:

  • Oxidation of a Pre-nitrated Precursor: This often involves the synthesis or procurement of 2-methyl-3-nitropyridine, which is then oxidized to the corresponding carboxylic acid. This route offers regioselective control of the nitration step.

  • Nitration of a Pyridine Carboxylic Acid Derivative: This involves the direct nitration of 2-pyridinecarboxylic acid (picolinic acid) or a related derivative. This route can be challenged by harsh reaction conditions and the formation of undesired isomers.

The choice of route often depends on the cost and availability of starting materials, as well as the desired impurity profile for the final product.

Q3: What are the primary safety hazards associated with 3-NPCA and its synthesis?

Both the final product and the intermediates/reagents used in its synthesis pose significant hazards that are amplified at scale.

  • This compound: Classified as harmful if swallowed, and causes serious skin and eye irritation.[5] It may also cause respiratory irritation.[5]

  • Nitrating Agents (e.g., Nitric Acid): Highly corrosive and strong oxidizers. Reactions involving nitric acid are often highly exothermic and can lead to runaway reactions if not properly controlled.

  • Starting Materials (e.g., 3-Nitropyridine): These can be toxic if swallowed, cause serious eye damage, and skin/respiratory irritation.[8]

A thorough process safety assessment is mandatory before any scale-up operation. This includes evaluating reaction calorimetry, ensuring adequate heat removal, and planning for quench/containment strategies in case of a thermal runaway.[9]

Q4: What are the key physical properties of 3-NPCA that impact scale-up?

Understanding the physical properties is crucial for designing effective work-up and purification procedures.

PropertyValue / DescriptionScale-Up Implication
Appearance Yellow crystalline solid.[1]Solid handling, filtration, and drying are key unit operations.
Molecular Weight 168.11 g/mol .[5]Used for all stoichiometric calculations.
Solubility Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide (DMF).[1]Affects choice of reaction and crystallization solvents. Poor water solubility can aid in precipitation but may complicate cleaning of aqueous waste streams.
Thermal Stability Prone to decarboxylation at elevated temperatures.[10][11]This is a critical challenge. Distillation and high-temperature drying should be avoided. All heating steps must be carefully controlled.

Section 2: Troubleshooting Guide for Scale-Up

This section provides in-depth, cause-and-effect analysis for common problems encountered during the scale-up of 3-NPCA production.

Problem Area: Reaction Control & Impurity Formation

Q: My reaction is generating an unacceptable level of the decarboxylated impurity, 3-nitropyridine. How can I mitigate this?

Root Cause Analysis: This is one of the most significant challenges in the synthesis of pyridine-2-carboxylic acids. The mechanism of decarboxylation is facilitated by the nitrogen atom adjacent to the carboxyl group, which can stabilize the intermediate formed upon loss of CO₂.[11] This process is highly temperature-dependent and can also be influenced by pH.

Troubleshooting Steps:

  • Strict Temperature Control: The most critical factor is temperature. Any operation involving 3-NPCA, including the reaction itself, work-up, and drying, must be conducted at the lowest feasible temperature.

    • Action: Implement a jacketed reactor with an efficient cooling system. For highly exothermic steps, consider semi-batch processing where one reagent is added slowly to control the rate of heat generation.[9] Validate the maximum safe operating temperature through calorimetric studies (e.g., ARC, DSC).

  • pH Management During Work-up: The stability of the zwitterionic form of the acid can influence the rate of decarboxylation.[10][11] Extreme pH values, especially under heated conditions, should be avoided.

    • Action: When adjusting the pH to precipitate the product from an aqueous solution, ensure the addition of acid or base is done slowly and with efficient cooling to prevent localized heating. Aim for the isoelectric point to maximize precipitation without prolonged exposure to harsh conditions.

  • Minimize Residence Time at High Temperatures: The longer the product is hot, the more decarboxylation will occur.

    • Action: Optimize reaction kinetics to reduce reaction time. Streamline work-up procedures to avoid unnecessary hold times, especially before isolation. For solvent removal, use vacuum distillation at low temperatures rather than atmospheric distillation.

.

Caption: Troubleshooting workflow for decarboxylation.

Q: The impurity profile changes upon scale-up, and I'm seeing new, unidentified peaks in my HPLC analysis. What is the likely cause?

Root Cause Analysis: Scaling up a reaction changes the surface-area-to-volume ratio, which can drastically affect mixing and heat transfer.[9] Inefficient heat dissipation can lead to localized "hot spots" where the temperature is much higher than the sensor reading, driving the formation of side products. Inefficient mixing can lead to localized high concentrations of reagents, also promoting alternative reaction pathways.

Troubleshooting Steps:

  • Re-evaluate Mixer and Reactor Geometry: The stirring efficiency does not always scale linearly. What works in a round-bottom flask may be inadequate in a large reactor.

    • Action: Ensure the agitator design (e.g., pitch-blade turbine, anchor) and speed (RPM) are appropriate for the reactor volume and fluid viscosity to ensure homogeneity. Consider installing baffles to improve mixing and prevent vortexing.

  • Characterize Unknown Impurities: Use techniques like LC-MS to identify the mass of the impurities. This can provide clues to their structure (e.g., isomers, dimers, or products of over-oxidation).

  • Conduct a Process Hazard Analysis (PHA): A systematic review of the process can identify potential deviations that could lead to impurity formation.

    • Action: Review the potential for forming regioisomers during nitration if that step is part of your process. Ensure the quality of starting materials is consistent, as new impurities in raw materials can carry through or catalyze side reactions.

Section 3: Protocols & Methodologies

This section provides illustrative, non-optimized protocols that serve as a starting point for process development. WARNING: These protocols must be thoroughly evaluated for safety and scalability in your specific laboratory or plant environment before implementation.

Illustrative Protocol 1: Oxidation of 2-Methyl-3-nitropyridine

This protocol outlines a conceptual pathway. Specific reagents, solvents, and conditions must be optimized.

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and controlled addition funnel. Ensure the system is inerted with nitrogen.

  • Charge: Charge 2-methyl-3-nitropyridine and a suitable solvent (e.g., water or acetic acid).

  • Heating/Cooling: Bring the reactor contents to the target reaction temperature (e.g., 70-90°C).

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., potassium permanganate solution or hydrogen peroxide with a catalyst) via the addition funnel over 2-4 hours. Carefully monitor the internal temperature to control the exotherm. The rate of addition is the primary means of temperature control.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction for completion by HPLC.

  • Quench & Work-up: Once complete, cool the reaction mixture. Quench any remaining oxidant. Adjust the pH with a suitable acid (e.g., HCl) to precipitate the this compound product.

  • Isolation: Filter the solid product, wash with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent to aid drying.

  • Drying: Dry the product under vacuum at a low temperature (<50°C) to prevent decarboxylation.

.

G A 2-Methyl-3-nitropyridine B This compound A->B  1. Oxidizing Agent (e.g., KMnO₄)  2. Solvent (e.g., H₂O)  3. Heat (Controlled)  4. Acidic Work-up

Caption: General synthetic workflow for oxidation.

Illustrative Protocol 2: In-Process HPLC Monitoring

Monitoring reaction progress is key to ensuring consistent conversion and identifying impurity formation in real-time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is often effective.[12]

  • Detection: UV detection at a wavelength where both the starting material and product have strong absorbance (e.g., 255 nm).[12]

  • Sample Preparation: Carefully quench a small, representative sample of the reaction mixture. Dilute with the mobile phase to a suitable concentration (e.g., 0.1-0.2 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Track the disappearance of the starting material peak and the appearance of the product peak. The decarboxylated impurity (3-nitropyridine) will be less polar and have a longer retention time than the carboxylic acid product.

Section 4: Safety at Scale

Transitioning from fume hood to a pilot plant requires a significant shift in safety mindset from personal protection to engineered controls.

HazardGHS ClassificationRecommended Controls & PPE at Scale
Acute Toxicity (Oral) H302: Harmful if swallowed.[5]Engineering: Closed-system transfers for solids and liquids. PPE: Standard chemical-resistant gloves, lab coat.
Skin Irritation H315: Causes skin irritation.[5]Engineering: Use of glove boxes for sampling. PPE: Chemical-resistant gloves (specify type based on solvent), full-coverage coveralls.
Eye Damage/Irritation H319: Causes serious eye irritation.[5]Engineering: Closed reactors and transfer lines. PPE: Chemical safety goggles and a face shield, especially during charging and sampling.
Respiratory Irritation H335: May cause respiratory irritation.[5]Engineering: Local exhaust ventilation (LEV) at all potential emission points (charging ports, filter dryers). PPE: Use of a respirator may be required based on industrial hygiene assessment.
Exothermic Reaction Not a GHS classification, but a critical process hazard.Engineering: Reactor calorimetry studies, robust cooling systems, pressure relief devices, and a documented emergency quench procedure.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]

  • European Patent Office. (2011). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]

  • Google Patents. (2012). EP2428505A2 - Process For Producing Pyridine Carbocyxlic Acids.
  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (1959). US2916494A - Purification of j-pyridine carboxylic acid.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

Sources

preventing decomposition of 3-Nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this compound effectively. Our goal is to ensure the integrity of your experiments by minimizing the decomposition of this valuable reagent.

Introduction

This compound is a yellow crystalline solid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is centered around the carboxylic acid and nitro groups on the pyridine ring. However, the proximity of the carboxylic acid to the ring nitrogen makes it susceptible to decomposition, primarily through decarboxylation. Understanding and mitigating this instability is critical for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive overview of the decomposition pathways, preventative measures, and troubleshooting strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning from a yellow powder to a darker color?

A color change, often to a darker yellow, orange, or brown, is a common indicator of decomposition. The primary degradation product is likely 3-nitropyridine, formed via decarboxylation. This process can be accelerated by exposure to heat, light, or certain chemical environments.

Q2: I'm seeing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?

An unexpected peak could be a degradation product. The most probable impurity arising from decomposition is 3-nitropyridine. Depending on the reaction conditions, other byproducts from reactions involving the nitro group may also be present. We recommend running a control sample of this compound that has been subjected to the reaction conditions (e.g., heated in the reaction solvent) to help identify any degradation-related peaks.

Q3: Is this compound sensitive to air or moisture?

While the primary instability is related to thermal and photolytic stress, it is good practice to handle and store this compound in a dry environment. Some safety data sheets for similar compounds recommend storing under an inert atmosphere, which can help prevent potential reactions with atmospheric moisture or oxygen, especially at elevated temperatures.[2]

Q4: Can I heat my reaction mixture containing this compound?

Heating should be approached with caution. Pyridine-2-carboxylic acids are known to undergo thermal decarboxylation.[3] The presence of an electron-withdrawing nitro group, as in 5-nitro-picolinic acid, has been shown to increase the rate of decarboxylation.[4] Therefore, it is highly probable that this compound is also sensitive to heat. If heating is necessary, it should be done at the lowest possible temperature and for the shortest duration. Monitoring the reaction for the evolution of CO2 gas is a potential indicator of decomposition.

Q5: What is the optimal pH range for working with this compound?

Troubleshooting Guides

Issue 1: Rapid Decomposition During a Reaction

Symptoms:

  • Vigorous gas evolution (CO2) from the reaction mixture.

  • Significant color change of the reaction mixture.

  • Low yield of the desired product and a high percentage of 3-nitropyridine in the crude product analysis.

Root Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Excessive Temperature Pyridine-2-carboxylic acids are thermally labile and prone to decarboxylation. The electron-withdrawing nitro group likely enhances this instability.[3][4]- Lower the reaction temperature. - If the reaction requires heat, perform a time-course study to determine the optimal balance between reaction rate and decomposition. - Consider alternative, lower-temperature synthetic routes.
Incompatible Reagents Strong bases can deprotonate the carboxylic acid, and in some cases, may promote decarboxylation or other side reactions. Strong oxidizing agents are also generally incompatible with nitroaromatic compounds.[1][6]- Avoid the use of strong, non-nucleophilic bases if possible. If a base is required, consider using a milder base (e.g., sodium bicarbonate, triethylamine) and adding it at a controlled rate at low temperature. - Consult chemical incompatibility charts before introducing new reagents.[7][8][9]
Solvent Effects The solvent can influence the stability of the compound. Protic solvents, for example, can facilitate the formation of zwitterionic intermediates involved in decarboxylation.- If possible, screen different solvents to find one that minimizes decomposition while still allowing for the desired reaction to proceed. Anhydrous, aprotic solvents may be preferable.
Issue 2: Degradation During Work-up and Purification

Symptoms:

  • The appearance of new impurities in analytical samples taken after work-up compared to in-process controls.

  • Difficulty in isolating the pure desired product, with persistent contamination by 3-nitropyridine.

Root Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Prolonged Exposure to Acidic or Basic Conditions Aqueous acidic or basic washes during work-up can induce decomposition, especially if the temperature is not controlled.- Minimize the duration of any acidic or basic washes. - Perform extractions and washes at low temperatures (e.g., using an ice bath). - Neutralize the reaction mixture to a pH of ~6-7 before extraction, if compatible with the desired product's stability.
High Temperatures During Solvent Removal Using high temperatures during rotary evaporation can cause thermal decomposition of any unreacted this compound or even the product if it is also thermally sensitive.- Remove solvents under reduced pressure at the lowest possible temperature. - For high-boiling solvents, consider alternative removal methods such as lyophilization if the product is soluble in water, or precipitation followed by filtration.
Decomposition on Silica Gel The slightly acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds during column chromatography.- Use a less acidic stationary phase, such as neutral alumina, or silica gel that has been treated with a base (e.g., triethylamine) if compatible with your product. - Perform flash chromatography quickly to minimize the residence time of the compound on the column.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage:

    • Store the compound in a tightly sealed, opaque container to protect it from light and moisture.

    • Keep the container in a cool, dry, and well-ventilated area.[10]

    • For long-term storage, refrigeration (2-8 °C) is advisable.

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and sources of heat.[1][6]

  • Handling:

    • Handle the compound in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

    • Avoid generating dust.

    • When weighing and transferring the solid, use spark-free tools.[12]

Protocol 2: Photostability Assessment (Based on ICH Q1B Guidelines)

This protocol provides a framework for assessing the photostability of this compound.[13][14][15]

  • Sample Preparation:

    • Prepare two sets of samples of the solid compound.

    • Spread a thin layer (not more than 3 mm thick) of the solid in a chemically inert, transparent container (e.g., a glass petri dish).[16]

    • Prepare a "dark control" sample by wrapping an identical container with aluminum foil.

    • If assessing stability in solution, prepare a solution in a relevant, photochemically inert solvent and place it in a transparent container (e.g., quartz cuvette). Prepare a corresponding dark control.

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source that produces a combination of visible and UV light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[13][15]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[14]

  • Analysis:

    • After the exposure period, visually inspect both the test and dark control samples for any changes in color or physical appearance.

    • Analyze both samples using a suitable analytical method, such as HPLC with UV detection, to quantify the amount of this compound remaining and to detect the formation of any degradation products.[17][]

    • Compare the results from the exposed sample to the dark control to differentiate between light-induced and thermally-induced degradation.

Protocol 3: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

DSC can be used to determine the onset temperature of thermal decomposition.[19][20]

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of this compound into a DSC pan.

    • Seal the pan. For assessing decomposition, a pinhole lid may be used to allow gaseous products to escape.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 300-400 °C).

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • An endothermic peak will correspond to the melting point of the compound.

    • A sharp, exothermic event following the melt is indicative of decomposition. The onset temperature of this exotherm provides an indication of the temperature at which rapid thermal decomposition begins. This information is crucial for setting a maximum safe operating temperature for reactions.

Visualization of Concepts

Decomposition Pathway

cluster_conditions Accelerated by: 3-Nitropyridine-2-carboxylic_acid This compound 3-Nitropyridine 3-Nitropyridine 3-Nitropyridine-2-carboxylic_acid->3-Nitropyridine Decarboxylation CO2 CO₂ 3-Nitropyridine-2-carboxylic_acid->CO2 Decarboxylation Heat Heat Light Light Incompatible_Reagents Incompatible Reagents

Caption: Primary decomposition pathway of this compound.

Troubleshooting Workflow

start Decomposition Observed? check_temp Is Reaction Temperature High? start->check_temp Yes no_issue No Apparent Issue start->no_issue No check_light Is Reaction Exposed to Light? check_temp->check_light No lower_temp Lower Temperature check_temp->lower_temp Yes check_reagents Are Incompatible Reagents Present? check_light->check_reagents No protect_light Protect from Light check_light->protect_light Yes change_reagents Modify Reagents/Conditions check_reagents->change_reagents Yes solution Decomposition Minimized lower_temp->solution protect_light->solution change_reagents->solution

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Nitropyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-nitropyridine-2-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Catalyst Selection: Navigating the Options

The synthesis of this compound predominantly involves the oxidation of a suitable precursor, such as 3-nitro-2-picoline. The choice of catalyst is paramount and dictates reaction efficiency, selectivity, and overall yield.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the most common catalysts for the synthesis of this compound?

A1: Historically, potassium permanganate (KMnO₄) has been a widely used oxidizing agent for converting alkylpyridines to their corresponding carboxylic acids.[1][2] However, more contemporary approaches often utilize transition metal catalysts, particularly those based on vanadium and ruthenium, which can offer improved selectivity and milder reaction conditions.[3][4]

Q2: What are the advantages and disadvantages of using potassium permanganate (KMnO₄)?

A2:

Advantages Disadvantages
Cost-effective and readily available: KMnO₄ is an inexpensive and common laboratory reagent. Harsh reaction conditions: Often requires elevated temperatures and can lead to over-oxidation and decomposition of the product.[1]
High oxidizing power: Capable of oxidizing a wide range of substrates.[5] Stoichiometric quantities required: Large amounts of KMnO₄ are needed, leading to significant manganese dioxide waste.
Poor selectivity: Can lead to the formation of byproducts through ring cleavage or decarboxylation.[6]

| | Safety concerns: A strong oxidizer that can form explosive mixtures with organic materials.[7][8][9] |

Q3: Are there more selective alternatives to KMnO₄?

A3: Yes, vanadium-based catalysts, such as vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), have shown high selectivity in the gas-phase oxidation of picolines to their corresponding carboxylic acids.[3][10][11] Ruthenium-based catalysts, like ruthenium trichloride (RuCl₃) in the presence of a co-oxidant, are also effective for a variety of oxidative transformations.[4]

Q4: What are the benefits of using heterogeneous catalysts like V₂O₅/TiO₂?

A4: Heterogeneous catalysts offer several practical advantages in a laboratory and industrial setting:

  • Ease of separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying product purification.

  • Recyclability: The catalyst can often be regenerated and reused for multiple reaction cycles, reducing cost and waste.

  • Potentially milder conditions: Gas-phase oxidations over heterogeneous catalysts can sometimes be performed under less harsh conditions than liquid-phase reactions with strong oxidants.[10][12]

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalyst system for your synthesis.

CatalystSelection Start Define Synthesis Goals (Scale, Purity, Cost) Decision1 Priority? Start->Decision1 KMnO4 Potassium Permanganate (KMnO₄) Protocol_KMnO4 Proceed with KMnO₄ Protocol KMnO4->Protocol_KMnO4 V_Ti Heterogeneous Catalysts (e.g., V₂O₅/TiO₂) Protocol_V_Ti Proceed with V₂O₅/TiO₂ Protocol V_Ti->Protocol_V_Ti Ru_based Homogeneous Catalysts (e.g., RuCl₃/co-oxidant) Protocol_Ru Proceed with Ru-based Protocol Ru_based->Protocol_Ru Decision1->KMnO4 Low Cost & Simplicity Decision2 Gas-phase setup available? Decision1->Decision2 Selectivity & Ease of Purification Decision2->V_Ti Yes Decision2->Ru_based No Troubleshooting cluster_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting cluster_isolation Isolation Troubleshooting Start Experiment Outcome LowYield Low/No Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts IsolationIssues Isolation Problems Start->IsolationIssues CheckCatalyst Verify Catalyst Activity LowYield->CheckCatalyst ReduceTime Reduce Reaction Time/Temp Byproducts->ReduceTime Over-oxidation AdjustpH Adjust pH (avoid acid) Byproducts->AdjustpH Decarboxylation IncreaseOxidation Increase Oxidant/Time Byproducts->IncreaseOxidation Incomplete Oxidation ChangeSolvent Alter Solvent for Precipitation IsolationIssues->ChangeSolvent RemoveCatalyst Improve Catalyst Removal IsolationIssues->RemoveCatalyst OptimizeTemp Optimize Temperature CheckCatalyst->OptimizeTemp CheckSolvent Check Solvent OptimizeTemp->CheckSolvent PurifySM Purify Starting Material CheckSolvent->PurifySM

Caption: A decision-making workflow for troubleshooting common synthesis issues.

III. Experimental Protocols

The following are generalized protocols. Researchers should always first consult and adapt procedures from peer-reviewed literature specific to their chosen catalyst system.

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

Safety First: Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials. [8]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 3-nitro-2-picoline) in a suitable solvent (e.g., water or a mixture of t-butanol and water).

  • Addition of KMnO₄: Slowly add a solution of potassium permanganate in the same solvent to the stirred solution of the starting material. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC. The disappearance of the purple color of the permanganate ion is an indicator of its consumption.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the excess KMnO₄ by adding a reducing agent (e.g., sodium bisulfite or ethanol) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture through a pad of Celite to remove the MnO₂.

    • Wash the filter cake with the reaction solvent.

    • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Protocol 2: Analytical Monitoring by HPLC

Accurate monitoring of the reaction is crucial for optimization.

  • Method: A reverse-phase HPLC method is typically suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is common. [13]* Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 255 nm) is effective. [13]* Sample Preparation: Quench a small aliquot of the reaction mixture, filter it, and dilute with the mobile phase before injection.

IV. References

  • Vertex AI Search. (n.d.). 3-Amino-2-pyridinecarboxylic acid synthesis. ChemicalBook. Retrieved from

  • ResearchGate. (n.d.). Oxidation of 2-picoline over various oxide catalysts. [Download Table]. Retrieved from

  • ResearchGate. (n.d.). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. Retrieved from

  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from

  • ChemBK. (2024, April 9). This compound. Retrieved from

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Retrieved from

  • New Jersey Department of Health. (2002, May). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from

  • MilliporeSigma. (2024, June 2). Potassium permanganate - SAFETY DATA SHEET. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Sciact - CRIS-system of Boreskov Institute of Catalysis. (1998). Studies on the Conditions of Synthesis of Picolinic Acid by Heterogeneous Catalytic Oxidation of 2-Picoline. Retrieved from

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. Retrieved from

  • ResearchGate. (n.d.). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from

  • MDPI. (n.d.). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from

Sources

Technical Support Center: 3-Nitropyridine-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-nitropyridine-2-carboxylic acid. It is structured to address common challenges and provide robust, field-proven solutions for reaction workup and purification.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and behavior of this compound in typical reaction settings.

Q1: What are the key physical and chemical properties of this compound that I should be aware of before starting my experiment?

A1: Understanding the fundamental properties of this compound is critical for experimental design. It is a yellow crystalline solid.[1] Its solubility is a key consideration; it has low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide (DMF).[1] Chemically, its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic group—dictates its behavior during workup. The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to its non-nitrated parent compound, picolinic acid.

Q2: My this compound won't fully dissolve in my reaction solvent. What are my options?

A2: Incomplete dissolution is a common issue. Here are several approaches:

  • Solvent Choice: For reactions like amide couplings, polar aprotic solvents such as DMF, DMSO, or NMP are excellent choices.[2][3]

  • Use of a Base: If the reaction conditions permit, adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is standard practice in many coupling reactions.[2]

  • Gentle Heating: Applying gentle heat can increase solubility, but this must be done cautiously. Prolonged heating, especially in aqueous solutions, can promote unwanted side reactions like decarboxylation.[4]

Q3: Is there a risk of decarboxylation with this compound, and under what conditions?

A3: Yes, decarboxylation is a significant potential side reaction for pyridine-2-carboxylic acids, including the 3-nitro derivative. The nitrogen atom adjacent to the carboxyl group can stabilize the intermediate formed upon loss of CO2.[5] This reaction is typically promoted by heat.[6] While it may not be a major concern at room temperature, refluxing the compound for extended periods, especially in acidic or certain neutral aqueous conditions, can lead to the formation of 3-nitropyridine.[4] Monitoring your reaction by TLC or LC-MS for the appearance of this less polar byproduct is highly recommended.

Q4: What are the primary safety concerns when handling this compound?

A4: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Troubleshooting Guide: Reaction Workup Procedures

This guide uses a problem-and-solution format to address specific experimental challenges.

Problem 1: After an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), I have a very low yield of my desired product.

  • Plausible Cause: Your product may be partially or completely retained in the aqueous layer. The amphoteric nature of the pyridine-carboxylic acid scaffold is the primary reason. At neutral or high pH, the carboxylic acid is deprotonated to its carboxylate form, which is highly water-soluble. At low pH, the pyridine nitrogen is protonated, forming a pyridinium salt, which is also water-soluble.

  • Solution Strategy:

    • pH Adjustment is Critical: Before extraction, you must carefully adjust the pH of the aqueous layer to the isoelectric point of your product, where it has minimal net charge and thus minimal water solubility. For a pyridine carboxylic acid, this is typically in the mildly acidic range (pH 3-5). Use a pH meter or pH paper.

    • Systematic Extraction: After adjusting the pH, perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Salting Out: If the product still has appreciable aqueous solubility, saturate the aqueous layer with sodium chloride (brine).[8] This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

    • Confirm Product Location: Before discarding the aqueous layer, take a small sample, neutralize it, and spot it on a TLC plate against your organic extracts to ensure you are not discarding your product.

Problem 2: My crude product is contaminated with unreacted this compound. How can I remove it?

  • Plausible Cause: The starting material and the product have similar polarities, making chromatographic separation difficult.

  • Solution Strategy:

    • Acid/Base Wash: This is the most effective method. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The acidic starting material will be deprotonated and extracted into the aqueous basic layer, while a neutral product (like an ester or amide) will remain in the organic layer.

    • Verification: After the base wash, you can re-acidify the aqueous layer to pH ~3. If a precipitate forms, it is likely your unreacted starting material, confirming successful separation.

Problem 3: An intractable emulsion or insoluble precipitate formed during the extraction process.

  • Plausible Cause: This often occurs when the pH is near the isoelectric point, causing the compound to precipitate out of both phases. Emulsions can also be caused by fine particulates or high concentrations of dissolved salts.[9]

  • Solution Strategy:

    • Break the Emulsion: Add a significant amount of brine to the separatory funnel and swirl gently (do not shake vigorously). Let it stand for an extended period.[9]

    • Filtration: If a solid precipitate is the issue, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite® with both the aqueous and organic solvents used in the extraction. This will remove the solid, and the filtrate can then be separated.

    • Solvent Modification: Add a different co-solvent. For example, if you are using ethyl acetate, adding a small amount of THF can sometimes help break up emulsions by altering the interfacial tension.

Detailed Protocol: Workup for a Standard Amide Coupling Reaction

This protocol details the workup for a reaction between this compound and a generic amine (R-NH2) using a coupling agent like HATU or T3P®.[2][10]

Reaction: this compound + R-NH2 → 3-Nitro-N-(R)-pyridine-2-carboxamide

  • Quenching the Reaction:

    • Once the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture (typically in DMF or DCM) with 2-3 volumes of ethyl acetate. This facilitates subsequent handling.

  • Initial Aqueous Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash with a 5% aqueous HCl solution. This will protonate and remove basic residues like unreacted amine and DIPEA/pyridine.[10]

  • Bicarbonate Wash (Removal of Starting Acid):

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO3) solution. This deprotonates and removes any unreacted this compound.

    • Causality Check: Bubbling (CO2 evolution) indicates the neutralization of excess acid. Continue washing until bubbling ceases.

  • Brine Wash:

    • Wash the organic layer with saturated aqueous NaCl (brine). This removes the bulk of the dissolved water and helps break any minor emulsions.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification:

    • The crude product can then be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Visual Workflow Diagrams

G cluster_0 General Aqueous Workup Workflow A 1. Quench Reaction (e.g., add water/buffer) B 2. Dilute with Organic Solvent (e.g., EtOAc, DCM) A->B C 3. pH Adjustment (Critical Step: Target Isoelectric Point) B->C D 4. Liquid-Liquid Extraction (Separate Aqueous & Organic Layers) C->D E 5. Wash Organic Layer (e.g., with Brine) D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Filter & Concentrate (Rotary Evaporation) F->G H Crude Product G->H

Caption: General workflow for aqueous workup.

G cluster_1 Troubleshooting Low Yield start Low Yield After Extraction q1 Check pH of Aqueous Layer start->q1 a1_acid pH is too low (<2) Product is a soluble salt q1->a1_acid Acidic a1_base pH is too high (>6) Product is a soluble salt q1->a1_base Basic s1_acid Adjust pH to 3-5 with mild base (NaHCO3) a1_acid->s1_acid q2 Product still in aq. layer? s1_acid->q2 s1_base Adjust pH to 3-5 with mild acid (dil. HCl) a1_base->s1_base s1_base->q2 s2 Saturate with NaCl ('Salting Out') & Re-extract q2->s2 Yes end Improved Yield q2->end No s2->end

Caption: Decision tree for troubleshooting low yields.

Data Summary Table

PropertyValue / ObservationSource(s)
Molecular Formula C6H4N2O4[1][7]
Molecular Weight 168.11 g/mol [7]
Appearance Yellow crystalline solid[1]
Solubility (Water) Low[1]
Solubility (Organic) Soluble in ethanol, DMF, DMSO[1][3]
Potential Side Reactions Decarboxylation (promoted by heat)[4][5][6]
Safety Hazards Harmful if swallowed, skin/eye irritant[7]

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4983. Available at: [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]

  • Jo, H., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (91), e51978. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

  • Reddit. (2022). amide coupling help. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]

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dealing with regioisomer formation in 3-Nitropyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a particular focus on controlling the formation of regioisomers, providing in-depth, experience-driven solutions.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceuticals, presents a significant regioselectivity challenge.[1][2] The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, and the directing effects of the carboxylic acid group further complicate the desired nitration at the C-3 position.[3][4][5]

Two primary synthetic routes are commonly considered:

  • Direct Nitration of Pyridine-2-carboxylic Acid: This is the most direct approach but is plagued by poor regioselectivity and harsh reaction conditions. The carboxylic acid group is a meta-director, while the pyridine nitrogen directs to the C-3 and C-5 positions. This often leads to a mixture of undesired 5-nitro and other isomers.

  • Multi-step Synthesis via an Amino Intermediate: This route offers superior control over regioselectivity. It typically involves the synthesis of 3-aminopyridine-2-carboxylic acid, followed by a Sandmeyer reaction to introduce the nitro group.[6][7]

This guide will focus on troubleshooting issues related to both pathways, with an emphasis on strategies to maximize the yield of the desired 3-nitro isomer.

Logical Flow of Synthetic Approaches

synthesis_flow cluster_0 Direct Nitration Route cluster_1 Indirect Route (Preferred) start1 Pyridine-2-carboxylic Acid direct_nitration Nitration (e.g., HNO3/H2SO4) start1->direct_nitration product_mixture Mixture of Regioisomers (3-nitro, 5-nitro, etc.) direct_nitration->product_mixture separation Difficult Separation product_mixture->separation start2 3-Aminopyridine-2-carboxylic Acid diazotization Diazotization (NaNO2, H+) start2->diazotization sandmeyer Sandmeyer Reaction (Cu(I) salt, NaNO2) diazotization->sandmeyer final_product This compound sandmeyer->final_product caption Comparison of synthetic routes.

Caption: Comparison of synthetic routes.

II. Troubleshooting Guide & FAQs: Direct Nitration of Pyridine-2-carboxylic Acid

Direct nitration is challenging due to the deactivated nature of the pyridine ring and competing directing effects.[3][4][5] The pyridine nitrogen deactivates the ring towards electrophilic attack, and under strongly acidic nitrating conditions, it becomes protonated, further increasing this deactivation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my nitration reaction yielding primarily the 5-nitro isomer instead of the desired 3-nitro isomer?

A1: This is the most common issue. The pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions (meta to the nitrogen). The carboxyl group at C-2 is also a meta-director, which would favor substitution at the 4- and 6-positions. However, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated. The resulting pyridinium ion is even more strongly deactivated, and the positive charge on the nitrogen strongly directs incoming electrophiles to the meta position (C-3 and C-5). The formation of the 5-nitro isomer is often kinetically favored.

Q2: I am observing very low overall yields and recovery of unreacted starting material. What can I do?

A2: The pyridine ring is inherently electron-deficient and, when protonated, becomes highly deactivated towards electrophilic aromatic substitution.[3][5] This necessitates harsh reaction conditions (high temperatures, strong acids), which can also lead to decomposition.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Carefully increase the reaction temperature in increments. Monitor the reaction progress by TLC or HPLC to find the optimal balance between conversion and decomposition.

  • Use a Stronger Nitrating Agent: While fuming nitric acid in concentrated sulfuric acid is standard, employing oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion (NO₂⁺).[8]

  • Consider Alternative Nitrating Systems: Research suggests that nitration with N₂O₅ in an organic solvent followed by reaction with SO₂/HSO₃⁻ in water can yield 3-nitropyridine. This method proceeds through a[1][9] sigmatropic shift of the nitro group rather than direct electrophilic substitution.[10][11][12]

Q3: My reaction is producing a significant amount of dark, tar-like byproducts. What is causing this?

A3: This indicates decomposition of the starting material or product under the harsh reaction conditions. Pyridine derivatives can be sensitive to strong oxidizing acids at high temperatures.

Mitigation Strategies:

  • Precise Temperature Control: Ensure uniform and controlled heating. Use an oil bath and a temperature controller to avoid hotspots.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise at a low temperature (e.g., 0-10 °C) before slowly warming to the reaction temperature. This helps to manage the exothermic nature of the reaction.

  • Anhydrous Conditions: Ensure all reagents and glassware are dry. Water can interfere with the formation of the nitronium ion and may promote side reactions. Using oleum can help maintain an anhydrous environment.[8]

III. Recommended Protocol & Troubleshooting: The Multi-Step Synthesis via 3-Aminopicolinic Acid

This route offers superior regiochemical control and is generally the preferred method for obtaining pure this compound. The key steps are the formation of 3-aminopyridine-2-carboxylic acid and its subsequent conversion to the nitro compound via a Sandmeyer reaction.

Workflow for the Indirect Synthesis Route

indirect_synthesis_workflow start Start with a suitable precursor (e.g., 2-chloro-3-aminopyridine) step1 Introduce the carboxylic acid group (e.g., Grignard reaction with CO2) start->step1 intermediate 3-Aminopyridine-2-carboxylic acid step1->intermediate step2 Diazotization: Form the diazonium salt (NaNO2, HCl, 0-5 °C) intermediate->step2 step3 Sandmeyer Reaction: Introduce the nitro group (NaNO2, Cu(I) salt catalyst) step2->step3 product This compound step3->product caption Workflow for the indirect synthesis.

Caption: Workflow for the indirect synthesis.

Frequently Asked Questions (FAQs)

Q4: My diazotization of 3-aminopyridine-2-carboxylic acid is not proceeding to completion, or I am observing decomposition of the diazonium salt.

A4: The stability of aryl diazonium salts is highly dependent on temperature.

Troubleshooting Steps:

  • Strict Temperature Control: The diazotization must be carried out at low temperatures, typically between 0 and 5 °C, using an ice-salt bath.[13] The diazonium salt should be used immediately in the subsequent Sandmeyer step without isolation.

  • Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl or H₂SO₄) is present. This prevents the diazonium salt from coupling with unreacted amine.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise, keeping the temperature below 5 °C at all times.

Q5: The yield of my Sandmeyer reaction is low, and I am observing the formation of phenolic byproducts.

A5: This is a common side reaction in Sandmeyer chemistry, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent. The mechanism of the Sandmeyer reaction is believed to involve radical intermediates.[6][7]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Catalyst Use a catalytic amount of a copper(I) salt (e.g., Cu₂O or freshly prepared CuCl/CuBr).The Cu(I) ion is essential for the single-electron transfer that initiates the radical mechanism.[6][7]
Nitrite Source Use an excess of sodium nitrite in the presence of the copper catalyst.This serves as the source of the nitro group that ultimately displaces the diazonium functionality.
Temperature Maintain a low temperature (0-10 °C) during the addition of the diazonium salt solution to the copper/nitrite mixture.This minimizes the competing reaction with water to form the phenol.[13]
pH Control The reaction is typically run under acidic conditions.This stabilizes the diazonium salt and is necessary for the overall transformation.
Detailed Experimental Protocol: Sandmeyer Reaction for this compound

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and thermometer, dissolve 3-aminopyridine-2-carboxylic acid (1.0 eq) in a solution of hydrochloric acid (e.g., 2 M) at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a mixture of a copper(I) salt (e.g., 0.2 eq Cu₂O) and an excess of sodium nitrite (e.g., 3.0 eq) in water, and cool to 0 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the copper/nitrite mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.[13]

  • Work-up and Purification:

    • Adjust the pH of the reaction mixture to be acidic to ensure the product is in its carboxylic acid form.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

IV. Conclusion

Controlling regioisomer formation in the synthesis of this compound requires a careful choice of synthetic strategy. While direct nitration is atom-economical, it is often unselective. A multi-step approach via 3-aminopyridine-2-carboxylic acid, utilizing a well-optimized Sandmeyer reaction, provides a more reliable and controllable route to the desired product. By understanding the underlying mechanisms and meticulously controlling reaction parameters, researchers can successfully navigate the challenges of this synthesis.

V. References

  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Pearson. Retrieved January 11, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? (2013, November 25). Quora. Retrieved January 11, 2026, from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024, June 28). Pearson. Retrieved January 11, 2026, from [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved January 11, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved January 11, 2026, from [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. Retrieved January 11, 2026, from [Link]

  • Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. (2025, June 24). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved January 11, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Nitropyridines: Synthesis and reactions. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014, December 1). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Chapter 22, Problem 22.8P. (n.d.). bartleby. Retrieved January 11, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Process for the production of new picolinic acid derivatives. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Nitration of pyridine-2,6-diamines. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020, February 15). Chemical Review and Letters. Retrieved January 11, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. 3-Nitropyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents, presents a valuable case study in the application of modern analytical techniques for structural elucidation. This guide provides an in-depth comparison of the primary spectroscopic methods used to confirm the structure of this molecule, grounded in field-proven insights and experimental data.

Introduction: The Importance of Unambiguous Confirmation

This compound (Molecular Formula: C₆H₄N₂O₄, Molecular Weight: 168.11 g/mol ) is a versatile intermediate in organic synthesis.[1] Its pyridine core, substituted with both a nitro group and a carboxylic acid, offers multiple points for chemical modification, making it a valuable precursor for novel therapeutics. However, the presence of these functional groups and the potential for isomeric impurities necessitate a multi-faceted analytical approach to definitively confirm its structure. This guide will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in achieving this confirmation, comparing their strengths and the unique information each provides.

Comparing Analytical Techniques for Structural Elucidation

The choice of analytical technique is driven by the specific structural questions we need to answer. For this compound, we are primarily concerned with:

  • Confirming the presence of the pyridine ring and its substitution pattern.

  • Verifying the existence and positions of the carboxylic acid and nitro functional groups.

  • Ensuring the correct molecular weight and elemental composition.

The following sections will delve into how NMR, IR, and MS address these questions, culminating in a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring will cause these protons to be significantly deshielded, appearing at high chemical shifts (typically between 7.0 and 9.0 ppm). The carboxylic acid proton is highly acidic and will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and is readily exchangeable with deuterium.[2][3]

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see six distinct signals: one for the carboxylic acid carbonyl carbon (typically in the 165-185 ppm region) and five for the pyridine ring carbons.[2] The carbon bearing the nitro group will also be significantly influenced.

Data Presentation: Expected NMR Data for this compound

Technique Expected Chemical Shifts (ppm) Interpretation
¹H NMR ~8.8-9.2 (dd)Proton at C6 (adjacent to N)
~8.4-8.7 (dd)Proton at C4
~7.6-7.9 (dd)Proton at C5
>10 (br s)Carboxylic acid proton
¹³C NMR ~165-170Carboxylic acid carbon (C=O)
~150-155Pyridine carbon C2 (attached to COOH)
~145-150Pyridine carbon C6
~135-140Pyridine carbon C3 (attached to NO₂)
~125-130Pyridine carbon C4
~120-125Pyridine carbon C5

Note: These are predicted values based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. This technique measures the absorption of infrared radiation by molecular vibrations.

For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and nitro groups.

  • Carboxylic Acid Group: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[3][4] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear between 1760-1690 cm⁻¹.[3][4]

  • Nitro Group: Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching. These are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Data Presentation: Key IR Absorptions for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1760 - 1690 (strong)
Nitro GroupAsymmetric N-O stretch1550 - 1475 (strong)
Nitro GroupSymmetric N-O stretch1360 - 1290 (strong)
Aromatic RingC=C and C=N stretches~1600 - 1450
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern. For this compound (MW = 168.11 g/mol ), we would expect to see a prominent molecular ion peak (M⁺) at m/z = 168.

The fragmentation pattern can be highly informative. Aromatic carboxylic acids often exhibit characteristic losses:

  • Loss of -OH (M-17): A peak at m/z = 151.

  • Loss of -COOH (M-45): A peak at m/z = 123.

The presence of these fragments provides strong evidence for the carboxylic acid functionality.

Experimental Protocols and Workflows

A robust confirmation of the structure of synthesized this compound involves a logical workflow integrating the techniques discussed.

Synthesis of this compound

A common route to 3-nitropyridine derivatives involves the nitration of pyridine precursors. One established method is the reaction of pyridine with dinitrogen pentoxide, which forms an N-nitropyridinium ion.[5][6] This intermediate then rearranges to yield 3-nitropyridine.[5][6] Subsequent oxidation of a suitable substituent at the 2-position, such as a methyl group, can then yield the desired carboxylic acid. For example, the oxidation of 2-chloro-5-methyl-3-nitropyridine can produce the corresponding carboxylic acid.[7]

Diagram: General Analytical Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize Crude Product Purification Purify (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight ID Data_Analysis Analyze & Correlate Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of an organic compound.

Detailed Protocol: Acquiring and Interpreting Spectroscopic Data

1. Sample Preparation:

  • NMR: Dissolve ~5-10 mg of the purified, dry product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
  • IR: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
  • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or analyze directly if using a solid-state ionization technique.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
  • Record the IR spectrum over the range of 4000-400 cm⁻¹.
  • Obtain a high-resolution mass spectrum to confirm the elemental composition.

3. Data Analysis and Structural Confirmation:

  • ¹H NMR: Integrate the signals to confirm the proton ratios. Analyze the coupling patterns (splitting) to determine the relative positions of the protons on the pyridine ring.
  • ¹³C NMR: Confirm the presence of the expected number of carbon signals and compare their chemical shifts to predicted values.
  • IR: Identify the characteristic absorption bands for the carboxylic acid (broad O-H and sharp C=O) and nitro (N-O stretches) groups.
  • MS: Verify that the molecular ion peak corresponds to the calculated molecular weight of C₆H₄N₂O₄. Analyze the fragmentation pattern for characteristic losses.

By integrating the data from these three techniques, a definitive structural assignment can be made. The NMR data provides the detailed connectivity, the IR confirms the presence of the key functional groups, and the MS verifies the molecular formula.

Conclusion: A Self-Validating Approach

The structural confirmation of synthesized this compound is a clear example of the power of a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. By understanding the principles behind each technique and how to interpret the resulting data, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reliability of their scientific work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bakke, J. M., & Ranes, E. (1997).
  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-145.
  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

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  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

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  • Han, J., & Borchers, C. H. (2014). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 4(2), 295-316.
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  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of 3-Nitropyridine-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 3-Nitropyridine-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its inherent reactivity, dictated by the electron-withdrawing nitro group and the acidic carboxylic acid moiety, necessitates a robust and validated analytical strategy to ensure its purity and, by extension, the quality of the final drug product.[1]

This guide provides an in-depth comparison of analytical methodologies for the purity determination of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

The Criticality of Purity for this compound

Impurities in a starting material like this compound can have far-reaching consequences.[3][4] They can be broadly categorized as:

  • Organic Impurities: These include starting materials from the synthesis, by-products of unintended side reactions (such as positional isomers), and degradation products.[4]

  • Inorganic Impurities: Residual catalysts, salts, and other inorganic reagents used during the manufacturing process.[4]

  • Residual Solvents: Organic solvents used during synthesis and purification.[4]

Each class of impurity carries its own risk profile, from potentially altering the pharmacological or toxicological properties of the final API to affecting its stability and manufacturability. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.[3]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the physicochemical properties of this compound—a polar, aromatic compound with a UV-active chromophore.

Technique Principle Applicability to this compound Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Differential partitioning of the analyte between a stationary phase and a mobile liquid phase.Primary Method. Excellent for separating the main component from structurally similar impurities.High resolution and sensitivity; quantitative accuracy and precision; adaptable to various detectors (UV, MS).Requires method development and validation; solvent consumption.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a mobile gas phase.Secondary Method. Requires derivatization to increase the volatility of the carboxylic acid.High efficiency for volatile and semi-volatile compounds; excellent for residual solvent analysis.Destructive technique; derivatization adds complexity and potential for error.[5][6]
Spectroscopy (UV-Vis, FT-IR, NMR) Interaction of the analyte with electromagnetic radiation.Qualitative & Supportive. Used for identification and structural confirmation.Provides structural information (NMR, IR); simple and rapid for identity confirmation (UV-Vis).Generally not a standalone method for purity determination; lower sensitivity for minor impurities compared to chromatography.
Titrimetry (Acid-Base) Neutralization reaction between the acidic analyte and a standardized base.Assay Method. Provides a measure of the total acidic content.Simple, inexpensive, and highly precise for assaying the main component.Non-specific; will quantify any acidic impurity, leading to an overestimation of purity.

Based on this comparison, a validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the cornerstone for the comprehensive purity validation of this compound. It offers the requisite specificity to separate and quantify the main component from its potential impurities.

Workflow for Analytical Method Selection and Validation

The following diagram illustrates the logical workflow for selecting and validating an analytical method for purity determination.

Analytical Method Workflow Figure 1: Workflow for Method Selection and Validation A Define Analytical Target Profile (Purity, Impurities) B Assess Physicochemical Properties of This compound A->B Input for C Select Primary Technique (e.g., RP-HPLC) B->C Guides selection G Select Orthogonal Techniques (GC, Titration, etc.) B->G Guides selection D Method Development & Optimization C->D Initiates E Method Validation (ICH Q2(R1)) D->E Proceeds to F Routine Quality Control Testing E->F Enables H Supportive Data (e.g., Residual Solvents, Total Acidity) G->H Provides H->E Complements Validation Workflow Figure 2: ICH Q2(R1) Validation Workflow for a Purity Method Start Start Validation Specificity Specificity (Peak Purity/Identity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report End Method Approved Report->End

Sources

A Comparative Guide to the Synthetic Routes of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility as a precursor for a variety of more complex molecules, including pharmaceuticals, necessitates efficient and scalable synthetic methods. The strategic placement of the nitro and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, making the choice of synthetic route a critical consideration in any research and development program.

This guide provides an in-depth comparison of four prominent synthetic routes to this compound. Each pathway is analyzed for its chemical logic, experimental feasibility, and overall efficiency. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Pathways

Four primary synthetic strategies for the preparation of this compound are discussed below. Each route begins from a different, readily available starting material.

Route Starting Material Key Transformations Overall Yield (Reported) Advantages Disadvantages
1 2-Methyl-3-nitropyridineSide-chain oxidationModerateDirect conversion of a commercially available precursor.Harsh oxidizing conditions may be required; potential for over-oxidation or ring degradation.
2 2-Amino-3-nitropyridineSandmeyer reaction (cyanation) followed by hydrolysisModerate to GoodUtilizes well-established, reliable reactions.Multi-step process; use of cyanide salts requires stringent safety protocols.
3 Pyridine-2-carboxylic Acid (Picolinic Acid)Direct electrophilic nitrationLow to ModerateConceptually straightforward, using a common starting material.Low regioselectivity and harsh reaction conditions are often required for the nitration of the electron-deficient pyridine ring.
4 2-Chloro-3-nitropyridineNucleophilic substitution (cyanation) followed by hydrolysisGoodHigh-yielding steps; versatile intermediate.Multi-step synthesis; requires handling of toxic cyanide reagents.

Route 1: Oxidation of 2-Methyl-3-nitropyridine

This approach leverages the direct oxidation of the methyl group of 2-methyl-3-nitropyridine to the corresponding carboxylic acid. This method is attractive due to its atom economy and the commercial availability of the starting material.

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed. The reaction is believed to proceed through a radical mechanism, where a benzylic hydrogen is abstracted, followed by further oxidation steps to form the carboxylate. The electron-withdrawing nitro group can deactivate the ring towards oxidative degradation, which can be a competing side reaction.

Experimental Protocol

Materials:

  • 2-Methyl-3-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Hexane

Procedure:

  • A mixture of 2-methyl-3-nitropyridine (1.0 eq) in a solution of pyridine and water is heated to 85°C with stirring.

  • Potassium permanganate (2.8 eq) is added portion-wise over 30 minutes, maintaining the temperature.

  • The reaction mixture is heated for an additional 6 hours and then allowed to stand at room temperature overnight.

  • The mixture is diluted with water and extracted with a mixture of diethyl ether and hexane to remove any unreacted starting material.

  • The aqueous phase is filtered to remove manganese dioxide.

  • The filtrate is acidified with sulfuric acid, leading to the precipitation of the product, this compound, as yellow needles.

  • The product is collected by filtration, washed with cold water, and dried.

Note: This is a general procedure adapted from the oxidation of a related substrate. Optimization of reaction time, temperature, and stoichiometry may be necessary for this specific transformation.

Workflow Diagram

Caption: Oxidation of 2-methyl-3-nitropyridine.

Route 2: From 2-Amino-3-nitropyridine via Sandmeyer Reaction

This two-step sequence involves the conversion of the amino group of 2-amino-3-nitropyridine to a nitrile via the Sandmeyer reaction, followed by hydrolysis of the nitrile to the carboxylic acid.

Mechanistic Rationale

The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group.[1] It proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, cyanide, catalyzed by a copper(I) salt. The resulting 2-cyano-3-nitropyridine is then hydrolyzed under acidic or basic conditions. The carbon of the nitrile is electrophilic and susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.[2][3]

Experimental Protocol

Step 1: Diazotization and Cyanation (Sandmeyer Reaction)

Materials:

  • 2-Amino-3-nitropyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

Procedure:

  • 2-Amino-3-nitropyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 30 minutes to form the diazonium salt solution.

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water is prepared and warmed to 60-70°C.

  • The cold diazonium salt solution is added slowly to the warm cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, the mixture is heated at 60-70°C for an additional 30 minutes.

  • The mixture is cooled, and the precipitated 2-cyano-3-nitropyridine is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of 2-Cyano-3-nitropyridine

Materials:

  • 2-Cyano-3-nitropyridine

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • 2-Cyano-3-nitropyridine (1.0 eq) is added to a mixture of concentrated sulfuric acid and water.

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and carefully poured onto crushed ice.

  • The precipitated this compound is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Workflow Diagram

Caption: Synthesis from 2-amino-3-nitropyridine.

Route 3: Direct Nitration of Pyridine-2-carboxylic Acid

This route aims to introduce the nitro group directly onto the commercially available pyridine-2-carboxylic acid (picolinic acid).

Mechanistic Rationale

The direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation of the nitrogen atom under the strongly acidic conditions of nitration.[4] However, forcing conditions or the use of more reactive nitrating agents can achieve nitration, typically at the 3- and 5-positions. The presence of the carboxylic acid group at the 2-position will also influence the regioselectivity of the nitration. A common method for nitrating pyridines involves the use of nitric acid in the presence of trifluoroacetic anhydride.[5]

Experimental Protocol

Materials:

  • Pyridine-2-carboxylic acid (Picolinic acid)

  • Trifluoroacetic anhydride

  • Nitric acid (fuming)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Pyridine-2-carboxylic acid (1.0 eq) is suspended in dichloromethane.

  • The mixture is cooled in an ice bath, and trifluoroacetic anhydride (2.0 eq) is added slowly.

  • Fuming nitric acid (1.5 eq) is then added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by carefully pouring it onto ice.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to isolate this compound.

Workflow Diagram

Caption: Direct nitration of picolinic acid.

Route 4: From 2-Chloro-3-nitropyridine

This two-step synthesis involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with a cyanide group, followed by hydrolysis of the resulting nitrile.

Mechanistic Rationale

The chlorine atom at the 2-position of 2-chloro-3-nitropyridine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the adjacent nitro group. This allows for its efficient displacement by a cyanide nucleophile. The subsequent hydrolysis of the nitrile to the carboxylic acid follows the same mechanism as described in Route 2.

Experimental Protocol

Step 1: Cyanation of 2-Chloro-3-nitropyridine

Materials:

  • 2-Chloro-3-nitropyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • A solution of 2-chloro-3-nitropyridine (1.0 eq) in DMSO is prepared.

  • Sodium cyanide (1.2 eq) is added portion-wise, and the mixture is heated to 80-100°C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled and poured into ice water.

  • The precipitated 2-cyano-3-nitropyridine is collected by filtration, washed thoroughly with water, and dried.

Step 2: Hydrolysis of 2-Cyano-3-nitropyridine

The procedure for the hydrolysis of 2-cyano-3-nitropyridine is identical to that described in Route 2, Step 2.

Workflow Diagram

Caption: Synthesis from 2-chloro-3-nitropyridine.

Product Characterization Data

This compound

  • Appearance: Yellow crystalline solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 8.95 (dd, J = 4.8, 1.6 Hz, 1H), 8.65 (dd, J = 8.4, 1.6 Hz, 1H), 7.85 (dd, J = 8.4, 4.8 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5, 153.8, 149.2, 145.7, 134.1, 126.2.

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges.

  • Route 1 (Oxidation of 2-Methyl-3-nitropyridine) is the most direct but may require optimization to achieve high yields and avoid side reactions.

  • Route 2 (from 2-Amino-3-nitropyridine) and Route 4 (from 2-Chloro-3-nitropyridine) are robust, multi-step sequences that utilize reliable and well-understood reactions. The choice between these two may depend on the availability and cost of the respective starting materials. Both routes necessitate the use of highly toxic cyanide salts, which requires appropriate safety infrastructure.

  • Route 3 (Direct Nitration of Picolinic Acid) is the least favorable due to the inherent difficulty in controlling the regioselectivity of nitration on an electron-deficient pyridine ring, often resulting in low yields of the desired product.

For large-scale production, Routes 2 and 4 are likely the most practical, provided that safety protocols for handling cyanides are strictly followed. For laboratory-scale synthesis, the choice will depend on the availability of starting materials and the specific experimental capabilities of the research group.

References

  • Organic Syntheses Procedure. picolinic acid hydrochloride. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. 2,3-diaminopyridine. [Link]

  • Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • Google Patents.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • ACS Publications. Synthesis of Some Aminopicolinic Acids. [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Organic Chemistry Portal. KMnO4-Mediated Oxidation as a Continuous Flow Process. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Google Patents.
  • Organic Syntheses Procedure. picolinic acid hydrochloride. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

  • RSC Publishing. Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

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A Comparative Guide to the Biological Activity of 3-Nitropyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group to this scaffold can significantly modulate the molecule's physicochemical properties and biological activity, often enhancing its therapeutic potential. 3-Nitropyridine-2-carboxylic acid, a member of this class, and its analogs are of considerable interest to researchers in drug discovery for their potential applications in oncology and infectious diseases.

This guide provides an in-depth, objective comparison of the biological activity of this compound and its structural isomers and analogs. By synthesizing data from various studies, we will explore the structure-activity relationships (SAR) that govern their efficacy, with a focus on anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only comparative data but also the rationale behind experimental designs and detailed protocols for key assays.

Comparative Biological Efficacy: A Data-Driven Analysis

Direct comparative studies on the biological activity of this compound and its positional isomers under identical experimental conditions are limited in publicly available literature. However, by examining data on various derivatives and analogs, we can infer valuable insights into their structure-activity relationships. The following sections present a comparative analysis of their anticancer and antimicrobial activities based on available experimental data.

Anticancer Activity

The cytotoxic potential of nitropyridine derivatives has been evaluated against various cancer cell lines. The position of the nitro group on the pyridine ring, along with other substitutions, plays a critical role in determining the compound's potency.

Table 1: Comparative Anticancer Activity of Nitropyridine-2-carboxylic Acid Analogs (IC50 Values in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-Nitropyridine analogue (4AZA2891)HT-29 (Colon Adenocarcinoma)0.0054[1]
3-Nitropyridine analogue (4AZA2996)HT-29 (Colon Adenocarcinoma)0.0040[1]
5-Nitropicolinic acidHuman NEU3 Inhibition0.04-0.079[1]

Analysis of Anticancer Data:

The data, although from different studies and on varied derivatives, suggests that the 3-nitropyridine scaffold is a promising framework for developing potent anticancer agents, with some analogs exhibiting activity in the nanomolar range against colon adenocarcinoma cells.[1] 5-Nitropicolinic acid, an isomer of this compound, has also demonstrated significant inhibitory activity against human neuraminidase-3 (NEU3), an enzyme implicated in cancer progression.[1] The variation in activity highlights the sensitivity of the biological response to the precise arrangement of functional groups on the pyridine ring.

Antimicrobial Activity

Nitropyridine derivatives have also been investigated for their efficacy against a range of microbial pathogens. The electron-withdrawing nature of the nitro group is often a key contributor to the antimicrobial mechanism.

Table 2: Comparative Antimicrobial Activity of Nitropyridine Derivatives (MIC Values in µg/mL)

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Nicotinic acid benzylidene hydrazide (nitro substituted)S. aureus, B. subtilis, E. coliComparable to standard drugs[2]
Pyridoxazinone derivative (from 3-hydroxy-2-nitropyridine)E. faecalis7.8[3]
Pyridoxazinone derivative (from 3-hydroxy-2-nitropyridine)S. aureus31.2[3]

Analysis of Antimicrobial Data:

The available data indicates that nitropyridine derivatives possess significant antimicrobial properties. For instance, derivatives of nicotinic acid (pyridine-3-carboxylic acid) bearing a nitro group have shown potent activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, compounds synthesized from 3-hydroxy-2-nitropyridine have demonstrated strong antibacterial effects, particularly against Enterococcus faecalis and Staphylococcus aureus.[3] These findings underscore the potential of the nitropyridine scaffold in the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of nitropyridine-2-carboxylic acids is intrinsically linked to their chemical structure. The interplay between the pyridine ring, the carboxylic acid group, and the nitro group's position dictates the molecule's interaction with biological targets.

  • Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group can polarize the pyridine ring, influencing its ability to participate in π-π stacking and hydrogen bonding interactions with target proteins. The position of the nitro group is critical; for instance, a nitro group at the 3- or 5-position can have a different electronic influence compared to a nitro group at the 4- or 6-position, thereby affecting binding affinity and biological activity.

  • The Carboxylic Acid Moiety: The carboxylic acid group provides a key site for hydrogen bonding and can act as a metal chelator, which is a known mechanism for the inhibition of certain enzymes.[4]

  • Mechanism of Action: While the precise mechanisms are often target-specific, a common pathway for nitroaromatic compounds involves enzymatic reduction of the nitro group within the target cell or microorganism. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that can covalently modify and inactivate essential biomolecules, such as enzymes.

SAR_and_Mechanism cluster_0 Molecular Structure cluster_1 Biological Activity cluster_2 Key Structural Features 3-Nitropyridine-2-carboxylic_acid 3-Nitropyridine- 2-carboxylic acid Anticancer Anticancer Activity 3-Nitropyridine-2-carboxylic_acid->Anticancer Influences Antimicrobial Antimicrobial Activity 3-Nitropyridine-2-carboxylic_acid->Antimicrobial Influences Nitro_Group Nitro Group (Position & Electronic Effects) 3-Nitropyridine-2-carboxylic_acid->Nitro_Group Carboxylic_Acid Carboxylic Acid (H-bonding, Chelation) 3-Nitropyridine-2-carboxylic_acid->Carboxylic_Acid Pyridine_Ring Pyridine Ring (Scaffold) 3-Nitropyridine-2-carboxylic_acid->Pyridine_Ring Analogs Structural Analogs (Isomers, Derivatives) Analogs->Anticancer Modulates Analogs->Antimicrobial Modulates Nitro_Group->Anticancer Critical for Potency Carboxylic_Acid->Antimicrobial Contributes to Mechanism

Caption: Structure-Activity Relationship of this compound and its Analogs.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the biological activities discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_cells Incubate for 24 hours plate_cells->incubate_cells add_compound Add test compounds at varying concentrations incubate_cells->add_compound incubate_compound Incubate for 48-72 hours add_compound->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation with Compound: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. After incubation, the wells are visually inspected for turbidity, indicating microbial growth. The lowest concentration of the agent in a well with no visible growth is the MIC.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of test compounds in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate each well with the microbial suspension prepare_inoculum->inoculate_wells incubate_plate Incubate the plate under appropriate conditions inoculate_wells->incubate_plate read_results Visually inspect for turbidity to determine MIC incubate_plate->read_results end End read_results->end

Sources

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules at every stage of a synthetic pathway is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical rigor. This guide provides an in-depth spectroscopic comparison of 3-Nitropyridine-2-carboxylic acid, a valuable heterocyclic building block, with its common precursors, 2-chloro-3-nitropyridine and 2-methyl-3-nitropyridine. We will explore the causal relationships between the chemical transformations and the resulting spectral changes, offering a clear roadmap for reaction monitoring and structural verification.

The Synthetic Landscape: Charting the Course to this compound

Two common synthetic routes lead to this compound, each starting from a different commercially available precursor. Understanding these pathways is key to appreciating the spectroscopic shifts that occur.

Route A: This pathway involves the oxidation of the methyl group of 2-methyl-3-nitropyridine. This direct conversion is an excellent case study in how the transformation of a simple alkyl group into a carboxylic acid dramatically alters the spectroscopic signature of the molecule.

Route B: An alternative route begins with 2-chloro-3-nitropyridine. This pathway typically involves a nucleophilic substitution to introduce a cyano group, followed by hydrolysis to yield the carboxylic acid. For the purpose of this guide, we will focus on the spectroscopic comparison of the starting materials and the final product, as these represent key milestones in either synthetic strategy.

Synthetic Pathways cluster_0 Route A cluster_1 Route B 2-methyl-3-nitropyridine 2-methyl-3-nitropyridine This compound This compound 2-methyl-3-nitropyridine->this compound Oxidation 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine 2-cyano-3-nitropyridine 2-cyano-3-nitropyridine 2-chloro-3-nitropyridine->2-cyano-3-nitropyridine Cyanation 2-cyano-3-nitropyridine->this compound Hydrolysis

Caption: Synthetic routes to this compound.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic data for this compound and its precursors. The electronic effects of the substituents on the pyridine ring are the primary drivers of the observed spectral differences. The strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, the moderately withdrawing chloro (-Cl) group, and the electron-donating methyl (-CH₃) group each impart a unique electronic fingerprint on the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon environments within a molecule. The chemical shifts are highly sensitive to the electronic nature of the surrounding functional groups.

¹H NMR Data Comparison

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
2-chloro-3-nitropyridine8.477.738.70-
2-methyl-3-nitropyridine7.408.248.642.76 (-CH₃)
This compound~8.5-8.7~7.8-8.0~8.9-9.1>10 (-COOH)

Note: Chemical shifts for this compound are estimated based on analogous structures and electronic effects, as detailed public spectra are limited.

¹³C NMR Data Comparison

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
2-chloro-3-nitropyridine[1]149.8134.1126.1135.9153.2-
2-methyl-3-nitropyridine158.3132.8123.6135.0152.823.4 (-CH₃)
This compound~148-150~135-137~125-127~138-140~154-156~165-170 (-COOH)

Note: Chemical shifts for this compound are estimated based on analogous structures and electronic effects.

Interpretation of NMR Data:

  • Proton NMR: The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the nitro group. In the final product, the presence of the carboxylic acid group further deshields the adjacent H-6 proton. The acidic proton of the carboxyl group is expected to appear at a very high chemical shift, typically above 10 ppm. The methyl group in 2-methyl-3-nitropyridine appears as a singlet in the upfield region, characteristic of alkyl protons.

  • Carbon NMR: The carbon atoms of the pyridine ring show chemical shifts in the aromatic region. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are typically observed at lower field. The introduction of the carboxylic acid group introduces a new signal in the downfield region (around 165-170 ppm), which is a key indicator of successful oxidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Key IR Absorption Bands (cm⁻¹)

CompoundN-O Stretch (asymmetric)N-O Stretch (symmetric)C=O StretchO-H Stretch (Carboxylic Acid)C-Cl Stretch
2-chloro-3-nitropyridine[2]~1530~1350--~700-800
2-methyl-3-nitropyridine~1525~1345---
This compound~1535~1355~1700-1725~2500-3300 (broad)-

Interpretation of IR Data:

The most dramatic change in the IR spectrum upon conversion to this compound is the appearance of two very characteristic bands:

  • A strong, sharp absorption between 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

  • A very broad absorption spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

The presence of the nitro group is confirmed in all three compounds by the strong asymmetric and symmetric N-O stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretch in 2-chloro-3-nitropyridine is typically found in the fingerprint region and can be more difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
2-chloro-3-nitropyridine[3]158/160 (3:1 ratio)128 [M-NO]⁺, 112 [M-NO₂]⁺, 77 [C₅H₃N]⁺
2-methyl-3-nitropyridine138121 [M-OH]⁺, 108 [M-NO]⁺, 92 [M-NO₂]⁺
This compound168151 [M-OH]⁺, 124 [M-CO₂]⁺, 122 [M-NO₂]⁺, 78 [C₅H₄N]⁺

Interpretation of MS Data:

  • Molecular Ion: The molecular ion peak confirms the molecular weight of each compound. For 2-chloro-3-nitropyridine, the presence of chlorine is indicated by the characteristic M+ and M+2 isotopic peaks in an approximately 3:1 ratio.

  • Fragmentation: The fragmentation patterns are dictated by the functional groups present. The loss of the nitro group (NO₂, 46 Da) is a common fragmentation pathway for all three compounds. For this compound, characteristic losses include the hydroxyl radical (OH, 17 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

Experimental Protocols

To ensure the integrity of the spectroscopic data, standardized sample preparation and instrument parameters are crucial.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Utilize a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Employ a proton-decoupled pulse program to obtain singlets for all carbon signals.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization source.

  • Data Acquisition: Set the ionization energy to 70 eV and scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_NMR Dissolve in Deuterated Solvent NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR Prep_IR Place on ATR Crystal IR FT-IR Spectrometer Prep_IR->IR Prep_MS Introduce into Ion Source MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Weight & Fragmentation MS->Data_MS

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its precursors, 2-chloro-3-nitropyridine and 2-methyl-3-nitropyridine, provides a clear and instructive example of how chemical transformations are reflected in spectral data. By understanding the electronic effects of the functional groups involved, researchers can confidently track the progress of their synthesis, confirm the identity of their products, and ensure the purity of their materials. This guide serves as a practical reference for applying NMR, IR, and Mass Spectrometry to the analysis of these and other related heterocyclic compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. 2-Chloro-3-nitropyridine. [Link]

  • PubChem. 2-methyl-3-nitropyridine. [Link]

  • ChemBK. This compound. [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]

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Comparative Efficacy of 3-Nitropyridine-2-Carboxylic Acid Derivatives in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 3-Nitropyridine-2-carboxylic acid derivatives, evaluating their efficacy as potential therapeutic agents. We will delve into their mechanism of action, present supporting experimental data for their biological activity, and compare them with established alternatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this class of compounds.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

Pyridine carboxylic acid isomers and their derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the basis for a multitude of approved drugs targeting a wide array of diseases, including cancer, inflammation, diabetes, and infectious diseases[1][2]. The pyridine ring's aromatic and electron-deficient nature facilitates critical interactions with biological targets, such as π-π stacking and hydrogen bonding, which can enhance binding affinity[1]. The carboxylic acid group adds polarity and can coordinate with metal ions within enzyme active sites, a key feature for many enzyme inhibitors[1][2].

The addition of a nitro group to the pyridine ring, as seen in this compound derivatives, can further modulate the electronic properties of the molecule, potentially leading to novel biological activities. Nitropyridines are known precursors for a range of bioactive molecules with applications as antitumor, antiviral, and anti-neurodegenerative agents[3]. This guide will focus on the synthesis and comparative efficacy of derivatives of this compound, a yellow crystalline solid soluble in organic solvents, which serves as a key intermediate in the synthesis of potential drug candidates and pesticides[4].

Mechanism of Action: Targeting Key Enzymes in Disease

The primary mechanism through which many pyridine carboxylic acid derivatives exert their therapeutic effects is through the inhibition of specific enzymes. The general structure allows for versatile substitutions, enabling the fine-tuning of activity and selectivity for a desired target[1]. For instance, derivatives of nicotinic acid (pyridine-3-carboxylic acid) have shown promise as dual anti-inflammatory and anti-hyperglycemic agents by targeting enzymes like α-amylase and those involved in the inflammatory cascade[5].

The proposed mechanism for the broader class of pyridine carboxylic acid derivatives often involves the carboxylic acid moiety directly participating in the binding within the enzyme's active site. For enzymes like cyclooxygenase (COX), the carboxylate can mimic a portion of the natural substrate, arachidonic acid, to block its conversion to prostaglandins.

Enzyme_Inhibition_Pathway Substrate Natural Substrate (e.g., Arachidonic Acid) Enzyme Enzyme (e.g., COX-2) Substrate->Enzyme Binds to Active Site Product Pro-inflammatory Products Enzyme->Product Catalyzes Conversion Inhibitor 3-Nitropyridine-2-carboxylic Acid Derivative Inhibitor->Enzyme Competitive Inhibition Synthesis_Workflow start Start: This compound + Thionyl Chloride step1 Step 1: Acid Chloride Formation - Reflux mixture - Remove excess SOCl₂ start->step1 step2 Step 2: Amide Formation - Dissolve acid chloride in solvent - Add desired amine dropwise step1->step2 step3 Step 3: Reaction & Workup - Stir at room temperature - Monitor by TLC step2->step3 step4 Step 4: Purification - Aqueous workup - Recrystallization or chromatography step3->step4 end_product End Product: 3-Nitropyridine-2-carboxamide Derivative step4->end_product

Caption: Workflow for the synthesis of 3-Nitropyridine-2-carboxamide derivatives.

Methodology:

  • Acid Chloride Formation: To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). To this solution, add the desired primary or secondary amine dropwise at 0 °C.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-Nitropyridine-2-carboxamide derivative.

In Vitro α-Amylase Inhibition Assay

This protocol is adapted from the methodology used to evaluate the anti-hyperglycemic activity of nicotinic acid derivatives.[5]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a series of test tubes, add 500 µL of the test compound solution at various concentrations.

  • Add 500 µL of the starch solution and 500 µL of the phosphate buffer to each tube.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 500 µL of the α-amylase solution to each tube and incubate for a further 20 minutes at 37 °C.

  • Stop the reaction by adding 1 mL of the DNSA reagent.

  • Heat the tubes in a boiling water bath for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and dilute the mixture with distilled water.

  • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The available evidence on related pyridine carboxylic acid derivatives suggests that the this compound scaffold holds significant promise for the development of novel enzyme inhibitors. The demonstrated anti-inflammatory and anti-hyperglycemic activities of analogous compounds provide a strong rationale for the synthesis and evaluation of a library of this compound derivatives.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Introducing a variety of substituents on the pyridine ring and modifying the carboxylic acid group (e.g., forming esters, amides) will allow for a thorough investigation of the structure-activity relationship (SAR).

  • Screening against a panel of enzymes: Based on the activities of related compounds, screening against targets such as COX-1, COX-2, α-amylase, α-glucosidase, and various kinases is warranted.

  • In vivo efficacy and toxicity studies: Promising candidates identified in in vitro screens should be advanced to animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the this compound core, it is plausible that potent and selective enzyme inhibitors with therapeutic potential can be discovered.

References

  • PubChem. This compound. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • PubMed Central. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Available from: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitropyridine-2-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic materials.[1] Its structure, featuring both a nitro group and a carboxylic acid on the pyridine ring, offers versatile handles for further chemical modification. However, a survey of the scientific literature reveals that direct, single-step catalytic methods for its synthesis are not extensively documented.

The most chemically logical and explored pathway to this molecule involves the selective oxidation of a readily available precursor, 3-methyl-2-nitropyridine. This guide, therefore, provides a comparative analysis of the primary catalytic and oxidative systems employed for this critical transformation. We will delve into the mechanistic rationale, compare performance based on experimental data, and provide detailed protocols to assist researchers in making informed decisions for their synthetic strategies. An alternative two-step approach via an intermediate nitrile will also be discussed as a viable, though less direct, route.

Part 1: Direct Oxidation of 3-Methyl-2-nitropyridine: A Comparative Analysis

The core challenge in synthesizing this compound lies in the selective oxidation of the methyl group at the C-2 position without disrupting the nitro-substituted pyridine ring. Several systems have been employed for the oxidation of methylpyridines, each with distinct advantages and operational considerations.

dot

cluster_0 Oxidative Systems Precursor 3-Methyl-2-nitropyridine SeO2 Selenium Dioxide (SeO2) Precursor->SeO2 Oxidation KMnO4 Potassium Permanganate (KMnO4) Precursor->KMnO4 Oxidation V2O5 V2O5-based Catalysts (Vapor Phase) Precursor->V2O5 Oxidation Product This compound SeO2->Product KMnO4->Product V2O5->Product

Caption: Primary routes for the oxidation of 3-methyl-2-nitropyridine.

Selenium Dioxide (SeO₂): The Riley Oxidation

Selenium dioxide is a well-established reagent for the oxidation of activated methyl and methylene groups, a reaction known as the Riley oxidation.[2] While often used stoichiometrically, its catalytic use in conjunction with a co-oxidant is also possible. For methylpyridines, SeO₂ shows a preference for oxidizing methyl groups at the 2- and 4-positions.[3]

Mechanism & Performance: The reaction proceeds through an initial ene reaction followed by a[4][5]-sigmatropic rearrangement.[2] A critical consideration is controlling the extent of oxidation. The reaction can yield the corresponding aldehyde, the carboxylic acid, or a mixture of both.[3] The presence of water in the reaction medium typically favors the formation of the carboxylic acid.[3] While effective, yields can be variable, and the toxicity of selenium compounds necessitates careful handling and waste disposal. For the oxidation of 2-picoline and 4-picoline to their respective carboxylic acids, yields of 50% and 77% have been reported.[4]

Experimental Protocol: SeO₂ Oxidation of a Methylpyridine This protocol is a generalized procedure based on literature precedents for methylpyridine oxidation.

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 3-methyl-2-nitropyridine (1.0 eq). Add 1,4-dioxane as the solvent, ensuring sufficient volume to dissolve the substrate upon heating.

  • Oxidant Addition: Add powdered selenium dioxide (1.0 - 1.2 eq) and a small amount of water (e.g., 0.1 mL per 10 mL of dioxane).

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, filter the hot mixture through a pad of Celite to remove the black selenium precipitate. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by adjusting the pH of an aqueous solution to precipitate the carboxylic acid, followed by recrystallization.

Potassium Permanganate (KMnO₄): A Powerful, Classic Oxidant

Potassium permanganate is a robust and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[6] The reaction's efficiency is highly dependent on pH, with distinct outcomes in acidic versus alkaline conditions.

Mechanism & Performance: In alkaline or neutral conditions, KMnO₄ oxidizes the methyl group, producing manganese dioxide (MnO₂) as a byproduct. In acidic solutions, the oxidation can be more aggressive and may lead to ring degradation if not carefully controlled.[5] For the synthesis of pyridine carboxylic acids, alkaline conditions are generally preferred to preserve the heterocyclic ring.[5][6] While powerful, the reaction often requires a significant excess of KMnO₄ and generates a large amount of MnO₂ waste, which can complicate product isolation.

Experimental Protocol: Alkaline KMnO₄ Oxidation

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Dissolve 3-methyl-2-nitropyridine (1.0 eq) in water. If solubility is low, a co-solvent like pyridine or t-butanol can be used.

  • Oxidant Addition: Prepare a solution of potassium permanganate (3.0 - 4.0 eq) in water. Heat the substrate solution to 70-80 °C and add the KMnO₄ solution dropwise over several hours. The purple color should dissipate as the reaction proceeds.

  • Reaction: After the addition is complete, continue heating and stirring until the permanganate color is fully discharged.

  • Work-up: Cool the reaction mixture and filter to remove the brown manganese dioxide precipitate. Wash the precipitate thoroughly with hot water.

  • Purification: Combine the filtrate and washings. Acidify the solution with an acid like HCl to the isoelectric point of the carboxylic acid (typically pH 3-4) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Vanadium-Based Catalysts: The Vapor-Phase Approach

For large-scale industrial production of pyridine carboxylic acids like nicotinic acid, vapor-phase oxidation over heterogeneous catalysts is the preferred method.[7] These processes offer high throughput and continuous operation. Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a commonly used catalyst system.[7]

Mechanism & Performance: The reaction involves passing the alkylpyridine substrate, mixed with air and steam, over a fixed or fluidized catalyst bed at high temperatures (250-400 °C). The catalyst facilitates the oxidation of the methyl group. While highly efficient for simpler pyridines, the thermal stability of the nitro group in 3-methyl-2-nitropyridine under these harsh conditions could be a significant concern, potentially leading to decomposition or undesired side reactions. This method is best suited for thermally robust substrates.

Comparative Summary of Oxidative Systems
Catalyst / Reagent SystemTypical ConditionsYieldsSelectivityAdvantagesDisadvantages
**Selenium Dioxide (SeO₂) **Reflux in Dioxane/H₂OModerate (50-77%)[4]Can produce aldehydes and acids[3]Good for 2- and 4-positionsToxic, stoichiometric waste, can be slow
Potassium Permanganate (KMnO₄) 70-100 °C, Alkaline H₂OGood to HighGenerally high for carboxylic acidInexpensive, powerful oxidantGenerates large MnO₂ waste, purification can be difficult
V₂O₅ / TiO₂ (Vapor Phase) 250-400 °C, Gas PhaseHigh (Industrial)HighContinuous process, high throughputHigh energy, harsh conditions, potential substrate decomposition[7]

Part 2: Alternative Two-Step Route via Ammoxidation and Hydrolysis

An alternative strategy circumvents direct oxidation by first converting the methyl group to a nitrile via ammoxidation, followed by hydrolysis to the carboxylic acid. This is a major industrial route for producing nicotinic acid from 3-picoline.

dot

Start 3-Methyl-2-nitropyridine Nitrile 2-Cyano-3-nitropyridine Start->Nitrile Catalytic Ammoxidation (e.g., V₂O₅, NH₃, O₂) End This compound Nitrile->End Catalytic Hydrolysis (Acid, Base, or Nitrilase)

Caption: Two-step synthesis via a nitrile intermediate.

Step 1: Catalytic Ammoxidation This process involves the vapor-phase reaction of the methylpyridine with ammonia and oxygen over a metal oxide catalyst.[8] Catalysts are typically based on vanadium and molybdenum oxides.[9] While specific data for 3-methyl-2-nitropyridine is scarce, this route remains a theoretically powerful option for researchers to explore, potentially offering high selectivity to the nitrile intermediate under optimized conditions.

Step 2: Hydrolysis of the Nitrile The conversion of the 2-cyano-3-nitropyridine intermediate to the final carboxylic acid is a standard transformation. A comparison of catalytic methods is pertinent:

  • Acid/Base Catalysis: This is the traditional method, using strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH) in water to drive the hydrolysis.[10][11] While effective, these conditions can be harsh and require a neutralization step, generating salt waste.

  • Enzymatic Catalysis (Nitrilase): A greener alternative involves the use of nitrilase enzymes, which catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia under mild, aqueous conditions (neutral pH, room temperature).[12] This approach offers exceptional selectivity, avoids harsh reagents, and simplifies downstream processing.

Conclusion

For the laboratory-scale synthesis of this compound, the direct oxidation of 3-methyl-2-nitropyridine remains the most straightforward approach. The choice between potassium permanganate and selenium dioxide depends on the researcher's priorities. KMnO₄ is a cost-effective and powerful option, likely to provide higher yields, but at the cost of significant waste generation. SeO₂ offers a more controlled reaction but requires stringent safety precautions due to its toxicity and may result in lower yields or mixtures of products.

For industrial applications or research focused on developing more sustainable methods, exploring the two-step ammoxidation-hydrolysis route presents a compelling opportunity. The development of a selective heterogeneous catalyst for the ammoxidation of 3-methyl-2-nitropyridine, coupled with an efficient enzymatic hydrolysis step, could pave the way for a robust and environmentally benign manufacturing process.

References

  • THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINES. (n.d.). Retrieved from [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. Retrieved from [Link]

  • Lidov, A. P. (1938). Oxidation of alkyl pyridines and alkyl quinolines. U.S.
  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2015). Molecules.
  • O'Leary, B., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. (2022). OSTI.GOV.
  • Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norwegian University of Science and Technology.
  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(1), 14-21.
  • Production of 2-amino-3-nitropyridine. (1994).
  • Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved from [Link]

  • Singh, S. K., et al. (2013). Process for producing pyridine carboxylic acids. U.S.
  • Oxidation of methylpyridines with some argentous compounds. (n.d.). Retrieved from [Link]

  • Weisblat, D. I., & Linton, D. R. (1957). Oxidation of methyl-pyridines. U.S.
  • Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound - Introduction. (2024). ChemBK. Retrieved from [Link]

  • Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based C
  • Process for preparation of nitropyridine derivatives. (2010).
  • Ammoxidation catalyst and method for producing nitrile compound using the same. (2012). U.S.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2019). MDPI.
  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. (2022). PubMed Central.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). Journal of Organic Chemistry.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). U.S.
  • Hydrolysis of nitriles to carboxylic acids. (1970). U.S.
  • Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2023). MDPI.

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In the synthesis of complex molecules, the seemingly minor impurities in a reagent can lead to significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and complications in regulatory approval. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of commercial 3-Nitropyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds.[1]

This document moves beyond a simple listing of protocols. It delves into the rationale behind the selection of specific techniques, potential challenges, and the interpretation of data, empowering you to establish a robust and self-validating system for quality control in your laboratory.

The Importance of Purity: Understanding Potential Impurities

The purity of commercially available this compound can vary between suppliers, with common purities listed as 95% to 99%.[2][3] The nature and quantity of impurities are often a direct reflection of the synthetic route employed by the manufacturer. A plausible and commonly utilized method for the synthesis of this compound is the oxidation of 2-methyl-3-nitropyridine. This understanding allows us to anticipate the most probable process-related impurities:

  • Starting Material: Unreacted 2-methyl-3-nitropyridine.

  • Isomeric Impurities: Formation of other nitropyridine carboxylic acid isomers during the synthesis.

  • Related Substances: Byproducts from side reactions occurring during the oxidation process.

  • Residual Solvents: Solvents used in the reaction and purification steps.

A less common, two-step synthesis involves the nitration of pyridine to yield 3-nitropyridine, which is then reacted with acetic anhydride.[1] This route could introduce unreacted 3-nitropyridine and other nitropyridine isomers as impurities.

The logical workflow for assessing the purity of this compound, therefore, involves a multi-pronged analytical approach capable of identifying and quantifying these potential contaminants.

cluster_0 Purity Assessment Workflow Start Start Obtain_Sample Obtain Commercial This compound Start->Obtain_Sample Visual_Inspection Visual Inspection (Color, Form) Obtain_Sample->Visual_Inspection Analytical_Testing Comprehensive Analytical Testing Visual_Inspection->Analytical_Testing Data_Analysis Data Analysis and Impurity Profiling Analytical_Testing->Data_Analysis Purity_Determination Purity Determination and Qualification Data_Analysis->Purity_Determination End End Purity_Determination->End

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic techniques provides the most comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis of organic impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer invaluable structural information for impurity identification.

Technique Purpose Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitation of the main component and organic impurities.High resolution, sensitivity, and reproducibility. Capable of separating closely related isomers.Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main component and impurities. Quantitative analysis (qNMR).Provides detailed structural information. Can detect non-chromophoric impurities. qNMR offers high accuracy without the need for identical reference standards.Lower sensitivity compared to HPLC-UV/MS. Complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Molecular weight determination and structural information of impurities.High sensitivity and selectivity. Provides molecular weight and fragmentation data for identification.May not be suitable for thermally labile or non-volatile compounds without appropriate ionization techniques. Isomers can be difficult to distinguish.
Gas Chromatography (GC) Analysis of residual solvents.Excellent for separating and quantifying volatile and semi-volatile compounds.Not suitable for non-volatile compounds like the target analyte without derivatization.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for determining the purity of this compound and for profiling its organic impurities. Given the polar and aromatic nature of the analyte and its potential impurities, a reversed-phase method is a logical starting point.

Rationale for Method Development:

The presence of a carboxylic acid and a pyridine ring makes the retention of this compound highly dependent on the pH of the mobile phase.[4] To ensure reproducible retention and good peak shape, a buffered mobile phase is essential. The nitro group provides a strong chromophore, making UV detection a suitable choice.

Proposed HPLC Method:

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH to control the ionization state of the carboxylic acid and pyridine nitrogen, leading to improved peak shape and reproducible retention.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic and nitro-functionalized structure of the analyte and its likely impurities should provide strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.Ensures solubility and compatibility with the mobile phase.

Self-Validation and System Suitability: Before analyzing samples, the HPLC system should be validated for its intended purpose. This includes assessing parameters such as linearity, precision, accuracy, and specificity. System suitability tests, including replicate injections of a standard solution, should be performed to ensure the system is operating correctly.

cluster_1 HPLC Method Workflow Sample_Prep Sample Preparation (1 mg/mL in 50:50 A:B) Injection Inject 10 µL onto C18 Column Sample_Prep->Injection Gradient_Elution Gradient Elution (10-90% Acetonitrile) Injection->Gradient_Elution UV_Detection UV Detection at 254 nm Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Analysis Peak Integration and Purity Calculation Chromatogram->Analysis

Caption: A streamlined workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and for identifying impurities.

Expected ¹H NMR Signals for this compound:

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5][6]

Expected ¹³C NMR Signals for this compound:

The ¹³C NMR spectrum will show six distinct signals: five for the pyridine ring carbons and one for the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[5][6]

Identifying Impurities by NMR:

The presence of impurities will be indicated by additional signals in the NMR spectra. For example, residual 2-methyl-3-nitropyridine would show a characteristic singlet for the methyl group. The presence of isomeric impurities would result in a more complex pattern of signals in the aromatic region.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Data Processing: Process the spectra (Fourier transformation, phasing, and baseline correction) and integrate the signals.

  • Analysis: Compare the obtained spectra with reference spectra of this compound and potential impurities.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the analyte and its impurities.

Expected Mass Spectrum of this compound:

The molecular formula of this compound is C₆H₄N₂O₄, with a molecular weight of 168.11 g/mol .[7] In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 168.

Fragmentation Pattern:

Carboxylic acids often exhibit characteristic fragmentation patterns, including the loss of -OH (M-17) and -COOH (M-45). For this compound, this would correspond to fragments at m/z 151 and 123, respectively. The loss of the nitro group (-NO₂) would result in a fragment at m/z 122.

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.

  • Analysis: Identify the molecular ion peak of the main component and any additional peaks that may correspond to impurities. The accurate mass measurement from a high-resolution mass spectrometer can help in determining the elemental composition of impurities.

Conclusion and Recommendations

A comprehensive assessment of the purity of commercial this compound requires a multi-technique approach. HPLC is the primary tool for quantitative analysis of purity and impurity profiling. NMR spectroscopy provides essential structural confirmation and aids in the identification of unknown impurities. Mass spectrometry is invaluable for molecular weight determination and for obtaining structural information on impurities, especially when coupled with HPLC.

For routine quality control, a validated HPLC method is the most efficient approach. However, for initial supplier qualification or in the event of unexpected results, a full characterization using HPLC, NMR, and MS is strongly recommended. By implementing these self-validating analytical strategies, researchers can ensure the quality and consistency of this critical reagent, thereby safeguarding the integrity of their research and development efforts.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zgórka, G. Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
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  • Bawa, R. A., et al. Synthesis of Some Aminopicolinic Acids.
  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Mawatari, K., et al. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • Royal Society of Chemistry. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

  • NIST. 3-Pyridinecarboxylic acid, 2-propenyl ester. [Link]

  • In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case.
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  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brig
  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

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  • ChemBK. This compound. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC.
  • YouTube. Mass Spec 3e Carboxylic Acids. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
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A Comparative Guide to the Reactivity of 3-Nitropyridine-2-carboxylic Acid: Benchmark Reactions for Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Landscape of 3-Nitropyridine-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of functional groups—a carboxylic acid at the 2-position, a nitro group at the 3-position, and the pyridine nitrogen—creates a fascinating interplay of electronic effects that dictate its reactivity. The electron-withdrawing nature of both the pyridine ring nitrogen and the nitro group renders the aromatic system electron-deficient, a key factor influencing its participation in various chemical transformations.[2] This guide will explore four key benchmark reactions to test and compare the reactivity of this versatile building block: decarboxylation, amide coupling, Fischer esterification, and nucleophilic aromatic substitution. Through detailed protocols and mechanistic discussions, we aim to provide a practical and insightful resource for chemists working with this and related compounds.

Decarboxylation: A Dramatic Display of Electronic Activation

The decarboxylation of pyridine-2-carboxylic acids is a well-studied reaction, with the stability of the resulting intermediate playing a crucial role in the reaction rate. For picolinic acid (pyridine-2-carboxylic acid), the reaction is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[3] The introduction of a strongly electron-withdrawing nitro group at the 3-position, as in this compound, is expected to have a profound impact on this reaction.

Comparative Reactivity

Studies on the decarboxylation of 3-substituted picolinic acids have shown that a 3-nitro group dramatically accelerates the reaction. In fact, 3-nitropicolinic acid decarboxylates so rapidly in aqueous solution at 95°C that accurate kinetic measurements are challenging.[4] This stands in stark contrast to other substituted picolinic acids and provides a powerful benchmark for the electronic activation conferred by the nitro group. For instance, the decarboxylation of 3-aminopyridine-2-carboxylic acid requires heating to 250°C to proceed.[5]

CompoundCondition for DecarboxylationRelative Reactivity
This compound Aqueous solution, 95°CExtremely High
Picolinic acidAqueous solution, 150°CModerate
3-Aminopyridine-2-carboxylic acidNeat, 250°CLow
Mechanistic Insight: The Hammick Mechanism

The decarboxylation of picolinic acids is often described by the Hammick mechanism, which involves the formation of a transient ylide intermediate. The electron-withdrawing nitro group in the 3-position significantly stabilizes the negative charge that develops on the pyridine ring in the transition state, thereby lowering the activation energy and accelerating the reaction.

Decarboxylation of this compound.
Experimental Protocol: Benchmark Decarboxylation

This protocol provides a straightforward method to observe the high reactivity of this compound in decarboxylation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

  • TLC plates and appropriate eluent system

Procedure:

  • Dissolve 100 mg of this compound in 2 mL of DMSO in a round-bottom flask.

  • Heat the solution to 100°C using a sand bath or heating mantle.

  • Monitor the reaction progress by TLC. The product, 3-nitropyridine, will have a different Rf value than the starting material.

  • The reaction is typically complete within 1-2 hours.

  • Compare the reaction time and temperature to similar experiments with picolinic acid and 3-aminopyridine-2-carboxylic acid to establish a reactivity benchmark.

Amide Coupling: Navigating the Electron-Deficient Landscape

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of a carboxylic acid in amide coupling is influenced by the ease of activation of the carboxyl group and the nucleophilicity of the amine. The electron-withdrawing nitro group in this compound can make the carboxylic acid more acidic and potentially easier to activate, but it also deactivates the pyridine ring, which can influence the overall reaction kinetics.

Comparative Reactivity and Protocol

A common method for amide coupling involves the in-situ formation of an acyl chloride followed by reaction with an amine. This approach is particularly useful for less reactive carboxylic acids or when coupling with electron-deficient amines. A relevant example is the synthesis of N-(4-chloro-3-nitropyridine-2-yl) cyclopropane carboxamide, which can be adapted as a benchmark protocol.[6]

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation start This compound reagent1 Oxalyl Chloride or SOCl₂ intermediate Acyl Chloride Intermediate reagent1->intermediate In-situ generation amine Amine (R-NH₂) product 3-Nitropyridine-2-carboxamide amine->product Nucleophilic attack

Workflow for amide coupling of this compound.
Experimental Protocol: Benchmark Amide Coupling

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Benzylamine (or other amine of choice)

  • Triethylamine (Et₃N) or other suitable base

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0°C and stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

  • The yield and reaction time can be compared with those obtained from the amide coupling of picolinic acid under identical conditions to assess the relative reactivity.

Fischer Esterification: Overcoming Equilibrium Limitations

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] Being an equilibrium process, the yield is often limited. For pyridine carboxylic acids, the pyridine nitrogen can be protonated by the acid catalyst, which can influence the reactivity of the carboxylic acid. The electron-withdrawing nitro group in this compound is expected to increase the acidity of the carboxylic proton but may also affect the basicity of the pyridine nitrogen.

Driving the Equilibrium: The Role of Azeotropic Water Removal

To achieve high yields in Fischer esterification, it is crucial to shift the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol or by removing the water formed during the reaction.[9] Azeotropic removal of water using a Dean-Stark apparatus is a highly effective method, particularly when working with less reactive substrates or when high conversion is desired.[9] Patents describing the esterification of pyridine carboxylic acids often employ this technique.[10][11]

Fischer_Esterification_Workflow cluster_reaction Esterification Reaction cluster_equilibrium Equilibrium Shift reactants This compound + Alcohol (R-OH) catalyst Acid Catalyst (e.g., H₂SO₄) conditions Heat (Reflux) catalyst->conditions product Ester + Water conditions->product dean_stark Dean-Stark Apparatus water_removal Azeotropic Removal of Water dean_stark->water_removal water_removal->product Drives reaction forward

Sources

A Comparative Guide to the Validation of a New High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation protocol for a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Nitropyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We will objectively compare this modern, robust method against a traditional acid-base titration technique, providing the supporting experimental data and validation framework necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The core of this document is a detailed validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, to demonstrate that the new analytical procedure is unequivocally fit for its intended purpose.[2][3][4]

Introduction: The Analytical Challenge

This compound (C₆H₄N₂O₄) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be precisely controlled to ensure the quality, safety, and efficacy of the final drug product. While traditional methods like acid-base titration have been used for the general quantification of carboxylic acids, they often lack the specificity and sensitivity required in a modern pharmaceutical quality system, especially in the presence of other acidic or basic impurities.

This guide introduces a new, specific, and robust RP-HPLC method and validates it against the rigorous standards set forth by global regulatory bodies like the FDA and ICH.[5][6][7]

Comparison of Analytical Methodologies

The choice of an analytical method is a critical decision based on a balance of performance, specificity, and complexity. Below is a top-level comparison of the new HPLC method and the traditional titration alternative.

FeatureNew HPLC Method Alternative: Acid-Base Titration
Principle Chromatographic separation based on polarity, followed by UV detection.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Specificity High. Can separate the analyte from impurities and degradation products.Low. Any acidic or basic compound in the sample can interfere, leading to inaccurate results.
Sensitivity High. Capable of detecting and quantifying low concentrations (ng/mL range).Low. Requires higher concentrations of the analyte for accurate measurement (mg/mL range).
Precision High. Typically achieves a Relative Standard Deviation (RSD) of < 2.0%.Moderate. RSD is often higher and more dependent on analyst skill.[8]
Throughput Moderate. Suitable for automation.Low to moderate. Generally a manual and slower process.
Complexity Higher initial setup and requires trained personnel.Simpler to perform with basic laboratory equipment.

Experimental Protocols

New Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the accurate and specific quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 70% 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the typical absorbance of pyridine derivatives).[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1.0 mg/mL. Create a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (70:30 Buffer:ACN) Equilibrate Equilibrate HPLC System (1.0 mL/min, 30°C) MobilePhase->Equilibrate Standard Prepare Standard Solutions (e.g., 1.0 mg/mL stock) Inject Inject Standard/Sample (10 µL) Standard->Inject Sample Prepare Sample Solution (Filter with 0.45µm filter) Sample->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration (vs. Standard Curve) Integrate->Calculate

Caption: Workflow for the HPLC analysis of this compound.

Alternative Method: Acid-Base Titration

This method provides a general measure of the carboxylic acid content.

  • Instrumentation: Class A burette (50 mL), magnetic stirrer, pH meter or visual indicator.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

  • Indicator: Phenolphthalein solution (or potentiometric endpoint detection).

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH consumed.

    • Calculate the purity based on the stoichiometry of the acid-base reaction.

Validation of the New HPLC Method

The validation process is essential to provide a high degree of assurance that the analytical method will consistently produce a result that meets pre-determined specifications and quality attributes. The following protocol is based on ICH Q2(R1) guidelines.[2][3][10]

Validation_Workflow Start Method Development Complete Specificity Specificity (Discrimination from placebo & impurities) Start->Specificity Linearity Linearity & Range (5 levels, 80-120%) Specificity->Linearity Accuracy Accuracy (Spiked placebo, 3 levels, 9 replicates) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Deliberate small changes) Limits->Robustness Report Validation Report Generated Robustness->Report

Sources

A Comparative Guide to the Synthesis of 3-Nitropyridine-2-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive overview and comparison of reported synthetic methodologies for 3-Nitropyridine-2-carboxylic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Targeting researchers, scientists, and drug development professionals, this document consolidates available literature to evaluate the efficiency and practicality of various synthetic routes, offering field-proven insights into experimental choices.

Introduction: The Significance of this compound

This compound (CAS 59290-85-6) is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, featuring both a nitro group and a carboxylic acid on a pyridine scaffold, makes it a versatile precursor for a range of complex molecules, including potential anti-cancer agents.[1] The strategic placement of the nitro and carboxyl groups influences the electronic properties and reactivity of the pyridine ring, enabling diverse chemical transformations. Given its importance, the development of efficient and high-yielding synthetic routes is of paramount interest to the scientific community.

Established and Potential Synthetic Pathways

The synthesis of this compound presents a unique chemical challenge due to the electron-withdrawing nature of both the nitro group and the pyridine nitrogen, which can deactivate the ring towards certain reactions and influence regioselectivity. A critical analysis of the literature reveals that the most plausible synthetic strategies involve a multi-step approach, typically starting from a substituted pyridine precursor. Below, we compare the primary methodologies, drawing on established procedures for analogous compounds where direct yield data for the target molecule is scarce.

Pathway 1: Oxidation of 3-Nitro-2-methylpyridine (3-Nitro-2-picoline)

The most direct conceptual route to this compound is the oxidation of the corresponding methyl-substituted precursor, 3-nitro-2-picoline. This approach is widely employed for the synthesis of pyridine carboxylic acids from picolines.

Causality Behind Experimental Choices: The choice of oxidizing agent is critical in this transformation. Strong oxidants are required to convert the methyl group to a carboxylic acid. However, the pyridine ring, particularly when substituted with an electron-withdrawing nitro group, can be susceptible to degradation under harsh oxidative conditions. Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this type of transformation. The reaction is typically carried out in an aqueous medium, and the pH is a crucial parameter to control for optimal yield and to prevent side reactions.

Experimental Protocol (Hypothetical, based on analogous procedures): A detailed, step-by-step methodology for this transformation would be as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-nitro-2-picoline in water.

  • Addition of Oxidant: Gradually add a solution of potassium permanganate in water to the stirred suspension. The addition should be portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the disappearance of the purple permanganate color, which indicates the consumption of the oxidizing agent. Additional portions of potassium permanganate may be required to drive the reaction to completion.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product can then be collected by filtration, washed with cold water, and dried.

Pathway 2: A Multi-step Synthesis from 2-Amino-3-methylpyridine

A more elaborated, multi-step synthesis starting from the readily available 2-amino-3-methylpyridine has been described in the literature. This pathway involves a sequence of diazotization, oxidation, and nitration.

G A 2-Amino-3-methylpyridine B Diazotization A->B NaNO₂, HBr C 2-Bromo-3-methylpyridine B->C D Oxidation C->D Oxidizing Agent E 2-Bromo-3-pyridinecarboxylic acid D->E F Nitration E->F Nitrating Mixture G This compound F->G

Causality Behind Experimental Choices: This pathway strategically modifies the functional groups on the pyridine ring in a specific order to achieve the desired product.

  • Diazotization: The initial conversion of the amino group to a bromo group via a Sandmeyer-type reaction is a classic transformation that provides a stable intermediate. The bromo-substituent is a good leaving group for potential future cross-coupling reactions if desired, and it deactivates the ring less than a nitro group, which can be beneficial for the subsequent oxidation step.

  • Oxidation: The methyl group of 2-bromo-3-methylpyridine is then oxidized to a carboxylic acid. The rationale for the choice of oxidant remains the same as in Pathway 1.

  • Nitration: The final step is the introduction of the nitro group at the 3-position. The carboxylic acid group is a meta-director, and its presence at the 2-position, along with the pyridine nitrogen, directs the incoming nitro group to the desired 3-position.

While a cumulative yield for this entire sequence is not explicitly reported, the individual steps are generally well-established reactions in organic chemistry.

Data Summary of Reported Yields

Starting MaterialReagentsProductReported YieldReference
α-Picoline1. KMnO₄, H₂O2. HClPicolinic acid hydrochloride50-51%
This compoundH₂, Pd/C, NaHCO₃3-Aminopyridine-2-carboxylic acid67%

Note: The yields reported are for analogous or derivative compounds and are provided for comparative context.

Conclusion and Future Outlook

The synthesis of this compound remains a topic of interest for synthetic chemists. While direct, high-yielding, one-pot methods are not yet well-documented in publicly available literature, the multi-step pathways presented in this guide offer viable routes to this important intermediate. The oxidation of 3-nitro-2-picoline stands out as the most direct approach, and further optimization of reaction conditions could lead to improved yields. The multi-step synthesis from 2-amino-3-methylpyridine, although longer, relies on well-understood chemical transformations.

Future research in this area should focus on the development of more efficient and sustainable catalytic methods for the selective oxidation of the methyl group in 3-nitro-2-picoline. The exploration of milder oxidizing agents and novel catalytic systems could significantly improve the overall efficiency of the synthesis, making this valuable building block more accessible to the broader scientific community.

References

  • Organic Syntheses. Picolinic Acid Hydrochloride. [Link]

  • ChemBK. This compound. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Journal of Organic Chemistry. 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. [Link]

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A Head-to-Head Comparison for Synthetic and Analytical Applications: 3-Nitropyridine-2-carboxylic Acid vs. Picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 3-Nitropyridine-2-carboxylic acid and its parent compound, Picolinic acid (pyridine-2-carboxylic acid). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple specification sheets to offer an in-depth analysis of how the addition of a single functional group—the nitro group at the 3-position—fundamentally alters the physicochemical properties, reactivity, and application profile of the pyridine-2-carboxylic acid scaffold. The experimental protocols and comparative data herein are structured to provide actionable insights for compound selection, reaction design, and analytical method development.

Introduction to the Contenders

Picolinic acid is a well-established pyridinemonocarboxylic acid, serving not only as a versatile synthetic building block but also as a biologically significant molecule.[1][2] It is an endogenous catabolite of tryptophan and functions as a natural chelating agent for various metal ions.[1][3]

In contrast, this compound is a synthetic derivative. Its primary value lies in its role as an advanced intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[4][5] The introduction of the nitro group creates a nuanced chemical entity with distinct properties. This guide will dissect these differences to illuminate the specific advantages and challenges each compound presents.

Comparative Physicochemical Properties

The most immediate impact of the 3-nitro group is on the electronic properties of the pyridine ring, which in turn influences acidity, solubility, and melting point. The nitro group is a potent electron-withdrawing group, pulling electron density from the aromatic system.

Causality Behind the Data: The significantly higher melting point of this compound suggests stronger intermolecular forces in its crystal lattice, likely due to dipole-dipole interactions involving the highly polar nitro group. The lower solubility in water is counterintuitive but may be explained by a crystal lattice energy that is too high to be overcome by hydration, despite the increased polarity. The most critical difference is in acidity. The electron-withdrawing nitro group stabilizes the carboxylate anion formed upon deprotonation, making this compound a stronger acid than Picolinic acid. This has profound implications for its handling, reactivity in base-mediated reactions, and its chromatographic behavior.

PropertyThis compoundPicolinic Acid (Standard)Rationale for Difference
Molecular Formula C₆H₄N₂O₄[4][6]C₆H₅NO₂[1][7]Addition of a nitro (NO₂) group.
Molecular Weight 168.11 g/mol [6][8]123.11 g/mol [1][7]Mass of the NO₂ group.
Appearance Yellow crystalline solid[4]White to off-white solid[1][7]The nitro group is a chromophore, imparting color.
Melting Point 169-172 °C136-138 °C[1]Increased polarity and potentially stronger crystal packing.
Solubility in Water Low solubility[4]Slightly soluble (0.41%)[1]Differences in crystal lattice energy and hydration.
Acidity (pKa) Lower (Stronger Acid)~5.2The electron-withdrawing NO₂ group stabilizes the conjugate base.

Synthesis and Chemical Reactivity

The synthetic origins of these compounds are distinct and highlight their different roles as chemical building blocks. Picolinic acid is typically produced via oxidation of an inexpensive starting material, 2-methylpyridine.[1] In contrast, this compound requires a multi-step synthesis, reflecting its status as a more specialized intermediate.[4]

G Diagram 1: Comparative Synthesis Pathways cluster_0 Picolinic Acid Synthesis cluster_1 This compound Synthesis picoline 2-Methylpyridine kmno4 KMnO₄ (Oxidation) picoline->kmno4 picolinic_acid Picolinic Acid kmno4->picolinic_acid pyridine Pyridine nitration Nitric Acid (Nitration) pyridine->nitration nitro_pyridine 3-Nitropyridine nitration->nitro_pyridine oxidation Oxidation nitro_pyridine->oxidation target_acid This compound oxidation->target_acid

Caption: Comparative overview of typical synthesis routes.

Reactivity Insights: The key difference in reactivity stems from the electronic nature of the pyridine ring.

  • This compound: The nitro group, along with the ring nitrogen, makes the pyridine ring highly electron-deficient. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself is a key functional handle, readily reduced to an amino group, which opens up a vast tree of subsequent derivatization possibilities (e.g., diazotization, amide coupling).[9]

  • Picolinic Acid: The pyridine ring is less electron-deficient than its nitrated counterpart. The carboxylic acid group can be converted to esters, amides, or acyl chlorides for further reactions.[10] The nitrogen atom and the adjacent carboxyl group work in concert to make picolinic acid an excellent bidentate chelating agent for metal ions, a property not central to the utility of the nitro-derivative.[1]

Head-to-Head Analytical Characterization: A Validated HPLC Protocol

For quality control, reaction monitoring, and purity assessment, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11][12] Below is a detailed protocol for the simultaneous analysis of both compounds.

Expert Rationale: A reversed-phase C18 column is selected for its versatility with moderately polar compounds.[10] The mobile phase contains a phosphate buffer to control the ionization state of both the carboxylic acid and the pyridine nitrogen, ensuring consistent retention times. Acetonitrile is the organic modifier. A gradient elution is employed because the polarity difference between the two compounds is significant; a gradient ensures both compounds elute with good peak shape in a reasonable timeframe.

G Diagram 2: HPLC Analytical Workflow prep 1. Sample & Standard Preparation setup 2. Instrument & Method Setup prep->setup system_suit 3. System Suitability Test setup->system_suit inject 4. Sample Injection & Data Acquisition system_suit->inject analysis 5. Data Processing (Integration & Quantification) inject->analysis report 6. Reporting analysis->report

Caption: A self-validating workflow for HPLC analysis.

Detailed HPLC Protocol:

  • Instrumentation and Column:

    • HPLC System with a UV-Vis Detector.

    • Column: Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Self-Validation Note: Filtering the mobile phase through a 0.45 µm filter is critical to prevent particulate matter from damaging the column and pump seals.

  • Standard and Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and 10 mg of Picolinic acid. Dissolve each in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard (100 µg/mL): Dilute 1 mL of each stock standard into a single 10 mL volumetric flask and bring to volume with the diluent.

    • Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve an expected concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (a good compromise for both compounds).

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 70% B

      • 10-12 min: 70% B

      • 12-13 min: 70% to 10% B

      • 13-18 min: 10% B (re-equilibration)

  • System Suitability and Analysis Sequence:

    • Inject the diluent (blank) to ensure no carryover.

    • Inject the working standard six times. The relative standard deviation (RSD) for the peak areas should be <2.0%.

    • Inject the samples.

Expected Outcome & Interpretation: Due to the highly polar nitro group, This compound is expected to be less retained on the C18 column and will therefore have a shorter retention time than the more nonpolar Picolinic acid. This clear separation allows for unambiguous identification and quantification of each component in a mixture.

Functional Roles & Application Landscape

The structural differences translate directly into divergent applications. Picolinic acid's utility is often linked to its biological and chelating properties, while this compound is almost exclusively a synthetic intermediate, valued for the reactivity imparted by the nitro group.

G Diagram 3: Structure-Application Relationships npca 3-Nitropyridine- 2-carboxylic Acid nitro_group Electron-Withdrawing Nitro Group npca->nitro_group ring_activation Ring Activation for Nucleophilic Attack nitro_group->ring_activation reduction Reducible to Amine nitro_group->reduction pharma_inter Pharmaceutical & Agrochemical Intermediate ring_activation->pharma_inter reduction->pharma_inter pa Picolinic Acid chelation Bidentate Chelation Site (N, COOH) pa->chelation bio_role Endogenous Metabolite pa->bio_role bioactive Bioactive Agent & Nutritional Supplement chelation->bioactive bio_role->bioactive

Caption: How chemical structure dictates primary applications.

  • Choose this compound when:

    • The synthetic goal requires a pyridine scaffold with a handle for reduction to an amine (e.g., for building fused heterocyclic systems).

    • A nucleophilic aromatic substitution is planned on the pyridine ring.

    • The target molecule is a complex pharmaceutical where this specific building block is required.[5]

  • Choose Picolinic Acid when:

    • The goal is to synthesize coordination complexes or metal-chelating agents.[1]

    • The research involves studying tryptophan metabolism or zinc transport.[3]

    • A simpler, less activated pyridine-2-carboxylic acid scaffold is needed for esterification or amidation without the complications of a nitro group.[10]

Safety and Handling

Both compounds require careful handling in a laboratory setting. They are classified as irritants, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[13]

Hazard Statement (GHS)This compoundPicolinic Acid
Oral Toxicity H302: Harmful if swallowed[6][14]H302: Harmful if swallowed[15]
Skin Irritation H315: Causes skin irritation[6][14]-
Eye Irritation H319: Causes serious eye irritation[6][14]H318: Causes serious eye damage[15]
Respiratory Irritation H335: May cause respiratory irritation[6][14]-

Handling Recommendation: Always handle these solids in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes.[13] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14][15]

Conclusion

While structurally similar, this compound and Picolinic acid are functionally divergent compounds. Picolinic acid is a foundational, biologically relevant building block, whereas this compound is a specialized intermediate whose value is defined by the potent electronic and synthetic effects of its nitro group. Understanding their distinct properties—from acidity and reactivity to analytical behavior—is paramount for selecting the appropriate reagent, designing robust synthetic routes, and ensuring accurate analysis in a research and development setting. This guide provides the foundational data and experimental framework to make that choice with confidence.

References

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  • Wikipedia. Nicotinic acid. Retrieved from [Link]

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  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
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  • PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

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  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Retrieved from [Link]

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  • ScienceDirect. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. Retrieved from [Link]

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  • HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]

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A Researcher's Guide to 3-Nitropyridine-2-carboxylic Acid: Experimental Cross-Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-Nitropyridine-2-carboxylic acid, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a cross-validation framework for experimental results. We will explore its synthesis, characterization, and comparative standing against structurally related alternatives, grounding every claim in established experimental data and protocols.

Introduction: The Significance of this compound

This compound (also known as 3-Nitropicolinic acid) is a yellow crystalline solid with the molecular formula C₆H₄N₂O₄.[1][2] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at position 2 and a nitro group at position 3. This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom significantly influences the molecule's reactivity, making it a precursor for a range of bioactive compounds, including potential anti-cancer agents.[1][3]

This guide will provide the necessary protocols to not only synthesize or handle this compound but to rigorously validate its identity and purity through orthogonal analytical methods, ensuring the reliability of downstream applications.

Comparative Analysis: Physicochemical Properties

To fully appreciate the unique characteristics of this compound, it is instructive to compare it with its parent compound, Picolinic acid (Pyridine-2-carboxylic acid), and another key isomer, Nicotinic acid (Pyridine-3-carboxylic acid). The comparison highlights the influence of the nitro group on the molecule's physical properties.

PropertyThis compoundPicolinic Acid (Alternative 1)Nicotinic Acid (Alternative 2)
Molecular Formula C₆H₄N₂O₄[2]C₆H₅NO₂C₆H₅NO₂
Molecular Weight 168.11 g/mol [2]123.11 g/mol 123.11 g/mol
Appearance Yellow crystalline solid[1]White to off-white crystalline powderWhite crystalline powder
Melting Point Not specified in results139 - 142 °C[4]236.6 °C
Solubility Low solubility in water; soluble in ethanol, dimethylformamide.[1]Soluble in water, alcoholSparingly soluble in water; soluble in hot water, ethanol
Acidity (pKa) Data not available5.324.85

Scientist's Note: The introduction of the nitro group, a strong electron-withdrawing group, is expected to increase the acidity of the carboxylic acid (lower pKa) compared to Picolinic acid due to inductive effects and resonance stabilization of the carboxylate anion. The yellow color is also a direct consequence of the nitroaromatic system, which alters the molecule's chromophore.

Experimental Workflows: Synthesis and Validation

The integrity of any research involving a synthetic intermediate hinges on the confirmed identity and purity of the starting material. The following sections detail the synthesis and, critically, the multi-step cross-validation workflow for this compound.

Synthesis Overview

The synthesis of 3-nitropyridines can be complex. Direct nitration of pyridine often results in low yields.[5] More effective methods involve reacting the pyridine compound with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite.[5][6] This process involves the formation of an N-nitropyridinium intermediate, followed by a[7][8] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the ring.[5]

Diagram: General Experimental Workflow The following diagram illustrates the logical flow from synthesis to the final, validated compound.

G cluster_synthesis Synthesis & Purification cluster_validation Cross-Validation cluster_final Final Product synthesis Synthesis of This compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification hplc Purity Assessment (HPLC) purification->hplc Purity Check nmr Structural Elucidation (¹H & ¹³C NMR) hplc->nmr If Pure (>95%) ir Functional Group ID (IR Spectroscopy) nmr->ir ms Molecular Weight (Mass Spectrometry) ir->ms final_product Validated Compound ms->final_product

Caption: Workflow from synthesis to a validated final product.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of synthesized compounds. It separates the target molecule from unreacted starting materials, byproducts, and other impurities.

Objective: To determine the purity of the synthesized this compound by calculating the area percentage of the main peak.

Methodology:

  • Column Selection: A reverse-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size) is the standard choice for moderately polar aromatic compounds.[9]

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile. Scientist's Note: Formic acid is added to the aqueous phase to acidify the mobile phase. This ensures that the carboxylic acid group remains protonated (-COOH), preventing peak tailing and yielding sharper, more symmetrical peaks for accurate integration.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrument Setup & Run:

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm is a common choice for aromatic compounds).[9]

    • Elution Method: A gradient elution is often preferred to separate compounds with a range of polarities. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-25 min: Re-equilibrate at 5% B

  • Data Analysis: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for many research applications.

Protocol 2: Structural Cross-Validation by Spectroscopy

While HPLC confirms purity, it does not confirm identity. A combination of spectroscopic techniques is required for unambiguous structure elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹³C NMR Analysis:

    • The carboxyl carbon (-COOH) is expected to appear in the 165-185 ppm range.[10][11]

    • The carbons of the pyridine ring will appear further downfield, with their exact shifts influenced by the attached nitro and carboxyl groups.

  • ¹H NMR Analysis:

    • The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield, often above 12 ppm.[10][11] Its position can be concentration-dependent.

    • The three protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), showing characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Sample Preparation: Prepare the sample as a KBr pellet or use a solid-state ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Scan the sample from approximately 4000 to 400 cm⁻¹.

  • Key Peak Identification:

    • O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹.[10][11]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹.[10] Conjugation to the pyridine ring may shift this to the lower end of the range.

    • N-O Stretch (Nitro Group): Two strong absorptions are expected, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final confirmation of its elemental composition.

  • Analysis: The compound is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is measured.

  • Expected Result: For this compound (C₆H₄N₂O₄), the expected exact mass is approximately 168.017 Da.[2] High-resolution mass spectrometry can confirm this mass to within a few parts per million, providing strong evidence for the correct molecular formula.

Reactivity and Synthetic Applications

The primary utility of this compound is as a synthetic intermediate. The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.

Diagram: Key Synthetic Transformation This diagram shows the reduction of the nitro group, a common and powerful reaction.

G start 3-Nitropyridine- 2-carboxylic acid end 3-Aminopyridine- 2-carboxylic acid start->end Reduction (e.g., H₂, Pd/C)

Caption: Reduction of this compound.

This transformation from a nitro to an amino group is fundamental. The resulting 3-Aminopyridine-2-carboxylic acid is a valuable precursor for synthesizing fused heterocyclic systems, which are common scaffolds in medicinal chemistry. The presence of the adjacent carboxylic acid and amine groups allows for intramolecular cyclization reactions to form bicyclic structures.

Conclusion

This compound is more than just a chemical on a shelf; it is a precisely functionalized tool for chemical synthesis. However, its utility is entirely dependent on its verified purity and identity. The adoption of a rigorous, multi-technique cross-validation workflow—combining chromatography (HPLC) with a suite of spectroscopic methods (NMR, IR, MS)—is not merely good practice but an essential component of scientific integrity. This ensures that experimental results are both reproducible and reliable, forming a solid foundation for innovation in drug discovery and materials science.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Nitropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends throughout their entire lifecycle, culminating in their safe and compliant disposal. 3-Nitropyridine-2-carboxylic acid, a vital building block in various synthetic pathways, requires a disposal protocol that is both rigorously safe and environmentally responsible. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its proper disposal. Our aim is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Immediate Safety and Hazard Profile

Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of this compound is critical. This compound is classified with several hazard statements that dictate its handling and disposal requirements.

Hazard ClassificationGHS Hazard StatementAssociated Risks
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 1 & 2A)H318, H319Causes serious eye damage/irritation.[1][2][3]
Specific target organ toxicity, single exposure (Category 3)H335May cause respiratory irritation.[1][2][3]
Hazardous to the aquatic environment, acute hazard (Category 3)H402Harmful to aquatic life.[4]

Given these risks, under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash.[1][5] Such actions pose a significant threat to environmental and public health.

The Core Directive: Professional Hazardous Waste Disposal

The universally mandated and safest method for the disposal of this compound is through a licensed and accredited hazardous waste disposal company.[5] These facilities are equipped with the specialized technologies, such as high-temperature incineration with flue gas scrubbing, necessary to neutralize and safely manage such chemical waste.[6]

Causality Behind This Directive:

Nitroaromatic compounds, like this compound, are notoriously resistant to degradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring.[7] In-laboratory neutralization or degradation is strongly discouraged for the following reasons:

  • Incomplete Reactions: Attempting to neutralize or degrade this compound in a standard laboratory setting carries a high risk of incomplete reactions, potentially generating byproducts that are equally or more hazardous than the parent compound.

  • Safety Hazards: Neutralization reactions, especially with strong bases, can be exothermic and difficult to control. Furthermore, the potential for generating toxic gases or unstable intermediates is a significant concern.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the treatment of hazardous waste. Performing such treatments without the proper permits and controls can lead to non-compliance and significant legal liabilities.[8]

The procedural workflow for compliant disposal is therefore centered on safe accumulation, proper labeling, and scheduled collection by a certified waste management partner.

Disposal_Workflow cluster_0 Step 1: In-Lab Waste Accumulation cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Secure Storage cluster_3 Step 4: Professional Collection A Designate a specific, labeled hazardous waste container. B Ensure container is compatible (e.g., glass or high-density polyethylene). A->B C Segregate from incompatible wastes (e.g., strong oxidizers, bases). B->C D Attach a hazardous waste tag as soon as the first waste is added. C->D E Clearly list all contents, including this compound. D->E F Maintain an inventory of accumulated waste. E->F G Store the sealed container in a designated, well-ventilated area. F->G H Keep away from heat, sparks, and sources of ignition. G->H I Schedule a pickup with your institution's EHS department or a licensed waste disposal company. H->I J Ensure all documentation is complete for transport. I->J Spill_Response Start Spill Occurs Alert Alert Others & Evacuate Start->Alert Ventilate Ventilate Area Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Report Report to Supervisor & EHS Clean->Report End End Report->End

Figure 2. Emergency response workflow for a this compound spill.

By adhering to these rigorous and well-documented procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment.

References

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Mastering the Safe Handling of 3-Nitropyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical reagents is paramount. 3-Nitropyridine-2-carboxylic acid, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights and step-by-step procedures to ensure the safe handling, use, and disposal of this compound, safeguarding both laboratory personnel and the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

  • H335: May cause respiratory irritation[1][2][3]

The presence of the nitro functional group and the carboxylic acid on the pyridine ring dictates its reactivity and toxicological profile. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specification and Rationale
Eyes/Face Tightly fitting safety goggles or a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles are essential to prevent contact with dust particles or splashes.[4][5] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.
Hands Butyl rubber gloves.While nitrile gloves offer good general chemical resistance, butyl rubber provides superior protection against nitro compounds and a wide range of acids and ketones.[4][6][7][8] For incidental contact, double-gloving with a nitrile inner glove and a butyl rubber outer glove can be considered. Nitrile gloves are not recommended for cleaning up spills of pyridine-based compounds.[6]
Body A fully buttoned, long-sleeved laboratory coat.A lab coat made of a chemically resistant material will protect against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor/acid gas cartridge.A respirator is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[5] The choice of cartridge depends on the specific procedure and potential for vapor generation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling This compound weighing Weighing solid? start->weighing dissolving Dissolving or in solution? weighing->dissolving No ppe_hood Work in Fume Hood weighing->ppe_hood Yes heating Heating or potential for aerosolization? dissolving->heating Yes ppe_base Minimum PPE: - Safety Goggles - Butyl Gloves - Lab Coat dissolving->ppe_base No heating->ppe_base No ppe_full Full PPE: - Face Shield - Butyl Gloves - Lab Coat - Respirator heating->ppe_full Yes ppe_hood->dissolving ppe_respirator Add Respirator (N95 or higher) ppe_hood->ppe_respirator If hood is unavailable or dust is not contained

Caption: Decision workflow for PPE selection.

Operational Plans: Step-by-Step Guidance

Adherence to standardized operational procedures is crucial for minimizing exposure and ensuring reproducible results.

Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.[9] Have all necessary equipment, including a weigh boat, spatula, solvent, and waste container, readily available.

  • Donning PPE: Put on all required PPE as determined by your risk assessment, including a lab coat, safety goggles, and butyl rubber gloves.

  • Weighing: Carefully weigh the desired amount of this compound in a weigh boat. Avoid creating dust by handling the solid gently.[9]

  • Transfer and Dissolution: Transfer the solid to the reaction vessel inside the fume hood. Slowly add the solvent to dissolve the compound, keeping the container covered as much as possible to prevent splashes.

  • Cleanup: Immediately clean any spills with a suitable absorbent material. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.[10]

Running a Reaction
  • Apparatus Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all joints are properly sealed.

  • Reagent Addition: Add the this compound solution to the reaction vessel using a funnel or syringe.

  • Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash of the fume hood at the lowest practical height.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching or extraction. Handle all subsequent steps within the fume hood.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound is considered hazardous.[11][12]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[14]

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_collection In-Lab Collection & Labeling cluster_disposal Final Disposal start Experiment Complete waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Weigh Boats, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Certified Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Step-by-step waste disposal workflow.

Final Disposal Procedures
  • Storage: Store sealed waste containers in a designated and secondary-contained hazardous waste accumulation area away from incompatible materials.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company. Current practices for pyridine waste often include high-temperature incineration.[2][12] Never pour this compound waste down the drain.[3]

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Clym Environmental Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • International Safety, Inc. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]

  • PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • SOS Cleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • The University of Texas at Dallas. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • International Enviroguard. (2024, October 21). Butyl vs Nitrile Gloves. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.